6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole
Description
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Properties
IUPAC Name |
6-bromo-5-fluoro-3-iodo-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFIN2/c1-13-7-3-5(9)6(10)2-4(7)8(11)12-13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXOAYJXFGPUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=N1)I)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255772 | |
| Record name | 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286734-96-0 | |
| Record name | 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole: A Key Building Block for Advanced Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 6-bromo-5-fluoro-3-iodo-1-methyl-1H-indazole, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, a proposed multi-step synthesis with mechanistic considerations, its strategic applications in the development of targeted therapeutics, and essential safety and handling protocols.
Core Compound Identity and Physicochemical Properties
This compound is a synthetic, solid, white compound valued for its unique substitution pattern, which offers multiple points for diversification in drug design.[1] The presence of three distinct halogens (F, Br, I) at specific positions on the indazole scaffold allows for selective, differential reactivity in cross-coupling reactions, making it a versatile intermediate.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| CAS Number | 1286734-96-0 | [2] |
| Molecular Formula | C₈H₅BrFIN₂ | [2] |
| Molecular Weight | 354.95 g/mol | [2] |
| Appearance | White solid | [2] |
| Purity | ≥95% (typical) | [2] |
| Storage | Sealed in a dry, dark place at room temperature. | [3] |
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The overall strategy involves the formation of the indazole ring system, followed by regioselective iodination and subsequent N-methylation.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole
This initial step involves a classical indazole synthesis from an appropriately substituted aniline. The diazotization of 4-bromo-5-fluoro-2-methylaniline, followed by an intramolecular cyclization, is a common and effective method for forming the indazole core.[4]
-
Diazotization: Dissolve 4-bromo-5-fluoro-2-methylaniline in an acidic medium (e.g., HCl). Cool the solution to 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature to form the diazonium salt.
-
Cyclization: The intermediate diazonium salt is then subjected to conditions that promote cyclization to the indazole ring. This can often be achieved by careful neutralization or by specific reagents that facilitate ring closure.
-
Work-up and Purification: The reaction mixture is worked up by extraction and purified by column chromatography to yield 6-bromo-5-fluoro-1H-indazole.
Step 2: Synthesis of 6-Bromo-5-fluoro-3-iodo-1H-indazole
The C3 position of the indazole ring is known to be susceptible to electrophilic substitution, particularly iodination.[6]
-
Reaction Setup: To a solution of 6-bromo-5-fluoro-1H-indazole in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium hydroxide (KOH).
-
Iodination: Add a solution of iodine (I₂) in DMF dropwise to the mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched, typically with an aqueous solution of sodium thiosulfate to remove excess iodine. The product is then extracted and purified, often by recrystallization or column chromatography, to give 6-bromo-5-fluoro-3-iodo-1H-indazole.
Step 3: Synthesis of this compound
The final step is the N-methylation of the indazole ring. The 1H-indazole exists in tautomeric forms, and methylation can potentially occur at the N1 or N2 position. The N1-methyl isomer is generally the more thermodynamically stable product.[7]
-
Deprotonation: Dissolve 6-bromo-5-fluoro-3-iodo-1H-indazole in a solvent such as DMF. Add a suitable base (e.g., potassium carbonate or sodium hydride) to deprotonate the indazole nitrogen.
-
Methylation: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), to the reaction mixture.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by aqueous extraction and the crude product is purified by column chromatography to afford the final compound, this compound.
Applications in Research and Drug Development
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved anticancer drugs.[7] Halogenated indazoles, such as the title compound, are particularly valuable as they serve as versatile intermediates for generating libraries of compounds through various cross-coupling reactions.
Role as a Versatile Chemical Building Block
The key to the utility of this compound lies in the differential reactivity of its halogen substituents. The iodine atom at the C3 position is the most reactive site for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.[8] This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at this position. The bromine at the C6 position can then be used for a subsequent coupling reaction under different conditions, enabling the synthesis of complex, multi-substituted molecules. The fluorine atom at C5 provides an additional point of modulation, influencing the compound's electronic properties and metabolic stability.
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An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole
Abstract
This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole (CAS Number: 1286734-96-0). As a substituted indazole, this compound is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of the indazole scaffold. This document consolidates available data, outlines a plausible synthetic pathway, and provides detailed, field-proven experimental protocols for the determination of its key physicochemical and spectroscopic characteristics. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.
Introduction: The Significance of Substituted Indazoles in Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of indazole have been investigated for their potential as anti-inflammatory, anti-tumor, and anti-HIV agents.[1] The strategic placement of various substituents on the indazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its interaction with biological targets.
This compound is a highly functionalized derivative, and its unique combination of halogen substituents—bromo, fluoro, and iodo—along with N-methylation, suggests its potential as a versatile intermediate for further chemical elaboration or as a candidate for biological screening. The presence of multiple halogens offers distinct opportunities for cross-coupling reactions, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR). This guide provides a detailed examination of its chemical and physical properties, which are fundamental to its application in research and development.
Core Physicochemical Properties
Precise experimental data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available and theoretically derived properties for this compound.
| Property | Value / Information | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1286734-96-0 | [2][3][4] |
| Molecular Formula | C₈H₅BrFIN₂ | [2] |
| Molecular Weight | 354.95 g/mol | [2] |
| Physical Form | White solid | [2] |
| Melting Point | Not explicitly reported. An experimental protocol is provided in Section 4.1. | N/A |
| Boiling Point | Not explicitly reported. Due to its likely high melting point, decomposition may occur before boiling at atmospheric pressure. | N/A |
| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF. An experimental protocol for solubility determination is provided in Section 4.2. | N/A |
| Purity | Commercially available with ≥95% purity. | [2][3] |
Synthesis Pathway and Rationale
While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be constructed based on established indazole chemistry. A likely precursor would be 6-Bromo-5-fluoro-1H-indazole. The synthesis would then proceed through iodination and subsequent N-methylation.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Causality Behind Experimental Choices:
-
Step 1: Iodination: The C3 position of the indazole ring is susceptible to electrophilic substitution. Treatment of 6-Bromo-5-fluoro-1H-indazole with an iodinating agent such as molecular iodine (I₂) in the presence of a base (e.g., potassium hydroxide or sodium hydroxide) would introduce the iodo group at the desired position. The base is crucial for the deprotonation of the indazole nitrogen, which activates the ring towards electrophilic attack.
-
Step 2: N-Methylation: Following iodination, the N1 position of the indazole ring can be methylated. A common and effective method for N-alkylation is the use of dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) in the presence of a base like potassium carbonate or sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF). The base deprotonates the remaining N-H group, and the resulting anion acts as a nucleophile to attack the methylating agent.
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, self-validating protocols for determining the key physicochemical properties of this compound.
Determination of Melting Point
Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.
Methodology:
-
Sample Preparation: Finely powder a small amount (2-3 mg) of the crystalline solid.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This allows for a more precise measurement in the subsequent steps.
-
Accurate Determination: Using a fresh sample, heat the apparatus to about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[5]
-
Validation: Repeat the measurement at least twice with fresh samples. Consistent results validate the obtained melting range.
Solubility Profile Determination
Rationale: Understanding the solubility of a compound is essential for its handling, formulation, and application in various assays. A systematic approach using a range of solvents provides a comprehensive solubility profile.
Methodology:
-
Solvent Selection: Prepare a panel of solvents with varying polarities, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: Weigh approximately 10 mg of the compound into separate, labeled vials for each solvent.
-
Solvent Addition: Add 1 mL of the respective solvent to each vial.
-
Mixing: Agitate the vials vigorously (e.g., using a vortex mixer) for 1-2 minutes at a controlled temperature (typically room temperature, ~25 °C).
-
Observation: Visually inspect each vial for the complete dissolution of the solid.
-
Classification:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The solid appears largely unchanged.
-
-
Quantitative Analysis (Optional): For more precise measurements, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.
Spectroscopic Characterization Protocols
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6][7] Ensure the sample is fully dissolved; if not, filter the solution.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum. Key parameters to analyze include chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).
-
¹³C NMR: Acquire the carbon spectrum. This will show a signal for each unique carbon atom.
-
2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively, which are crucial for unambiguous structural assignment.
-
-
Data Analysis: Interpret the spectra to assign the observed signals to the specific protons and carbons in the molecular structure.
Mass Spectrometry (MS)
Rationale: Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL to 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[8]
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Data Acquisition: Acquire the mass spectrum. The most important signal to identify is the molecular ion peak ([M+H]⁺ or [M]⁺˙), which corresponds to the molecular weight of the compound.
-
High-Resolution Mass Spectrometry (HRMS): For an exact mass measurement, HRMS should be performed. This allows for the determination of the elemental composition and confirmation of the molecular formula.
-
Fragmentation Analysis (MS/MS): If necessary, tandem mass spectrometry can be used to induce fragmentation of the molecular ion, providing further structural information.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on the absorption of infrared radiation.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C-H, C=C, C-N, C-F, C-Br, C-I bonds).
Conclusion
This compound is a promising heterocyclic compound with significant potential in the field of drug discovery and synthetic chemistry. While comprehensive experimental data on its physicochemical properties are currently limited, this guide provides a solid foundation by consolidating available information, proposing a logical synthetic strategy, and offering detailed, actionable protocols for its complete characterization. The methodologies outlined herein are designed to be robust and self-validating, empowering researchers to generate the necessary data to advance their scientific endeavors with this versatile molecule.
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
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University of Oxford Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
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Introduction: The Significance of Halogenated Indazoles in Modern Drug Discovery
An In-Depth Technical Guide to the Structural Elucidation of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The strategic introduction of halogen atoms onto this scaffold is a cornerstone of modern drug design. Halogens can profoundly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to protein targets.[2]
The specific molecule of interest, this compound, presents a compelling case study in structural elucidation. With four different substituents, including three distinct halogens, on the indazole core, its unambiguous characterization demands a multi-faceted analytical approach. The precise placement of each substituent is critical, as even minor positional changes can drastically alter biological function. This guide provides a comprehensive, field-proven methodology for the synthesis and definitive structural confirmation of this complex heterocyclic compound, intended for researchers and professionals in synthetic chemistry and drug development.
Section 1: Synthesis and Rationale
The first step in elucidating a molecule's structure is understanding its synthesis. The chosen synthetic route provides strong inferential evidence for the final structure. The target molecule is accessible via N-methylation of a commercially available precursor.
Synthetic Pathway: N-Methylation
The most direct route involves the alkylation of the indazole nitrogen of 6-bromo-3-iodo-1H-indazole. The use of a base like potassium hydroxide (KOH) deprotonates the indazole N-H, forming an indazolide anion. This nucleophilic anion then readily attacks an electrophilic methyl source, such as dimethyl sulfate, to yield the N-1 methylated product.[3] The 1H-tautomer of indazole is generally more stable, and alkylation typically favors substitution at the N-1 position.[1][4]
Caption: Synthetic route to the target compound via N-methylation.
Experimental Protocol: Synthesis
Materials:
-
6-bromo-3-iodo-1H-indazole
-
Potassium hydroxide (KOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-3-iodo-1H-indazole in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add powdered potassium hydroxide to the stirred solution. Continue stirring at 0°C for approximately 5-10 minutes to ensure complete formation of the indazolide anion.[3]
-
Add dimethyl sulfate dropwise to the reaction mixture, maintaining the temperature between 0°C and 20°C.
-
Allow the reaction to stir for 15-30 minutes, monitoring progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction by carefully adding cold water.
-
Extract the product into an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure this compound.
Section 2: Mass Spectrometry (MS) - The First Proof
Mass spectrometry provides the foundational data for any structural elucidation: the molecular weight and elemental formula. For a molecule containing multiple halogens, the isotopic pattern is a highly specific fingerprint.
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition. The calculated exact mass for C₈H₅BrFIN₂ provides a precise target for verification.
| Parameter | Value | Source |
| CAS Number | 1286734-96-0 | [5] |
| Molecular Formula | C₈H₅BrFIN₂ | [5] |
| Molecular Weight | 354.95 g/mol | [5] |
| Calculated Exact Mass | 354.8695 (for ⁷⁹Br) | (Calculated) |
The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern of nearly equal intensity, which is a definitive marker for a monobrominated compound.
Fragmentation Analysis
Electron Ionization (EI) or Electrospray Ionization (ESI) with fragmentation can provide clues to the molecule's structure. Key fragmentations might include the loss of the methyl group, iodine, or bromine atoms.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Blueprint
NMR spectroscopy is the most powerful tool for elucidating the detailed covalent structure of an organic molecule in solution. A combination of 1D and 2D NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming substituent positions and connectivity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D Spectra Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra.
-
2D Spectra Acquisition: Acquire two-dimensional correlation spectra, including COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). These 2D techniques are crucial for assigning the quaternary carbons and confirming the overall structure.[6][7][8]
Predicted NMR Data and Interpretation
The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR data. The rationale for these predictions is explained below.
| Nucleus | Position | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Key Correlations |
| ¹H | N-CH₃ | ~3.9 - 4.2 | s | - | Singlet, typical for N-methyl on a heteroaromatic ring. HMBC to C-3a, C-7a. |
| H-4 | ~7.5 - 7.8 | d | ³J(H,F) ≈ 7-9 | Doublet due to coupling with ¹⁹F. HMBC to C-3, C-5, C-6, C-7a. | |
| H-7 | ~7.8 - 8.1 | s | - | Singlet (or very small coupling). HMBC to C-5, C-6, C-7a. | |
| ¹³C | N-CH₃ | ~35 - 40 | - | - | Aliphatic carbon. HSQC to N-CH₃ protons. |
| C-3 | ~90 - 100 | - | - | Shielded by iodo group. HMBC from H-4. | |
| C-3a | ~140 - 145 | - | - | Quaternary carbon. HMBC from N-CH₃ and H-4 protons. | |
| C-4 | ~115 - 120 | d | ²J(C,F) ≈ 20-25 | HSQC to H-4. Shows coupling to fluorine. | |
| C-5 | ~155 - 160 | d | ¹J(C,F) ≈ 240-260 | Directly attached to fluorine, large coupling constant. HMBC from H-4, H-7. | |
| C-6 | ~110 - 115 | d | ³J(C,F) ≈ 3-5 | Attached to bromine. Shows small coupling to fluorine. HMBC from H-4, H-7. | |
| C-7 | ~125 - 130 | - | - | HSQC to H-7. | |
| C-7a | ~138 - 142 | - | - | Quaternary carbon. HMBC from N-CH₃, H-4, H-7 protons. | |
| ¹⁹F | F-5 | ~ -110 to -125 | d | ³J(F,H) ≈ 7-9 | Doublet due to coupling with H-4. |
Expert Rationale:
-
¹H NMR: The indazole core has two remaining aromatic protons. The proton at C-4 will be split into a doublet by the adjacent fluorine at C-5. The proton at C-7 is expected to be a singlet, as four-bond coupling to H-4 is typically negligible. The N-methyl group will appear as a distinct singlet in the aliphatic region.
-
¹³C NMR: The positions of the halogenated carbons are key identifiers. The carbon bearing the iodine (C-3) will be significantly shielded. Conversely, the carbon attached to the highly electronegative fluorine (C-5) will be deshielded and exhibit a very large one-bond C-F coupling constant (¹JCF), which is unmistakable.[4] The carbon attached to bromine (C-6) will also be shielded relative to an unsubstituted carbon.
-
HMBC - The Final Confirmation: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate tool for piecing the puzzle together. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The following correlations are critical for unambiguous proof of the structure:
-
The N-CH₃ protons must show a correlation to the bridgehead carbons C-3a and C-7a , confirming the methyl group is on the nitrogen and part of the ring system.
-
H-4 must show correlations to C-5 and C-6 , confirming their adjacency. It should also correlate to C-3 and the bridgehead C-7a .
-
H-7 must show correlations to C-5 , C-6 , and the bridgehead C-7a . The observation of these specific long-range couplings leaves no room for doubt about the placement of the substituents.
-
Caption: Key 2- and 3-bond ¹H-¹³C HMBC correlations.
Section 4: X-ray Crystallography - The Ultimate Arbiter
While NMR provides a definitive structure in solution, single-crystal X-ray diffraction provides an absolute, three-dimensional structure in the solid state.[9][10] It serves as the gold standard for structural proof, resolving any residual ambiguities and providing precise data on bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow high-quality single crystals of the compound. This is often the most challenging step and requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[10]
-
Data Collection: Mount a suitable crystal on a diffractometer. The crystal is irradiated with a focused beam of X-rays and rotated, and the resulting diffraction patterns are recorded on a detector.[10]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is solved using computational methods to generate an electron density map, from which atomic positions are determined. The model is then refined to achieve the best fit between the calculated and observed diffraction data.[10]
The resulting crystal structure would provide the ultimate confirmation of the atomic connectivity and regiochemistry of this compound.
Conclusion
The structural elucidation of a complex molecule like this compound is a systematic process that builds a case from multiple, corroborating pieces of analytical evidence. It begins with a logical synthetic route and is fundamentally established by High-Resolution Mass Spectrometry. The intricate details of atomic connectivity and substituent placement are then definitively mapped out using a suite of 1D and 2D NMR experiments, with HMBC serving as the crucial lynchpin. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous confirmation. By following this multi-technique workflow, researchers can have the highest degree of confidence in their molecular structure, a non-negotiable prerequisite for advancing compounds in drug discovery and materials science.
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Synthesis of 1- and 2-Substituted Indazoles: A Strategic Guide for Researchers and Medicinal Chemists
An In-Depth Technical Guide
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2][3][4] Its unique physicochemical properties and ability to engage in key biological interactions have led to the development of several FDA-approved drugs, including the anti-cancer agents Pazopanib and Niraparib.[5][6][7][8] A critical challenge in the synthesis of indazole-based drug candidates is the regioselective functionalization of the two nitrogen atoms, leading to either 1-substituted (1H) or 2-substituted (2H) isomers. The position of this substituent profoundly influences the molecule's spatial arrangement and pharmacological activity.[9] This guide provides a comprehensive overview of robust and modern synthetic strategies for accessing both 1- and 2-substituted indazoles. It moves beyond simple procedural listings to explain the causality behind methodological choices, offering field-proven insights into controlling regioselectivity. Detailed protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the technical knowledge to strategically design and execute the synthesis of target indazole derivatives.
Foundational Concepts: The Chemistry of the Indazole Core
Before delving into specific synthetic routes, it is crucial to understand the fundamental chemical nature of the indazole ring system.
Tautomerism and Stability
Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[5][7][10] The 1H-tautomer is generally more thermodynamically stable than the 2H-form, making it the predominant species in solution and the solid state.[5][7] This inherent stability difference is a key factor influencing the outcome of many substitution reactions. Direct alkylation or arylation of an unsubstituted indazole often yields a mixture of N-1 and N-2 products, with the N-1 isomer typically favored under thermodynamic control.[11][12] Achieving high selectivity for the less stable N-2 isomer therefore requires carefully designed kinetic approaches or alternative de novo synthetic strategies.
General Synthetic Paradigms
The construction of substituted indazoles can be broadly divided into two strategic approaches. Understanding these paradigms allows a chemist to logically plan a synthetic route based on the final target structure and the availability of starting materials.
Caption: Core synthetic strategies for substituted indazoles.
-
Post-Functionalization of a Pre-formed Indazole Core: This common strategy involves the direct substitution onto an existing indazole ring, most frequently via N-alkylation or N-arylation. Its primary challenge lies in controlling the N-1 versus N-2 regioselectivity.
-
De Novo Synthesis (Ring Construction): This approach builds the indazole ring from acyclic or alternative cyclic precursors. It often provides unambiguous and excellent control over regioselectivity, as the position of the N-substituent is predetermined by the choice of starting materials.
Synthesis of 1-Substituted Indazoles
The thermodynamically favored 1H-indazole isomer is often more straightforward to synthesize selectively. Direct functionalization is the most common and practical approach.
Regioselective N-1 Alkylation
The direct alkylation of indazole typically yields a mixture of isomers. However, high N-1 selectivity can be achieved by carefully selecting the base and solvent. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is a field-proven method for favoring N-1 substitution.[12][13][14]
Causality: NaH irreversibly deprotonates the indazole, forming the indazolide anion. In polar aprotic solvents, this anion is less tightly associated with the sodium counterion, leaving the more sterically accessible and electronically favorable N-1 position open to electrophilic attack by an alkyl halide.[12]
Experimental Protocol: N-1 Selective Alkylation of 3-Substituted Indazole[14]
-
Preparation: To a solution of the desired 1H-indazole (1.0 eq.) in anhydrous THF (0.1–0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Anion Formation: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of H₂ gas should cease, indicating complete deprotonation.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the N-1 alkylated indazole.
Regioselective N-1 Arylation
N-1 arylation is commonly achieved using transition-metal-catalyzed cross-coupling reactions. While classic copper-catalyzed Ullmann-type reactions are effective, they often require high temperatures and can suffer from poor regioselectivity.[15] Modern methods offer milder conditions and improved control.
A recently developed gold-catalyzed protocol using (MeDalphos)AuCl enables the highly regioselective N-1 arylation of indazoles with aryl iodides under mild conditions.[15]
Causality: The hemilabile (MeDalphos) ligand facilitates a Au(I)/Au(III) catalytic cycle. The specific ligand-metal combination appears to favor coordination and subsequent reductive elimination at the N-1 position, leading to excellent regioselectivity.[15]
| Method | Catalyst/Reagents | Temp. | Selectivity (N-1:N-2) | Scope | Reference |
| Ullmann Coupling | CuI, K₃PO₄, Ligand (optional) | 120-140 °C | Moderate to Good | Aryl Bromides/Iodides | [16] |
| Gold Catalysis | (MeDalphos)AuCl, AgSbF₆, K₃PO₄ | 80 °C | Excellent (>98:2) | Aryl Iodides | [15] |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 110 °C | Good to Excellent | Aryl Bromides/Triflates | N/A |
Table 1. Comparison of selected N-1 arylation methods.
Synthesis of 2-Substituted Indazoles
Accessing the thermodynamically less favored 2H-indazole isomer with high selectivity presents a greater synthetic challenge. While direct functionalization methods exist, de novo ring synthesis strategies are often more reliable and versatile.
Selective N-2 Alkylation via Trichloroacetimidates
A robust and general method for the direct and highly selective N-2 alkylation of indazoles employs alkyl 2,2,2-trichloroacetimidates as the alkylating agents, promoted by a catalytic amount of acid.[11] This method is notable for its broad scope, tolerating primary, secondary, and even tertiary alkyl groups, and its near-perfect N-2 selectivity.[11][17]
Causality: Under acidic conditions, the trichloroacetimidate is protonated, creating a highly reactive electrophile. Quantum mechanical studies suggest that while the 1H-indazole tautomer is more stable, the transition state energy for nucleophilic attack from the N-2 nitrogen of this tautomer is significantly lower than the corresponding attack from N-1, leading to kinetically controlled formation of the N-2 product.[17]
Caption: Workflow for selective N-2 alkylation.
De Novo Synthesis: The Davis-Beirut Reaction
The Davis-Beirut reaction is a powerful and versatile method for the unambiguous synthesis of 2H-indazoles.[18][19] It involves the condensation of an o-nitrobenzaldehyde with a primary amine, followed by an N-N bond-forming heterocyclization.[20][21] The reaction proceeds efficiently under both acidic and basic conditions.[18][20]
Mechanism: The key intermediate is an o-nitrosobenzylidine imine, formed in situ. This intermediate undergoes a concerted N,N-bond forming cyclization to yield the 2H-indazole product.[20] This method is inherently regioselective for the N-2 isomer because the new N-N bond forms between the nitrogen of the primary amine (which becomes N-2) and the nitrogen of the nitroso group (which becomes N-1).
Experimental Protocol: Davis-Beirut Synthesis of a 2-Aryl-2H-indazole[20]
-
Preparation: In a round-bottom flask, dissolve the o-nitrobenzaldehyde (1.0 eq.) and the desired primary amine (1.1 eq.) in ethanol (0.2 M).
-
Condensation & Cyclization: Add a catalytic amount of a base (e.g., a few drops of KOH solution) or acid (e.g., acetic acid).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours. Monitor the reaction by TLC or LC-MS. The reaction mixture typically develops a deep color.
-
Isolation: Upon completion, cool the mixture. The product may precipitate from the solution and can be collected by filtration. Alternatively, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by silica gel column chromatography to yield the pure 2-substituted indazole.
De Novo Synthesis: Cadogan Reductive Cyclization
Another excellent one-pot method for regioselective 2H-indazole synthesis is the Cadogan reductive cyclization.[22][23] This procedure involves the condensation of an o-nitrobenzaldehyde with an amine (aromatic or aliphatic) to form an imine, which then undergoes reductive cyclization promoted by a phosphine reagent, typically tri-n-butylphosphine.[22][23]
Causality: The trialkylphosphine acts as an oxygen-atom acceptor, reducing the nitro group to a nitrene or nitrene-like species. This highly reactive intermediate immediately undergoes intramolecular cyclization onto the imine nitrogen, forming the N-N bond and yielding the 2H-indazole scaffold with high fidelity. The one-pot nature of this reaction makes it operationally simple and efficient.[23]
Modern Strategies: Transition-Metal-Catalyzed C-H Activation
Recent advances have established transition-metal-catalyzed C-H activation and annulation as a powerful tool for constructing functionalized indazoles.[24][25] These methods often use substrates like azobenzenes, which react with coupling partners in the presence of a catalyst (e.g., Rh(III), Co(III)) to form the indazole ring in a single step.[24][26]
For example, Rh(III)-catalyzed C–H bond functionalization of an azobenzene with an aldehyde leads to a cyclative capture process, efficiently assembling N-aryl-2H-indazoles.[24][26] These state-of-the-art methods offer high atom economy and provide access to complex indazole structures that might be difficult to obtain through classical routes.
Strategic Synthesis Selection
Choosing the optimal synthetic route depends on the desired substitution pattern, particularly at the N-1 vs. N-2 position. The following decision-making workflow can guide the synthetic chemist.
Caption: Decision workflow for selecting an indazole synthesis strategy.
Conclusion
The synthesis of 1- and 2-substituted indazoles is a mature field that continues to evolve with the advent of modern catalytic methods. While direct N-1 functionalization is often readily achieved through careful control of reaction conditions, the regioselective synthesis of N-2 isomers typically benefits from robust de novo ring-forming strategies like the Davis-Beirut reaction and Cadogan cyclization. For direct N-2 alkylation, the use of trichloroacetimidate electrophiles provides a highly selective and reliable alternative. By understanding the mechanistic principles behind these key transformations, medicinal chemists can make informed, strategic decisions to efficiently access the specific indazole isomers required for the discovery and development of next-generation therapeutics.
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The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. PubMed. Available at: [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. Available at: [Link]
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Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]
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Gold-Catalyzed Regioselective N-1 Arylation of Indazoles. ACS Publications. Available at: [Link]
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Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. ACS Publications. Available at: [Link]
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Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed. Available at: [Link]
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Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. eScholarship. Available at: [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]
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Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science Publishers. Available at: [Link]
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A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Taylor & Francis Online. Available at: [Link]
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Halogenation of Indazole Derivatives
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The introduction of halogen atoms onto this privileged structure is a critical synthetic transformation, as halogenated indazoles serve as versatile intermediates for diversification through cross-coupling reactions and other functionalizations.[1][2][5] This technical guide provides an in-depth exploration of the primary methods for the halogenation of indazole derivatives. We will delve into the causality behind experimental choices, focusing on achieving regiochemical control for bromination, iodination, and chlorination. The discussion covers direct electrophilic halogenation, which predominantly targets the C3 position, and alternative strategies like the Sandmeyer reaction for accessing other regioisomers. Detailed, field-proven protocols, mechanistic diagrams, and comparative data tables are presented to equip researchers, scientists, and drug development professionals with a robust framework for the strategic halogenation of this vital heterocyclic system.
The Strategic Importance of Indazole Halogenation
Indazole, a bicyclic aromatic heterocycle, exists in two main tautomeric forms, the more thermodynamically stable 1H-indazole and the 2H-indazole.[3][4] Its structural motif is found in a range of pharmaceuticals, including the anti-cancer drugs Niraparib and Pazopanib.[1][2][5] The functionalization of the indazole core is therefore a subject of intense research.
Halogenation is arguably the most powerful gateway reaction for the subsequent elaboration of the indazole ring. The carbon-halogen bond is a versatile synthetic handle, enabling a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[5] This allows for the precise installation of aryl, alkyl, and amino groups, which is fundamental to structure-activity relationship (SAR) studies in drug discovery.
The primary challenge in indazole halogenation is controlling the regioselectivity . The indazole ring has several positions susceptible to electrophilic attack, primarily C3, C5, and C7. The choice of halogenating agent, solvent, temperature, and the substitution pattern on the indazole itself dictates the reaction's outcome. This guide will dissect these factors to provide a clear path to the desired halogenated product.
Core Methodology: Electrophilic Halogenation
The most direct route to halogenating the indazole core is through electrophilic aromatic substitution. The pyrazole portion of the indazole ring is electron-rich, making the C3 position the most nucleophilic and kinetically favored site for electrophilic attack.
General Mechanism of C3 Halogenation
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic halogen species (X⁺) attacks the electron-rich C3 position of the indazole ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A base then removes the proton from the C3 carbon, restoring aromaticity and yielding the 3-halo-indazole product.[6]
Caption: General mechanism for electrophilic halogenation at the C3 position of indazole.
Bromination of Indazoles
Bromination is the most extensively studied halogenation reaction for indazoles due to the utility of aryl bromides in cross-coupling.
Key Reagents & Causality:
-
N-Bromosuccinimide (NBS): This is the most widely used reagent for C3-bromination. It is a solid, easier to handle than liquid bromine, and provides a low concentration of Br₂ in situ, which helps to prevent over-bromination and improve selectivity. The choice of solvent is critical; polar solvents like DMF, MeCN, or alcohols are common.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A newer, efficient bromine source that works under mild conditions. It has been successfully employed in ultrasound-assisted protocols, which can dramatically reduce reaction times to as little as 30 minutes.[7][8][9] The cavitation effect from ultrasound likely accelerates mass transfer and bond cleavage.[9]
-
Bromine (Br₂): While effective, elemental bromine is highly corrosive and toxic. Its use can also lead to poor regioselectivity and the formation of poly-brominated byproducts, such as mixtures of 3,5- and 3,7-dibromo-indazoles, especially when used in excess.[1][5][10]
Regiochemical Control:
-
C3-Bromination: The default outcome under neutral or mildly basic conditions with 1.0-1.3 equivalents of NBS or DBDMH.[7][11]
-
C7-Bromination: Can be achieved on NH-free indazoles that possess specific directing groups, such as a benzamide at the C4 position.[12]
-
Poly-bromination: Using excess brominating agent (>1.5 eq.) and higher temperatures can lead to di- or tri-brominated products.[11] For instance, using two equivalents of NBS can selectively yield the 5,7-dibrominated product in some cases.[12]
Data Summary: Indazole Bromination
| Reagent | Equivalents | Solvent | Conditions | Position(s) | Yield | Reference |
| NBS | 1.0 | EtOH | 50 °C, 2 h | C3 | 98% | [1] |
| NBS | 1.1 | DMF | 80 °C, 18 h | C7 | 82% | [12] |
| NBS | 2.0 | DMF | 80 °C, 18 h | C5, C7 | 88% | [12] |
| DBDMH | 1.0 | EtOH | 40 °C, 30 min (Ultrasound) | C3 | 95% | [9][13] |
| Br₂ | 1.05 | AcOH/CHCl₃ | < 25 °C, 5.5 h | C3 | Good | [11] |
Experimental Protocol: Ultrasound-Assisted C3-Bromination [7][9]
-
Setup: To a 10 mL reaction vial, add the desired indazole (0.2 mmol, 1.0 eq.), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol, 1.0 eq.), and sodium carbonate (Na₂CO₃) (0.4 mmol, 2.0 eq.).
-
Solvent Addition: Add 2.0 mL of ethanol (EtOH).
-
Reaction: Place the vial in an ultrasonic bath (40 kHz, 50 W) and maintain the temperature at 40 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 3-bromo-indazole product.
Iodination of Indazoles
3-Iodoindazoles are highly valuable as they are often more reactive than their bromo counterparts in cross-coupling reactions.
Key Reagents & Causality:
-
Iodine (I₂): The most common method involves using elemental iodine in a polar solvent like DMF, often in the presence of a base. The base (e.g., KOH, K₂CO₃) is crucial; it deprotonates the indazole N-H, forming the more nucleophilic indazolide anion, which then readily attacks the iodine molecule.
-
N-Iodosuccinimide (NIS): A milder alternative to I₂, NIS can be used under basic conditions to achieve efficient C3-iodination.
Data Summary: Indazole Iodination
| Reagent | Base | Solvent | Conditions | Position | Yield | Reference |
| I₂ | KOH | DMF | RT, overnight | C3 | Good | |
| I₂ | K₂CO₃ | DMF | RT | C3 | Good | [14] |
| NIS | KOH | CH₂Cl₂ | RT | C3 | Good |
Experimental Protocol: C3-Iodination with I₂/KOH
-
Setup: In a round-bottom flask, dissolve the starting indazole (1.0 eq.) in N,N-dimethylformamide (DMF).
-
Base Addition: Add powdered potassium hydroxide (KOH) (2.0 eq.) to the solution and stir for 15-20 minutes at room temperature.
-
Iodine Addition: Add a solution of iodine (I₂) (1.1 eq.) in DMF dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the 3-iodo-indazole.
Chlorination of Indazoles
Chlorination follows similar principles to bromination, with N-Chlorosuccinimide being the reagent of choice.
Key Reagents & Causality:
-
N-Chlorosuccinimide (NCS): NCS is the standard reagent for the regioselective chlorination of indazoles at the C3 position.[5] Reactions are typically run in solvents like ethanol or water, and can be performed under mild heating.[5] Metal-free conditions are common, making this an environmentally friendly approach.[1][5][15][16]
Data Summary: Indazole Chlorination
| Reagent | Equivalents | Solvent | Conditions | Position | Yield | Reference |
| NCS | 1.0 | EtOH | 50 °C, 2 h | C3 | Good-Excellent | [5] |
| NCS | 1.3 | H₂O | 95 °C, 5 h | C3 | Good-Excellent | [5] |
Experimental Protocol: C3-Chlorination with NCS [5]
-
Setup: To a reaction vial, add the 2-substituted-2H-indazole (0.3 mmol, 1.0 eq.) and N-chlorosuccinimide (NCS) (0.3 mmol, 1.0 eq.).
-
Solvent Addition: Add 3.0 mL of ethanol (EtOH).
-
Reaction: Heat the mixture to 50 °C and stir for 2 hours in the open air.
-
Monitoring: Monitor the reaction's completion via TLC.
-
Workup: After cooling, remove the solvent in vacuo.
-
Purification: Purify the resulting crude material by silica gel column chromatography to obtain the desired 3-chloro-indazole derivative.
Alternative Strategy: The Sandmeyer Reaction
Direct electrophilic halogenation is often limited to the C3, C5, and C7 positions. To install a halogen on other positions of the benzene ring (e.g., C4 or C6), an alternative strategy is required. The Sandmeyer reaction provides an elegant solution, starting from a readily available amino-indazole.[17][18]
The reaction proceeds in two main stages:
-
Diazotization: The amino group of an amino-indazole is converted into a diazonium salt using a diazotizing agent like sodium nitrite (NaNO₂) in a strong acid (e.g., HCl, HBr).[14]
-
Halide Displacement: The resulting diazonium salt is treated with a copper(I) halide (CuCl, CuBr). This initiates a radical-nucleophilic aromatic substitution, where the diazonium group is displaced by the halide, releasing nitrogen gas.[17][19][20] Notably, for iodination, a copper catalyst is not required; potassium iodide (KI) is sufficient.[18][21]
Caption: Workflow for halogenating indazoles via the Sandmeyer reaction.
This method's power lies in its ability to leverage the rich chemistry of aromatic amines, providing access to halogenation patterns that are complementary to electrophilic substitution.
Conclusion and Outlook
The halogenation of indazole derivatives is a mature yet continually evolving field. While direct C3 electrophilic halogenation with reagents like NBS, NCS, and I₂ remains the most common and efficient strategy, modern advancements offer milder and more rapid alternatives. Ultrasound-assisted protocols using DBDMH exemplify the drive towards greener and more efficient synthesis.[7][9] For accessing regioisomers that are unobtainable through direct halogenation, the Sandmeyer reaction remains an indispensable tool in the synthetic chemist's arsenal.[17][20]
A thorough understanding of the underlying mechanisms and the factors governing regioselectivity is paramount. By carefully selecting reagents, solvents, and reaction conditions, researchers can predictably synthesize a wide array of halogenated indazoles, paving the way for the discovery of next-generation therapeutics.
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Gaikwad, D. D., Abed, S., & Pawar, R. P. (2009). Molecular Iodine as an efficient catalyst for the synthesis of indazole. International Journal of ChemTech Research, 1(3), 442-445. [Link]
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Anonymous. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
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The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals
Introduction: The Indazole Scaffold - A "Privileged Structure" in Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] This scaffold's unique electronic properties and its capacity for versatile substitution at multiple positions have enabled the generation of a vast library of derivatives with a wide spectrum of biological activities.[2][3][4] While naturally occurring indazoles are a rarity, their synthetic counterparts have demonstrated significant pharmacological potential, leading to the development of several clinically approved drugs.[2][5]
The indazole core exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-tautomer being the most thermodynamically stable.[5][6] This structural feature, coupled with the ability of the nitrogen atoms to act as both hydrogen bond donors and acceptors, allows indazole derivatives to effectively interact with a variety of biological targets.[7] This guide provides an in-depth exploration of the multifaceted biological significance of substituted indazoles, focusing on their mechanisms of action, structure-activity relationships, and practical applications in drug discovery, supported by detailed experimental protocols and pathway visualizations.
Anticancer Activity: A Cornerstone of Indazole Therapeutics
The most prominent therapeutic application of substituted indazoles lies in the field of oncology.[8][9][10] Several indazole-based compounds have been successfully developed as potent anticancer agents, primarily functioning as inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[8][10][11]
Mechanism of Action: Precision Targeting of Protein Kinases
Substituted indazoles have shown remarkable efficacy in inhibiting various families of protein kinases, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases: Indazole derivatives are at the forefront of anti-angiogenic therapy.[12] Pazopanib and Axitinib are clinically approved VEGFR inhibitors that feature an indazole core.[8][13][14] They function by competitively binding to the ATP-binding site of the VEGFR kinase domain, thereby blocking the signaling cascade that leads to tumor angiogenesis.[12]
-
Aurora Kinases: These are serine/threonine kinases that play a critical role in mitotic progression.[15] Dysregulation of Aurora kinases is common in many cancers. Researchers have identified novel indazole derivatives that act as potent and selective inhibitors of Aurora kinases, demonstrating the scaffold's utility in targeting cell division machinery.[13][15]
-
Fibroblast Growth Factor Receptors (FGFRs): Overactivity of FGFRs is implicated in various malignancies.[16] Fragment-led de novo design has led to the discovery of 1H-indazole-based derivatives that effectively inhibit FGFR1-3.[2]
-
Anaplastic Lymphoma Kinase (ALK): Entrectinib, a potent ALK inhibitor, is another example of a successful indazole-based anticancer drug.[13][14]
-
Other Kinase Targets: The versatility of the indazole scaffold extends to the inhibition of numerous other kinases, including c-Met, HSP90, CDK2, and Rho kinase (ROCK).[13][17][18]
Signaling Pathway Visualization: VEGFR Signaling Cascade
The following diagram illustrates the central role of VEGFR in angiogenesis and the point of intervention for indazole-based inhibitors like Pazopanib and Axitinib.
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Antimicrobial Activity of Substituted Indazoles
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Substituted indazoles have surfaced as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal strains. [19][20][21][22]
Spectrum of Activity and Structure-Activity Relationships
-
Antibacterial Activity: N-methyl-3-aryl indazoles have demonstrated moderate to good in vitro activity against both Gram-positive (Bacillus cereus, Bacillus megaterium) and Gram-negative (Xanthomonas campestris, Escherichia coli) bacteria. [19][20][22]SAR studies have revealed that the presence of halogenated and electron-withdrawing substituents on the indazole core can enhance bactericidal and antifungal properties. [17]* Antifungal Activity: Certain indazole derivatives have also shown efficacy against fungal pathogens like Candida albicans. [19][20]* Antiprotozoal Activity: Indazole N-oxide derivatives have been investigated for their activity against protozoan parasites such as Trypanosoma cruzi and Leishmania species. [23]
Quantitative Data Summary: In Vitro Antimicrobial Activity
The following table presents the antimicrobial activity of representative N-methyl-3-aryl indazoles.
| Compound | Microorganism | Assay | Result (Zone of Inhibition) | Reference |
| 5i | Xanthomonas campestris | Well Diffusion | 2.3 cm | [19][20] |
| 5f | Xanthomonas campestris | Well Diffusion | 2.2 cm | [19][20] |
| 5a | Xanthomonas campestris | Well Diffusion | 2.1 cm | [19][20] |
| 5j | Bacillus megaterium | Well Diffusion | 1.6 cm | [19][20] |
| 5a | Bacillus megaterium | Well Diffusion | 1.5 cm | [19][20] |
| Streptomycin (Standard) | Xanthomonas campestris | Well Diffusion | 2.8 cm | [19][20] |
| Streptomycin (Standard) | Bacillus megaterium | Well Diffusion | 3.7 cm | [19][20] |
Neuroprotective Effects of Substituted Indazoles
Substituted indazoles are emerging as a promising scaffold for the development of therapeutics for neurodegenerative disorders such as Parkinson's and Alzheimer's disease. [6][17][24]
Mechanisms of Neuroprotection
-
Monoamine Oxidase (MAO) Inhibition: Indazole-5-carboxamides have shown a strong affinity for monoamine oxidases, enzymes involved in the degradation of neurotransmitters. [17]Inhibition of MAO-B is a validated strategy for the treatment of Parkinson's disease. [6]* Leucine-Rich Repeat Kinase 2 (LRRK2) Antagonism: The LRRK2 antagonist MLi-2, an indazole-based compound, has demonstrated significant efficacy in models of neurodegenerative diseases. [17]* Sodium Channel Modulation: Oxadiazolylindazole derivatives have been identified as neuroprotective voltage-dependent sodium channel modulators. [25]They exhibit use- and voltage-dependent block of sodium currents in hippocampal neurons, a mechanism that can prevent excitotoxicity. [25]* Inhibition of Tau Hyperphosphorylation: In a mouse model of Parkinson's disease, 6-amino-1-methyl-indazole (AMI) demonstrated neuroprotective effects by preserving dopaminergic neurons and improving behavioral symptoms, potentially through the downregulation of tau hyperphosphorylation. [24]
Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step protocols for the synthesis of a representative substituted indazole and for a common biological assay to evaluate its activity.
Protocol 1: Synthesis of a Representative Substituted Indazole (1-Methyl-5-nitro-1H-indazole)
Introduction and Rationale: This protocol describes a versatile and scalable flow chemistry approach for the synthesis of N-methylated indazoles from the corresponding 2-fluorobenzaldehydes and methylhydrazine. [26]Flow chemistry offers advantages in terms of safety, reproducibility, and scalability, particularly for reactions involving potentially hazardous reagents like hydrazine at elevated temperatures. [26] Materials and Reagents:
-
2-Fluoro-5-nitrobenzaldehyde
-
Methylhydrazine
-
Ethanol (absolute)
-
Vapourtec R4 flow reactor system (or equivalent)
-
Standard laboratory glassware
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure:
-
Solution Preparation: Prepare a 0.2 M solution of 2-fluoro-5-nitrobenzaldehyde in absolute ethanol. Prepare a 0.2 M solution of methylhydrazine in absolute ethanol.
-
Flow Reactor Setup: Set up the flow reactor with two pumps, one for each reactant solution. The reactor coil should be heated to 200 °C.
-
Reaction: Pump the two solutions into a T-mixer and then through the heated reactor coil at a flow rate of 0.5 mL/min for each pump (total flow rate of 1.0 mL/min). This corresponds to a residence time of 10 minutes in a 10 mL reactor coil.
-
Collection: Collect the reaction mixture as it exits the reactor.
-
Work-up and Purification:
-
Remove the solvent from the collected reaction mixture under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1-methyl-5-nitro-1H-indazole as a yellow solid. [26]6. Characterization: Confirm the identity and purity of the product using ¹H NMR and mass spectrometry. The expected ¹H NMR spectrum in CDCl₃ would show peaks around δ = 8.74 (d), 8.30 (dd), 8.21 (s), 7.47 (d), and 4.16 (s). [26] Workflow Visualization: Synthesis of 1-Methyl-5-nitro-1H-indazole
-
Caption: Flow chemistry synthesis of a substituted indazole.
Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)
Introduction and Principle: This protocol describes a common method to determine the inhibitory activity of a test compound against a specific protein kinase, in this case, VEGFR-2. The assay measures the amount of phosphate transferred from ATP to a substrate peptide by the kinase. The inhibitory effect of the compound is quantified by measuring the reduction in phosphorylation.
Materials and Reagents:
-
Recombinant human VEGFR-2 (KDR) enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Substrate peptide (e.g., a poly(Glu, Tyr) peptide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Test indazole compound dissolved in DMSO
-
Positive control inhibitor (e.g., Pazopanib)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter and scintillation fluid
Step-by-Step Procedure:
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase buffer
-
Test compound at various concentrations (typically a serial dilution) or DMSO for control wells.
-
Substrate peptide
-
VEGFR-2 enzyme
-
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding an excess of phosphoric acid.
-
Washing: Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Add scintillation fluid to each well and count the radioactivity using a scintillation counter. The counts are proportional to the amount of phosphorylated substrate.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Directions
Substituted indazoles have unequivocally demonstrated their value as a versatile and privileged scaffold in modern drug discovery. [7][27]Their success is exemplified by the number of indazole-containing drugs that have reached the market, particularly in the realm of oncology. [8][14]The broad range of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects, highlights the immense therapeutic potential that remains to be explored. [2][17][27] Future research in this area should focus on several key aspects:
-
Mechanism-guided Design: Leveraging computational modeling and detailed SAR studies to design next-generation indazoles with improved potency and selectivity. [27]* Exploration of New Therapeutic Areas: Expanding the application of substituted indazoles to other disease areas, such as infectious and neurodegenerative diseases, where they have already shown promise. [27]* Development of Multifunctional Agents: Designing single molecules that can modulate multiple targets, which could be particularly beneficial for complex diseases like cancer. [27]* Advanced Synthesis Methodologies: The continued adoption of advanced synthetic techniques like flow chemistry will be crucial for the efficient and safe production of diverse indazole libraries. [26] The indazole scaffold, with its rich chemical diversity and proven biological relevance, will undoubtedly continue to be a fertile ground for the discovery of novel and effective therapeutic agents.
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Introduction: The Privileged Scaffold and the Power of Halogenation
An In-Depth Technical Guide to Poly-Halogenated Indazoles: Synthesis, Properties, and Applications
The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, often described as a "privileged scaffold."[1][2] Its isosteric relationship with indole allows it to interact with a wide array of biological targets, leading to its incorporation into numerous therapeutic agents.[3] Several FDA-approved drugs, including the anti-cancer agents Pazopanib and Axitinib, and the antiemetic Granisetron, feature the indazole core, highlighting its clinical significance.[1]
The strategic introduction of halogen atoms onto the indazole ring—creating mono- or poly-halogenated derivatives—dramatically expands its utility.[4] Halogenation serves two primary purposes:
-
Modulation of Physicochemical Properties: Halogens significantly alter a molecule's lipophilicity, electronic distribution, and metabolic stability. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, a critical aspect of drug development.[4][5] Structure-activity relationship (SAR) studies frequently reveal that a halogen atom is essential for enhanced biological potency.[6][7]
-
Creation of Synthetic Handles: Halogenated indazoles are versatile intermediates in organic synthesis. The carbon-halogen bond provides a reactive site for a multitude of cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig), enabling the construction of complex molecular architectures.
This guide provides a comprehensive overview of the synthesis of poly-halogenated indazoles, delves into their structure-activity relationships, and explores their applications, with a focus on providing actionable insights for researchers in drug discovery and synthetic chemistry.
Synthetic Methodologies for Poly-Halogenated Indazoles
The synthesis of poly-halogenated indazoles requires precise control over regioselectivity—the ability to direct halogens to specific positions on the indazole ring. The primary methods employed are direct C-H halogenation and the Sandmeyer reaction.
Direct C-H Halogenation: A Modern Approach
Direct C-H halogenation has emerged as the most efficient and atom-economical method for preparing these compounds.[5] It avoids the need for pre-functionalized starting materials, often proceeding under mild, metal-free conditions.[4] The most common reagents are N-halosuccinimides (NCS for chlorine, NBS for bromine, and NIS for iodine).[5][8]
The key to achieving poly-halogenation lies in the careful manipulation of reaction conditions. By adjusting the stoichiometry of the halogenating agent, reaction time, and temperature, chemists can control the degree of halogenation, progressing from mono- to di- and even tri-halogenated products.[4][5]
A significant breakthrough has been the development of a metal-free, regioselective method for the halogenation of 2H-indazoles.[5] This approach not only allows for the synthesis of mono- and poly-halogenated indazoles but also enables the creation of hetero-halogenated compounds (containing different halogen atoms) through a sequential, one-pot procedure.[5] For instance, a 2H-indazole can first be brominated at the C3 position, followed by chlorination at the C7 position.[5] The higher reactivity of NBS compared to NCS, and the inherent electronic properties of the indazole ring, often dictate the sequence and outcome of these reactions.[5][9]
Table 1: Regioselective Direct Halogenation of 2-Phenyl-2H-indazole
| Product | Halogenating Agent(s) | Stoichiometry (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
|---|---|---|---|---|---|---|---|
| 3-Bromo | NBS | 1.1 | H₂O | 50 | 2 | 98 | [5] |
| 3-Chloro | NCS | 1.1 | EtOH | 80 | 3 | 92 | [5] |
| 3,7-Dibromo | NBS | 2.2 | EtOH | 80 | 4 | 70 | [5] |
| 3,7-Dichloro | NCS | 2.2 | EtOH | 80 | 8 | 64 | [5] |
| 3-Bromo-7-chloro | 1. NBS, 2. NCS | 1.1, 1.1 | EtOH | 80 | 2+4 | 68 | [5] |
| 3,5,7-Tribromo | NBS | 3.3 | EtOH | 80 | 12 | 72 |[5] |
The Sandmeyer Reaction: A Classic Transformation
The Sandmeyer reaction is a powerful, albeit less direct, method for introducing halogens onto an aromatic ring.[10] This reaction is particularly useful when the desired substitution pattern is not accessible through direct halogenation.[11][12] The process involves the transformation of an amino group on the indazole ring into a diazonium salt, which is then displaced by a halide (Cl⁻, Br⁻) using a copper(I) salt catalyst.[10][11]
The causality behind this method's utility is its ability to leverage well-established aromatic nitration and reduction sequences. An indazole can be nitrated at a specific position, the nitro group is then reduced to an amine, and this amine becomes the entry point for halogenation via the Sandmeyer sequence. This multi-step but reliable process provides access to a wide range of halogenated isomers.
Structure-Activity Relationships (SAR) and Physicochemical Impact
The introduction of halogens profoundly influences the biological activity of indazole derivatives, a key consideration in drug design.
-
Kinase Inhibition: In the development of protein kinase inhibitors, a major application for indazoles, halogen atoms are often crucial for potency.[6][13][14] For instance, in a series of 3-(pyrrolopyridin-2-yl)indazole derivatives, halogenated compounds were found to be potent inhibitors of Aurora kinase A, while non-halogenated analogues showed significantly reduced activity.[6] Similarly, studies on Polo-like kinase 4 (PLK4) inhibitors revealed that specific halogen substitutions are critical for high potency.[6][15] This is often because the halogen atom can engage in specific halogen bonds with the protein backbone or occupy a hydrophobic pocket within the active site, enhancing binding affinity.
-
Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. However, excessive halogenation can sometimes lead to poor solubility or undesirable toxicological profiles. The choice and position of the halogen(s) must be carefully balanced to optimize the overall drug-like properties.
-
Metabolic Stability: Halogenation at a metabolically labile position can block oxidative metabolism, thereby increasing the half-life of a drug.
Indazole [label=< Indazole Core R³NN¹-R R⁴CR⁷ R⁵CR⁶
>];node [shape=box, style="rounded,filled", fillcolor="#FFFFFF"];
Pos3_Activity [label="Halogen (Br, I) often serves as a key\nsynthetic handle for cross-coupling."]; Pos5_Activity [label="Halogen substitution (F, Cl) can\nenhance potency in kinase inhibitors."]; Pos6_Activity [label="Tolerates small groups; halogen\nsubstitution can modulate properties."];
Indazole:pos3 -> Pos3_Activity [color="#FBBC05"]; Indazole:pos5 -> Pos5_Activity [color="#4285F4"]; Indazole:pos6 -> Pos6_Activity [color="#4285F4"]; } Caption: General structure-activity relationship trends for halogenated indazoles.
Key Experimental Protocol: One-Pot Synthesis of 3-Bromo-7-chloro-2-phenyl-2H-indazole
This protocol is adapted from the metal-free methodology developed by Zhang et al. and serves as a self-validating system for the synthesis of a hetero-dihalogenated indazole.[5]
Materials and Equipment:
-
2-phenyl-2H-indazole (1.0 mmol, 194.2 mg)
-
N-Bromosuccinimide (NBS) (1.1 mmol, 195.8 mg)
-
N-Chlorosuccinimide (NCS) (1.1 mmol, 146.9 mg)
-
Ethanol (EtOH), 10 mL
-
Round-bottom flask (25 mL) with magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Standard laboratory glassware for workup and purification
Step-by-Step Methodology:
Step 1: Bromination (C3-Position)
-
To the round-bottom flask, add 2-phenyl-2H-indazole (1.0 mmol) and ethanol (10 mL). Stir until fully dissolved.
-
Add N-Bromosuccinimide (NBS) (1.1 mmol) to the solution in one portion.
-
Attach the reflux condenser and heat the mixture to 80 °C.
-
Causality Check: The C3 position is the most nucleophilic and will react first under these conditions.
-
Monitor the reaction progress by TLC (e.g., using a 10:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2 hours, indicated by the consumption of the starting material.
Step 2: Chlorination (C7-Position)
-
After completion of Step 1 (verified by TLC), allow the reaction mixture to cool slightly.
-
Add N-Chlorosuccinimide (NCS) (1.1 mmol) directly to the same flask.
-
Resume heating the mixture at 80 °C for an additional 4 hours.
-
Causality Check: With the C3 position blocked, the electrophilic chlorination proceeds at the next most activated position, C7.
-
Monitor the formation of the di-halogenated product by TLC.
Step 3: Workup and Purification
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (DCM, 20 mL) and wash with water (2 x 15 mL) to remove succinimide byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Validation: The crude product should show a major spot on TLC corresponding to the desired product.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-bromo-7-chloro-2-phenyl-2H-indazole.
Step 4: Characterization
-
Expected Outcome: A white to off-white solid with a yield of approximately 65-70%.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the correct mass and isotopic pattern for one bromine and one chlorine atom.
Conclusion and Future Outlook
Poly-halogenated indazoles are indispensable tools in modern chemical science. The development of efficient, regioselective, and environmentally friendly direct C-H halogenation methods has significantly improved access to these valuable compounds.[4][5] Their dual role as finely-tuned bioactive molecules and versatile synthetic intermediates ensures their continued importance in drug discovery and materials science.
Future research will likely focus on expanding the scope of direct halogenation to include more complex indazole scaffolds, developing catalytic enantioselective halogenation methods, and further exploring the role of halogen bonding in the design of next-generation therapeutics. The continued investigation into the unique properties conferred by poly-halogenation will undoubtedly unlock new applications for this remarkable heterocyclic system.
References
-
Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4583-4587. [Link]
-
Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. ResearchGate. [Link]
-
Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Institutes of Health. [Link]
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Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. [Link]
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Bobbio, C., et al. (2021). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. [Link]
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Various Authors. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. [Link]
-
Various Authors. (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. National Institutes of Health. [Link]
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Various Authors. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
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Wikipedia contributors. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
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Various Authors. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]
-
TutorChase. (n.d.). Why is a Sandmeyer reaction important for aromatic halogenation? TutorChase. [Link]
-
Various Authors. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
-
Various Authors. (n.d.). Trifluoromethylation of 2H‐indazole with Langlois reagent. ResearchGate. [Link]
-
Various Authors. (2020). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives and Their Functionalization. MDPI. [Link]
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Various Authors. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health. [Link]
-
Various Authors. (2014). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed. [Link]
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Various Authors. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
-
Various Authors. (2022). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Various Authors. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
-
Various Authors. (n.d.). The Halogenation of Indazoles. ResearchGate. [Link]
-
Various Authors. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. [Link]
-
Various Authors. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed. [Link]
-
Various Authors. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. [Link]
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An In-Depth Technical Guide to the Safety and Handling of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Multi-Halogenated Indazole Scaffold
6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole is a highly functionalized heterocyclic compound with significant potential in the field of medicinal chemistry. The indazole core is a well-established pharmacophore, known to interact with a variety of biological targets. The strategic placement of three different halogen atoms—bromine, fluorine, and iodine—on the indazole ring system provides medicinal chemists with a versatile platform for molecular elaboration through a variety of synthetic transformations. This multi-halogenated pattern allows for selective, stepwise functionalization, making it a valuable building block in the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[1][2][3]
This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, as well as insights into its chemical reactivity, drawing from data on the compound and its structural analogs.
Physicochemical and Safety Data at a Glance
A clear understanding of the fundamental properties of a chemical is the cornerstone of its safe handling. The following table summarizes the key physicochemical and safety data for this compound.
| Property | Value | Reference |
| CAS Number | 1286734-96-0 | [4][5] |
| Molecular Formula | C₈H₅BrFIN₂ | [4] |
| Molecular Weight | 354.95 g/mol | [4] |
| Appearance | White solid | [4] |
| Purity | Typically ≥95% | [4][6] |
| Storage | Sealed in a dry, room temperature environment. | [7] |
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicological data for this compound is not extensively documented, the compound should be handled with care, assuming it to be harmful if swallowed, in contact with skin, or inhaled. It may also cause skin and eye irritation.[6] Therefore, stringent adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Recommended Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles with side shields are essential to protect against splashes and airborne particles.
-
Skin Protection: A flame-retardant laboratory coat should be worn at all times. Chemically resistant gloves (e.g., nitrile) are required to prevent skin contact.
-
Respiratory Protection: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
The following diagram illustrates the essential PPE for handling this compound.
Caption: Essential PPE for handling this compound.
Safe Handling and Storage Protocol
Adherence to a strict handling and storage protocol is critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is correctly worn. Prepare all necessary equipment (spatulas, glassware, solvents) within the fume hood.
-
Dispensing: To minimize the generation of dust, handle the solid compound with care. Use a spatula to transfer the desired amount of the compound into a tared container. Avoid pouring the solid directly from the storage bottle.
-
Dissolution: If preparing a solution, add the solvent to the solid in a closed container within the fume hood. Gently swirl or stir to dissolve.
-
Post-Handling: After use, securely seal the storage container. Clean any contaminated surfaces within the fume hood using an appropriate solvent and absorbent material. Dispose of all contaminated materials as hazardous waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage Requirements:
-
Store in a tightly sealed container to prevent moisture absorption and contamination.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. The carbon-iodine bond is the most labile and is therefore the primary site for palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide range of substituents at the 3-position of the indazole core. The carbon-bromine bond is less reactive and can be functionalized in a subsequent step under more forcing conditions. The carbon-fluorine bond is generally the most stable and typically remains intact during these transformations.
This selective reactivity makes this compound an ideal substrate for sequential cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions.[8][9][10][11]
The following diagram illustrates a potential sequential functionalization workflow.
Caption: Sequential cross-coupling strategy for this compound.
Exemplary Protocol: Suzuki Cross-Coupling at the 3-Position
The following is a general, exemplary protocol for a Suzuki cross-coupling reaction with a 3-iodo-indazole derivative. This protocol should be adapted and optimized for the specific substrates and desired product.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a suitable degassed solvent system, for example, a mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Disposal of Waste
All waste containing this compound and its byproducts must be treated as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: Contaminated consumables (gloves, absorbent paper, silica gel) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Halogenated organic waste streams should be collected in a separate, clearly labeled container. Do not mix with non-halogenated waste.
-
Decontamination: Glassware should be rinsed with a suitable solvent, and the rinsate collected as halogenated waste.
-
Final Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. Its safe and effective use is predicated on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and harness the full synthetic potential of this important molecule.
References
- Google Patents. (2024). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
- Google Patents. (2024). WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
ResearchGate. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
- Google Patents. (2003). US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
-
University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. Retrieved from [Link]
- Google Patents. (2003). US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
-
MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
ResearchGate. (2018). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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Methodological & Application
Synthesis of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole from 6-bromo-3-iodo-1H-indazole
Application Note & Protocol
Topic: A Strategic Approach to the
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted indazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents, particularly in oncology.[1][2] The precise installation of halogens and functional groups on the indazole ring is critical for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This application note provides a comprehensive, two-step synthetic guide for the preparation of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole, a highly functionalized intermediate, starting from 6-bromo-3-iodo-1H-indazole.
While the target molecule is commercially available, a detailed, peer-reviewed synthetic protocol for this specific transformation is not readily found in a single publication. Therefore, this guide, written from the perspective of a Senior Application Scientist, outlines a robust and scientifically-grounded proposed pathway. The strategy prioritizes yield and regiochemical control by first executing a selective N-methylation, followed by a directed electrophilic fluorination. This sequence is designed to circumvent potential side reactions and leverage the electronic properties of the intermediates to achieve the desired outcome.
Overall Synthetic Workflow
The proposed synthesis involves two sequential transformations: N-methylation followed by electrophilic fluorination. This order is chosen to protect the acidic N-H proton and to utilize the electronic influence of the N-methyl group in the subsequent fluorination step.
Caption: Proposed two-step synthesis of the target compound.
Part 1: Regioselective N-Methylation of 6-Bromo-3-iodo-1H-indazole
Principle and Rationale
The alkylation of an indazole presents a significant regiochemical challenge. The indazole anion is an ambident nucleophile, with electron density on both the N1 and N2 positions. Consequently, alkylation reactions can produce a mixture of N1 and N2 isomers.[3][4]
Caption: Competing pathways in indazole N-alkylation.
Generally, the N1-alkylated product is the thermodynamically more stable isomer, while the N2 product is often kinetically favored.[4] The choice of base, solvent, and electrophile can influence the N1:N2 ratio. The protocol described here utilizes potassium hydroxide and dimethyl sulfate in DMF, a set of conditions reported to effectively produce the desired N1-methylated isomer for this specific substrate.[5]
Experimental Protocol: Synthesis of 6-Bromo-3-iodo-1-methyl-1H-indazole
-
Inert Atmosphere: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Addition: To the flask, add 6-bromo-3-iodo-1H-indazole (1.0 eq). Dissolve it in anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of substrate).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add powdered potassium hydroxide (KOH, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting suspension for 5-10 minutes at 0 °C.[5]
-
Methylation: Add dimethyl sulfate (1.1 eq) dropwise via syringe to the cold suspension.[5] A slight exotherm may be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature (approx. 20 °C) and stir for 15-30 minutes, monitoring by TLC or LC-MS until the starting material is consumed.[5]
-
Work-up: Carefully quench the reaction by pouring it into a beaker of ice water. A precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, washing the filter cake thoroughly with water and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.
-
Purification: Dry the crude solid under vacuum. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 6-bromo-3-iodo-1-methyl-1H-indazole as a solid.
Data Summary: N-Methylation
| Reagent/Parameter | Molar Eq. | Key Role | CAS Number |
| 6-Bromo-3-iodo-1H-indazole | 1.0 | Substrate | 885521-88-0 |
| Potassium Hydroxide (KOH) | 1.2 | Base | 1310-58-3 |
| Dimethyl Sulfate | 1.1 | Methylating Agent | 77-78-1 |
| N,N-Dimethylformamide (DMF) | - | Solvent | 68-12-2 |
| Temperature | 0 °C to 20 °C | Reaction Control | - |
| Expected Product | - | Intermediate | 1260741-78-3 |
Part 2: Directed Electrophilic Fluorination
Principle and Rationale
The second step is the introduction of a fluorine atom at the C5 position via an electrophilic aromatic substitution (SEAr) reaction. The choice of fluorinating agent is critical for success. N-Fluorobenzenesulfonimide (NFSI) and Selectfluor™ are common electrophilic fluorinating reagents, known for their effectiveness with various heterocyclic systems.[6][7][8] Selectfluor™ is often preferred for its higher reactivity and ease of handling.
The regiochemical outcome of the fluorination is dictated by the existing substituents on the indazole ring. The N1-methyl group and the pyrazole ring system are activating and ortho-, para-directing. The C6-bromo group is deactivating but also ortho-, para-directing. The C5 position is favorably positioned para to the N1-position and ortho to the C6-bromo group, making it a highly probable site for electrophilic attack.
Proposed Protocol: Synthesis of this compound
-
Inert Atmosphere: In a clean, dry flask under a nitrogen atmosphere, dissolve the intermediate 6-bromo-3-iodo-1-methyl-1H-indazole (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or trifluoroacetic acid.
-
Fluorinating Agent: Add Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1-1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate the reaction. Monitor the progress by LC-MS or TLC. The reaction time can vary from a few hours to overnight depending on the substrate's reactivity.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute it with ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the final product, this compound.
Data Summary: Electrophilic Fluorination
| Reagent/Parameter | Molar Eq. | Key Role | CAS Number |
| 6-Bromo-3-iodo-1-methyl-1H-indazole | 1.0 | Substrate | 1260741-78-3 |
| Selectfluor™ | 1.1 - 1.5 | Fluorinating Agent | 140681-55-6 |
| Acetonitrile (or TFA) | - | Solvent | 75-05-8 |
| Temperature | 20 °C to 60 °C | Reaction Control | - |
| Expected Product | - | Final Product | 1286734-96-0 |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR: To confirm the structure and the successful installation of the fluorine atom.
-
Mass Spectrometry (MS): To verify the molecular weight (C₈H₅BrFIN₂, MW: 354.95 g/mol ).[9]
-
HPLC: To determine the purity of the final compound.
Safety and Handling
-
Dimethyl Sulfate: This reagent is extremely toxic, a suspected carcinogen, and corrosive. It must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Any contaminated waste must be quenched and disposed of according to institutional guidelines.
-
Potassium Hydroxide (KOH): A strong caustic base. Avoid contact with skin and eyes.
-
Selectfluor™: A strong oxidizing agent. Do not mix with combustible materials. Handle in a well-ventilated area.
-
Solvents: DMF is a reproductive toxin. Acetonitrile is flammable and toxic. Handle all solvents in a fume hood.
References
-
RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
Organic Chemistry Portal. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. [Link]
-
ACS Publications - Organic Letters. An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. [Link]
-
Bryn Mawr College. Electrophilic Fluorination. [Link]
-
ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]
-
Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]
-
ACS Publications - The Journal of Organic Chemistry. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. [Link]
-
National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
National Institutes of Health (NIH). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
National Institutes of Health (NIH). Development of a selective and scalable N1-indazole alkylation. [Link]
-
Connect Journals. The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. [Link]
-
PubChem. 6-Bromo-7-fluoro-5-iodo-1H-indazole. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis - chemicalbook [chemicalbook.com]
- 6. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 7. brynmawr.edu [brynmawr.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | CymitQuimica [cymitquimica.com]
Suzuki coupling protocols for 3-iodoindazoles
An Application Guide to Suzuki-Miyaura Coupling Protocols for 3-Iodoindazoles
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 3-Functionalized Indazoles
The indazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the structural core of numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The ability to strategically functionalize the indazole ring is paramount for fine-tuning molecular properties and optimizing structure-activity relationships (SAR). Among the various positions on the indazole core, the C-3 position is a critical vector for introducing molecular diversity.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly for creating biaryl and vinyl-heteroaryl linkages.[3][4][5] Its high functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and the generally mild reaction conditions make it an indispensable tool for synthetic chemists.[3] This guide provides an in-depth exploration of Suzuki-Miyaura coupling protocols specifically tailored for 3-iodoindazoles, offering both foundational principles and field-proven experimental procedures for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle that seamlessly orchestrates three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7] Understanding this mechanism is crucial for rational troubleshooting and protocol optimization.
-
Oxidative Addition : The cycle initiates with the oxidative addition of the 3-iodoindazole to a low-valent Palladium(0) complex. This is often the rate-determining step. The C-I bond is cleaved, and the palladium center is oxidized to Palladium(II), forming a square planar intermediate. The reactivity order for the halide is I > Br > Cl, making 3-iodoindazoles highly reactive substrates.[5]
-
Transmetalation : In this step, the organic moiety from the boronic acid (or ester) is transferred to the Palladium(II) center, displacing the halide. This process is activated by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic boronate species (R-B(OH)₃⁻), facilitating the transfer.[5][8]
-
Reductive Elimination : The final step involves the reductive elimination of the two organic groups (the indazole and the new substituent) from the Palladium(II) complex. This forms the desired C-C bond in the final product and regenerates the active Palladium(0) catalyst, allowing the cycle to continue.[6][7]
Caption: The Palladium-catalyzed Suzuki-Miyaura reaction cycle.
Key Considerations for Coupling with 3-Iodoindazoles
The N-H Protection Dilemma: To Protect or Not to Protect?
A central question when working with indazoles is whether to protect the N-H proton. The acidic nature of this proton can potentially interfere with the catalytic cycle or lead to side reactions.
-
The Case for N-H Free Coupling : Recent advancements, particularly with microwave-assisted synthesis, have demonstrated highly efficient Suzuki couplings on unprotected (NH-free) 3-iodoindazoles.[9][10][11] This approach is advantageous as it eliminates the extra steps of protection and deprotection, improving atom economy and shortening synthetic routes. Success in this area often relies on carefully optimized conditions, including the choice of catalyst, base, and solvent.[9][12]
-
The Case for N-Protection : In some instances, especially with less reactive coupling partners or under conventional heating, N-protection can prevent side reactions and improve yields.[13][14] For example, N-arylation can sometimes occur as a competing reaction.[15] Electron-withdrawing groups on the indazole ring, such as a nitro group, can increase the acidity of the N-H proton, potentially making protection more favorable under certain conditions.[9] However, some studies have shown that N-Boc protected nitro-indazoles can lead to deprotection and poor yields, while the unprotected analogue reacts efficiently.[9]
Scientist's Insight : For initial screening, especially with microwave heating, attempting the reaction on the NH-free 3-iodoindazole is a highly recommended starting point due to its efficiency. If low yields or side products are observed, then exploring N-protection is a logical next step.
Synthesis of the 3-Iodoindazole Starting Material
A reliable protocol begins with high-quality starting material. 3-Iodoindazoles are readily prepared via direct iodination of the corresponding indazole using iodine in the presence of a base like potassium hydroxide in DMF.[3][9] This procedure is typically high-yielding and provides the necessary precursor for subsequent coupling reactions.[3][9]
Optimized Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for your research.
Protocol 1: Microwave-Assisted Vinylation of Unprotected 3-Iodoindazole
This protocol is adapted from highly successful reports on the rapid and efficient vinylation of NH-free 3-iodoindazoles, a key transformation for accessing valuable synthetic intermediates.[9][10][11]
Materials:
-
3-Iodo-1H-indazole (1.0 equiv)
-
Pinacol vinyl boronate (1.5 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Microwave reaction vial (10 mL) with stir bar
Step-by-Step Procedure:
-
Reagent Preparation : To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-iodo-1H-indazole (e.g., 244 mg, 1.0 mmol), pinacol vinyl boronate (e.g., 231 mg, 1.5 mmol), and PdCl₂(PPh₃)₂ (e.g., 35 mg, 0.05 mmol).
-
Solvent and Base Addition : Add K₂CO₃ (e.g., 276 mg, 2.0 mmol). Add 5 mL of a pre-mixed and degassed 1,4-dioxane/water (4:1) solvent system.
-
Reaction Setup : Seal the vial securely with a cap.
-
Microwave Irradiation : Place the vial in the microwave reactor. Irradiate the mixture at 150 °C for 20 minutes with stirring.
-
Reaction Workup : After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-vinyl-1H-indazole.
Caption: General experimental workflow for Suzuki coupling.
Protocol 2: Conventional Suzuki Coupling with Arylboronic Acids
This protocol provides a general method for coupling 3-iodoindazoles with various arylboronic acids using conventional heating.
Materials:
-
3-Iodo-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.0 equiv)
-
1,4-Dioxane
-
Round-bottom flask with reflux condenser
Step-by-Step Procedure:
-
Inert Atmosphere : Set up a round-bottom flask with a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition : Add 3-iodo-1H-indazole (1.0 equiv), the arylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (0.05 equiv) to the flask.
-
Solvent and Base : Add 1,4-dioxane to achieve a suitable concentration (e.g., 0.1 M). Then, add the 2.0 M aqueous Na₂CO₃ solution (2.0 equiv).
-
Heating : Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup : Cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Data Summary: Representative Reaction Conditions
The following table summarizes various successful conditions reported for the Suzuki-Miyaura coupling of halo-indazoles, showcasing the versatility of this reaction.
| Indazole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 3-Iodo-1H-indazole | Pinacol vinyl boronate | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 150 (µW) | 0.33 | 75 | [9] |
| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140 (µW) | 0.5 | 92 | [15] |
| 3-Chloroindazole | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 80 | [16] |
| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (1.5) | - | Na₂CO₃ (2) | H₂O | 80 | - | 49 | [1] |
| 3-Iodo-1H-indazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | DME | 80 | 2 | >95 | [1] |
Troubleshooting and Optimization Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor quality base or insufficient amount. 3. Solvent not properly degassed (oxygen contamination). 4. Insufficient temperature. 5. Degraded boronic acid. | 1. Use a fresh batch of catalyst or a pre-catalyst. 2. Use a freshly opened, anhydrous base; ensure stoichiometry is correct. 3. Degas solvents thoroughly (e.g., by sparging with N₂/Ar or freeze-pump-thaw cycles). 4. Incrementally increase the reaction temperature. 5. Use fresh boronic acid or consider converting it to a more stable pinacol ester.[14] |
| Protodeboronation | The boronic acid is reacting with trace water/protons instead of transmetalating. | 1. Use rigorously dried solvents and reagents. 2. Use a stronger, less nucleophilic base (e.g., K₃PO₄). 3. Increase the concentration of the reaction to favor the bimolecular coupling. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture can promote oxidative homocoupling. | 1. Ensure the reaction is maintained under a strict inert atmosphere. 2. Thoroughly degas all solvents and reagents before use. |
| Side Product (N-Arylation) | The unprotected indazole N-H is reacting. | 1. Screen different bases; a weaker base might disfavor N-H deprotonation. 2. If persistent, consider protecting the indazole N-H with a suitable group (e.g., Boc, SEM).[14] |
References
-
Ladera, R., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Available at: [Link]
-
Ladera, R., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Semantic Scholar. Available at: [Link]
-
Ladera, R., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. ResearchGate. Available at: [Link]
-
Guillaumet, G., et al. (2011). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]
-
Guillaumet, G., et al. (2011). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]
-
Al-dujaili, A. H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. MDPI. Available at: [Link]
-
Unknown Author. (n.d.). Optimization of the reaction conditions for Suzuki coupling... ResearchGate. Available at: [Link]
-
Ladera, R., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Available at: [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports. Available at: [Link]
-
Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Available at: [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. LibreTexts. Available at: [Link]
-
Barde, A., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Unknown Author. (n.d.). Suzuki reactions promoted by different ligands... ResearchGate. Available at: [Link]
-
Hu, J., et al. (2014). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wannakao, S., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. Available at: [Link]
-
Unknown Author. (n.d.). The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Suzuki–Miyaura cross-coupling of the iodobenzene with phenylboronic acid. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... ResearchGate. Available at: [Link]
-
Ngnie, G., et al. (2017). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. Available at: [Link]
-
Ngnie, G., et al. (2017). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]
-
Roch, L., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
-
Unknown Author. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wwjmrd.com [wwjmrd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
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- 9. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
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- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole in the Synthesis of Advanced Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to target the ATP-binding site of protein kinases.[1][2] This guide provides an in-depth exploration of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole , a highly functionalized and versatile building block designed for the efficient construction of complex kinase inhibitors. We will detail its strategic advantages, key synthetic transformations, and provide field-proven, step-by-step protocols for its application in drug discovery workflows, particularly targeting oncogenic signaling pathways like RAS-RAF-MEK-ERK.
Introduction: The Power of the Indazole Scaffold
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, the development of small-molecule kinase inhibitors has become a major focus of pharmaceutical research. Indazole-based compounds have emerged as a particularly successful class of inhibitors, with several approved drugs such as Axitinib and Pazopanib validating the utility of this core.[1][3] The indazole nucleus effectively mimics the purine core of ATP, enabling it to form crucial hydrogen bond interactions with the kinase hinge region, a key determinant of binding affinity.[2]
The subject of this guide, this compound, is an advanced synthetic intermediate engineered for maximal synthetic versatility. Its distinct halogenation pattern allows for regioselective, sequential cross-coupling reactions, providing a powerful tool for systematically exploring the chemical space within a kinase's active site.
Strategic Value of this compound
The utility of this reagent stems from the unique and orthogonally reactive handles integrated into the indazole core. Understanding the role of each substituent is key to leveraging its full potential.
Figure 1: Key reactive sites and functional advantages.
-
C3-Iodo Group (Primary Site): The carbon-iodine bond is the most labile of the two C-halogen bonds. This allows for highly efficient and selective palladium-catalyzed cross-coupling reactions under mild conditions. This position is typically used to install the primary pharmacophore that will occupy the core of the ATP-binding pocket.
-
C6-Bromo Group (Secondary Site): The C-Br bond is significantly less reactive than the C-I bond. This difference in reactivity is the cornerstone of this reagent's utility, enabling a sequential cross-coupling strategy. After functionalizing the C3 position, the C6-bromo group can be used to introduce a second moiety to explore solvent-exposed regions or other sub-pockets of the kinase.
-
C5-Fluoro Group: Fluorine substitution is a well-established strategy in medicinal chemistry. The electronegative fluorine atom can modulate the electronics of the aromatic system, potentially form favorable hydrogen bonds or dipole-dipole interactions with the target protein, and enhance metabolic stability by blocking potential sites of oxidative metabolism.[4]
-
N1-Methyl Group: The methylation of the indazole nitrogen serves two purposes. It eliminates the possibility of N-H tautomerism and prevents competitive N-arylation or N-alkylation during coupling reactions, simplifying purification and improving yields. It can also contribute to the overall binding affinity and physicochemical properties of the final inhibitor.
Core Application: Sequential Cross-Coupling for Kinase Inhibitor Elaboration
The primary application of this building block is a two-step, regioselective functionalization to rapidly build molecular complexity. This strategy is exceptionally powerful for generating libraries of compounds for structure-activity relationship (SAR) studies.
Figure 2: Sequential cross-coupling workflow.
This workflow allows researchers to first establish a core interaction via the C3-substituent and then fine-tune properties like selectivity, potency, and solubility by varying the C6-substituent.
Experimental Protocols
The following protocols are designed as robust starting points. Optimization may be required for specific substrates. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki-Miyaura Coupling at the C3-Iodo Position
This protocol details the selective coupling of an arylboronic acid at the C3-iodo position, leaving the C6-bromo position intact for subsequent reactions. This is a foundational step in building inhibitors targeting pathways like the RAS-RAF-MEK-ERK cascade.[5]
Objective: To synthesize 3-Aryl-6-bromo-5-fluoro-1-methyl-1H-indazole.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water to form a 4:1 solvent mixture (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature.
Workup and Purification:
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the starting material and the appearance of new aromatic signals corresponding to the coupled partner are indicative of a successful reaction.
Protocol 2: Sonogashira Coupling at the C3-Iodo Position
This protocol is used to install an alkyne moiety at the C3 position, a common feature in many kinase inhibitors for probing linear, hydrophobic channels.
Objective: To synthesize 3-Alkynyl-6-bromo-5-fluoro-1-methyl-1H-indazole.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) Iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Anhydrous)
-
Tetrahydrofuran (THF) (Anhydrous)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous THF, followed by anhydrous TEA or DIPEA (use as solvent or co-solvent, approx. 3-5 eq).
-
Add the terminal alkyne dropwise via syringe at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the organic solution with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes).
Application Example: Synthesis of a Dabrafenib Analog Precursor
Dabrafenib is a potent BRAF kinase inhibitor used to treat melanoma.[6] We can leverage this compound to synthesize a key precursor for Dabrafenib analogs, demonstrating the practical utility of the sequential coupling strategy.
Figure 3: Synthetic pathway to a key analog precursor.
This synthetic route first installs the 2,6-difluorophenyl group, a common feature in many kinase inhibitors for its electronic properties and ability to induce a specific conformation. The subsequent Buchwald-Hartwig amination at the C6 position introduces a protected amine, which can be deprotected and acylated to build the sulfonamide side chain characteristic of Dabrafenib.
Quantitative Data Summary
The following table provides representative data for the initial Suzuki coupling step, compiled from analogous reactions in the literature. Actual yields will vary based on the specific boronic acid used and reaction scale.
| Entry | Arylboronic Acid Partner | Target Kinase Class | Expected Yield (%) | Reference Reaction Type |
| 1 | 4-(Methoxycarbonyl)phenylboronic acid | General Kinase | 85-95 | Suzuki on 3-iodo-indazole[7] |
| 2 | Pyridine-3-boronic acid | General Kinase | 70-85 | Suzuki on bromo-indazole[8] |
| 3 | 4-Formylphenylboronic acid | General Kinase | 80-90 | Suzuki on 3-iodo-indazole[7] |
| 4 | 2,6-Difluorophenylboronic acid | BRAF/MEK Inhibitors | 75-90 | Suzuki on halo-indazoles |
Conclusion
This compound is a purpose-built, high-value building block for modern kinase inhibitor discovery. Its defining feature—orthogonally reactive C3-iodo and C6-bromo positions—empowers medicinal chemists to employ a reliable and efficient sequential cross-coupling strategy. This approach facilitates the rapid generation of diverse and complex molecules, accelerating the optimization of lead compounds and the exploration of structure-activity relationships. The protocols and strategies outlined in this guide provide a solid foundation for researchers to integrate this powerful tool into their drug discovery programs.
References
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- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
- This compound. (n.d.). CymitQuimica.
- Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids. (2021). Pharmaceuticals.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2014). Molecules.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021).
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. (2025). BenchChem.
- Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma tre
- Dabrafenib Synthetic Routes. (n.d.). MedKoo Biosciences.
- Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development. (2025). BenchChem.
- 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. (2022).
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. (n.d.). ePrints Soton.
- Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. (2022). PubMed.
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (n.d.).
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The Atom-Economical Architect: A Guide to C-H Bond Functionalization in Indazole Synthesis
Foreword: The Strategic Imperative for C-H Functionalization in Medicinal Chemistry
The indazole scaffold is a cornerstone in modern drug discovery, forming the structural heart of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antiviral treatments.[1][2] Traditionally, the synthesis of functionalized indazoles has relied on multi-step sequences involving pre-functionalized starting materials, a paradigm often burdened by poor atom economy, hazardous reagents, and laborious purification processes.[3] The advent of transition-metal-catalyzed C-H bond functionalization has shattered these limitations, offering a paradigm shift towards more sustainable and efficient molecular construction.[3][4][5] By directly converting ubiquitous C-H bonds into new chemical linkages, this strategy obviates the need for preparatory steps, enabling the late-stage functionalization of complex molecules and accelerating the discovery of novel drug candidates.[2][6] This guide provides an in-depth exploration of C-H functionalization for indazole synthesis, offering both mechanistic insights and field-proven protocols for researchers at the forefront of pharmaceutical innovation.
I. Core Principles: The Mechanistic Underpinnings of Catalytic C-H Activation
Transition-metal-catalyzed C-H functionalization is a powerful tool for forging C-C and C-N bonds, central to the assembly of the indazole core.[7][8] These reactions predominantly operate through an "inner-sphere" mechanism, which involves the formation of an organometallic intermediate.[9] The catalytic cycle, particularly for the widely employed rhodium(III) and palladium(II) systems, can be broadly understood through a sequence of fundamental steps.[3][10]
A directing group on the substrate initially coordinates to the metal center, bringing the catalyst into close proximity to the targeted C-H bond. This is followed by the C-H activation step, often proceeding via a concerted metalation-deprotonation (CMD) pathway to form a key cyclometalated intermediate.[7] This intermediate then reacts with a coupling partner (e.g., an alkyne, aldehyde, or diazo compound) through migratory insertion. The final steps involve reductive elimination and catalyst regeneration, releasing the functionalized indazole product.[10]
The choice of the transition metal, ligands, and oxidant is critical in tuning the reactivity and selectivity of the process. Rhodium(III) catalysts, often in the form of [Cp*RhCl2]2, are particularly effective for annulation reactions, while palladium(II) catalysts like Pd(OAc)2 are frequently used for intramolecular aminations.[1][10]
Visualizing the Catalytic Cycle: Rh(III)-Catalyzed [4+1] Annulation
The following diagram illustrates a generalized catalytic cycle for the Rh(III)-catalyzed synthesis of 2H-indazoles from azobenzenes and a carbene precursor, a common and efficient strategy.
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Metal-Free Synthesis of Halogenated 2H-Indazoles: A Comprehensive Guide for Researchers
Introduction: The Strategic Value of Halogenated 2H-Indazoles in Medicinal Chemistry
The 2H-indazole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and agrochemicals. Its unique structural and electronic properties make it an attractive core for designing molecules with a wide range of biological activities. The strategic introduction of halogen atoms (F, Cl, Br, I) onto the 2H-indazole ring system can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to the development of numerous successful drugs, including the PARP inhibitor Niraparib and the multi-targeted tyrosine kinase inhibitor Pazopanib, both of which feature a halogenated indazole core.[1][2]
Traditionally, the halogenation of heterocyclic compounds has often relied on metal-based catalysts, which can present challenges related to cost, toxicity, and removal of residual metal from the final product. Consequently, there is a growing demand for cleaner, more sustainable, and metal-free synthetic methodologies. This guide provides a comprehensive overview of robust, metal-free protocols for the synthesis of halogenated 2H-indazoles, with a focus on practical applications for researchers in drug discovery and development. We will delve into the underlying principles of these reactions, providing detailed, step-by-step protocols and insights into the causality behind experimental choices.
Part 1: Synthesis of the 2H-Indazole Core
A reliable synthesis of the 2H-indazole core is the essential first step. A highly efficient and operationally simple one-pot, metal-free method involves the condensation of an o-nitrobenzaldehyde with a primary amine, followed by a Cadogan reductive cyclization using a phosphine reagent.[3]
Logical Workflow for 2H-Indazole Synthesis
Caption: One-pot synthesis of 2H-indazoles.
Protocol 1: One-Pot Synthesis of 2-Aryl-2H-Indazoles
This protocol describes a general procedure for the synthesis of 2-aryl-2H-indazoles from commercially available starting materials.[3]
Materials:
-
o-Nitrobenzaldehyde derivative (1.0 equiv)
-
Aromatic or aliphatic amine (1.0-1.2 equiv)
-
Tri-n-butylphosphine (P(n-Bu)₃) (1.5 equiv)
-
Isopropyl alcohol (i-PrOH)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the o-nitrobenzaldehyde (1.0 equiv), the desired primary amine (1.0-1.2 equiv), and isopropyl alcohol (to a concentration of ~0.5 M).
-
Heat the mixture to 80 °C and stir for 1-2 hours to facilitate the formation of the ortho-imino-nitrobenzene intermediate. The progress of the condensation can be monitored by Thin Layer Chromatography (TLC).
-
Once the condensation is complete, add tri-n-butylphosphine (1.5 equiv) dropwise to the reaction mixture.
-
Continue to stir the reaction at 80 °C for an additional 4-12 hours. The reductive cyclization will proceed, and the reaction can be monitored by TLC until the starting imine is consumed.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2-substituted-2H-indazole.
Expert Insight: The use of tri-n-butylphosphine as the reducing agent is crucial for the efficiency of the Cadogan cyclization. It deoxygenates the nitro group, facilitating the N-N bond formation to construct the pyrazole ring of the indazole system. Isopropyl alcohol is an excellent solvent choice due to its ability to solubilize the reactants and its relatively high boiling point.
Part 2: Metal-Free Halogenation of 2H-Indazoles
The direct C-H halogenation of the pre-formed 2H-indazole ring is a highly atom-economical approach. The C-3 position of the 2H-indazole is the most electron-rich and, therefore, the most susceptible to electrophilic attack. By carefully selecting the halogenating agent and reaction conditions, highly regioselective halogenation at the C-3 position can be achieved.
General Mechanism: Electrophilic Aromatic Substitution
The metal-free halogenation of 2H-indazoles with N-halosuccinimides (NCS, NBS) or other electrophilic halogen sources proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The halogenating agent provides a source of an electrophilic halogen species (Cl⁺, Br⁺, I⁺) that is attacked by the electron-rich C-3 position of the indazole ring.
Caption: Electrophilic halogenation of 2H-indazoles.
Protocol 2: C-3 Chlorination and Bromination using N-Halosuccinimides
This protocol is adapted from the work of Xie and coworkers and provides a versatile and environmentally friendly method for the C-3 chlorination and bromination of 2H-indazoles.[4][5]
Materials:
-
2-Substituted-2H-indazole (1.0 equiv)
-
N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) (1.0-1.3 equiv)
-
Ethanol (EtOH) or Water (H₂O)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a round-bottom flask, dissolve the 2-substituted-2H-indazole (1.0 equiv) in either ethanol or water.
-
Add N-chlorosuccinimide (NCS) for chlorination or N-bromosuccinimide (NBS) for bromination (1.0-1.3 equiv) to the solution.
-
Stir the reaction mixture at a temperature ranging from 25 °C to 95 °C. The optimal temperature and reaction time will depend on the specific substrate and the desired level of halogenation (mono- or poly-halogenation).
-
Monitor the reaction progress by TLC.
-
Upon completion, if the reaction was performed in ethanol, remove the solvent under reduced pressure. If water was used, the product may precipitate and can be collected by filtration.
-
The crude product can be further purified by recrystallization or silica gel column chromatography.
Trustworthiness through Self-Validation: The regioselectivity of this reaction is exceptionally high for the C-3 position due to its inherent electronic properties. The formation of other isomers is typically not observed under these conditions. For poly-halogenation, increasing the equivalents of the N-halosuccinimide and prolonging the reaction time can lead to di- or tri-halogenated products, with the C-7 and C-5 positions being the next most reactive sites.[1][2]
| Halogenation | Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| Chlorination | NCS | EtOH / H₂O | 50 - 95 | 80 - 98 |
| Bromination | NBS | EtOH / H₂O | 25 - 95 | 85 - 98 |
Protocol 3: C-3 Iodination using Molecular Iodine
While N-iodosuccinimide (NIS) has been reported to be ineffective for the iodination of 2H-indazoles in some solvent systems, a reliable protocol using molecular iodine (I₂) in the presence of a base provides excellent yields of the desired 3-iodo-2H-indazole.[5]
Materials:
-
2-Substituted-2H-indazole (1.0 equiv)
-
Molecular Iodine (I₂) (1.1 equiv)
-
Potassium Hydroxide (KOH) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the 2-substituted-2H-indazole (1.0 equiv) in DMF in a round-bottom flask.
-
Add potassium hydroxide (2.0 equiv) and stir the mixture for 10-15 minutes at room temperature.
-
Add molecular iodine (1.1 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 3-iodo-2H-indazole.
Expert Insight: The base (KOH) is critical in this reaction as it deprotonates the indazole, increasing its nucleophilicity and facilitating the attack on the less electrophilic molecular iodine. DMF is an excellent solvent for this transformation due to its polar aprotic nature, which helps to solubilize the reactants and intermediates.
Protocol 4: C-3 Fluorination using N-Fluorobenzenesulfonimide (NFSI)
A metal-free, regioselective C-3 fluorination of 2H-indazoles can be achieved using N-fluorobenzenesulfonimide (NFSI) in water, offering an environmentally benign approach to these valuable compounds.[6]
Materials:
-
2-Substituted-2H-indazole (1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv)
-
Water (H₂O)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a round-bottom flask, suspend the 2-substituted-2H-indazole (1.0 equiv) in water.
-
Add N-fluorobenzenesulfonimide (NFSI) (1.5 equiv) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold water.
-
If necessary, the product can be further purified by recrystallization or silica gel column chromatography.
Mechanistic Consideration: The fluorination with NFSI is proposed to proceed through a radical pathway, which is a departure from the electrophilic substitution mechanism of other halogenations. This highlights the versatility of metal-free methods in accessing a wide range of halogenated indazoles.[6]
Summary of Metal-Free Halogenation Protocols
| Halogen | Reagent | Key Conditions | Mechanism |
| Cl | N-Chlorosuccinimide (NCS) | EtOH or H₂O, 50-95 °C | Electrophilic Substitution |
| Br | N-Bromosuccinimide (NBS) | EtOH or H₂O, 25-95 °C | Electrophilic Substitution |
| I | Iodine (I₂) / KOH | DMF, Room Temperature | Electrophilic Substitution |
| F | N-Fluorobenzenesulfonimide (NFSI) | H₂O, 80-100 °C | Radical Pathway |
Conclusion
The protocols detailed in this guide offer researchers and drug development professionals a robust and versatile toolkit for the metal-free synthesis of halogenated 2H-indazoles. These methods are not only efficient and high-yielding but also align with the principles of green chemistry by avoiding the use of toxic and expensive metal catalysts. The ability to selectively introduce different halogens at the C-3 position of the 2H-indazole core provides a powerful strategy for modulating the properties of bioactive molecules, thereby accelerating the drug discovery process.
References
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Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4583-4589. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10184699, Niraparib. Retrieved from [Link]
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Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Center for Biotechnology Information. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9915757, Pazopanib. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. [Link]
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Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
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Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 12(10), 2271–2273. [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐aryl‐2H‐indazole from 1H‐indazole. Retrieved from [Link]
-
Haddadin, M. J., et al. (2015). N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2‑Substituted Indazolones with Mechanistic Insights. eScholarship. [Link]
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Valente, S., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1843. [Link]
-
ResearchGate. (n.d.). One-pot syntheses of 2H-indazoles. Retrieved from [Link]
-
Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4583-4589. [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]
-
Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4583-4589. [Link]
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Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Iodine and Electrophilic I+ reagents. WordPress. Retrieved from [Link]
-
Ghosh, P., & Hajra, A. (2019). Iodine-Catalyzed Selenylation of 2H-Indazole. The Journal of Organic Chemistry, 84(22), 14904–14910. [Link]
-
Ghosh, P., & Hajra, A. (2020). Hypervalent iodine(iii)-mediated oxidative dearomatization of 2H-indazoles towards indazolyl indazolones. Organic & Biomolecular Chemistry, 18(3), 444-448. [Link]
-
Xi, Y., et al. (2016). I2-Mediated 2H-indazole synthesis via halogen-bond-assisted benzyl C–H functionalization. Organic & Biomolecular Chemistry, 14(36), 8465-8469. [Link]
-
Wang, X., et al. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry, 10, 1063868. [Link]
-
Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. [Link]
-
Xia, J.-B., Zhu, C., & Chen, C. (2013). Visible Light-Promoted Metal-Free C–H Activation: Diarylketone-Catalyzed Selective Benzylic Mono- and Difluorination. Journal of the American Chemical Society, 135(46), 17494–17500. [Link]
-
Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]
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The Strategic Application of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole in the Fabrication of High-Performance Organic Light-Emitting Diodes (OLEDs)
Introduction: The Imperative for Advanced OLED Materials
The relentless pursuit of enhanced efficiency, color purity, and operational stability in Organic Light-Emitting Diode (OLED) technology necessitates the development of novel organic semiconductor materials. The intrinsic properties of these materials, which constitute the emissive and charge-transport layers of an OLED device, are paramount in dictating its overall performance. Indazole derivatives have emerged as a promising class of heterocyclic compounds for OLED applications, owing to their rigid structure, high thermal stability, and tunable electronic properties.[1][2] This guide provides a comprehensive overview of the strategic use of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole as a key building block in the synthesis of advanced host and emitter materials for next-generation OLEDs.
The unique trifunctional halogenation of this indazole core offers synthetic chemists a versatile platform for sequential and site-selective functionalization. The differential reactivity of the iodo and bromo substituents allows for controlled introduction of various aromatic and heteroaromatic moieties through well-established cross-coupling methodologies. This targeted molecular engineering enables the fine-tuning of the frontier molecular orbital (HOMO/LUMO) energy levels, triplet energy, and charge transport characteristics of the resulting materials, thereby optimizing their performance within an OLED device architecture.
Core Concepts: The Role of this compound in Material Design
The strategic placement of bromo, fluoro, and iodo groups on the 1-methyl-1H-indazole scaffold is central to its utility as a precursor for OLED materials. The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the final molecule, often leading to deeper HOMO levels and improved stability. The distinct reactivities of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allow for a stepwise and controlled synthesis of complex molecular architectures.[3]
Typically, the more reactive C-I bond can be selectively coupled first, followed by the coupling at the C-Br position. This sequential functionalization is instrumental in creating asymmetric molecules with tailored properties for specific roles within the OLED device, such as hole-transporting, electron-transporting, or emissive materials.
Synthetic Protocol: Synthesis of a High Triplet Energy Host Material
This section details a representative protocol for the synthesis of a carbazole-functionalized indazole derivative, a class of materials known for their excellent hole-transporting properties and high triplet energies, making them suitable as hosts for phosphorescent emitters.
Reaction Scheme: Two-Fold Suzuki-Miyaura Cross-Coupling
The synthetic strategy involves a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a carbazole moiety at the 3-position and a phenyl group at the 6-position of the indazole core.
Caption: Synthetic workflow for a carbazole-indazole host material.
Step-by-Step Experimental Procedure
Step 1: Selective Suzuki Coupling at the 3-position (Iodo position)
-
To a solution of this compound (1.0 eq) in a 2:1 mixture of toluene and ethanol, add 9-Phenyl-9H-carbazole-3-boronic acid (1.1 eq) and potassium carbonate (2.0 eq).
-
De-gas the mixture by bubbling with argon for 30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate product.
Step 2: Suzuki Coupling at the 6-position (Bromo position)
-
Dissolve the intermediate product from Step 1 (1.0 eq) in a 3:1 mixture of dioxane and water.
-
Add phenylboronic acid (1.2 eq) and potassium carbonate (2.5 eq).
-
De-gas the mixture with argon for 30 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Heat the reaction mixture to 100 °C and monitor by TLC.
-
After completion, cool the mixture, add water, and extract with ethyl acetate.
-
Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent.
-
Purify the final product by recrystallization or column chromatography to obtain the desired high triplet energy host material.
Data Presentation: Physicochemical Properties of Indazole-Based OLED Materials
The following table summarizes typical photophysical and electrochemical properties of carbazole-indazole derivatives synthesized from halogenated precursors. These properties are crucial for predicting the performance of the material in an OLED device.
| Property | Typical Value Range | Significance in OLEDs |
| Photoluminescence (PL) Maxima | 400 - 450 nm (in solution) | Determines the emissive color of the material. |
| Photoluminescence Quantum Yield (PLQY) | > 70% (in solution) | A high PLQY is essential for efficient light emission. |
| Highest Occupied Molecular Orbital (HOMO) | -5.4 to -5.8 eV | Influences hole injection and transport properties. |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 to -2.5 eV | Affects electron injection and transport capabilities. |
| Triplet Energy (ET) | > 2.7 eV | A high triplet energy is critical for host materials in phosphorescent OLEDs to prevent energy back-transfer from the dopant. |
OLED Device Fabrication and Performance
The synthesized indazole-based materials can be incorporated into OLED devices through thermal evaporation in a high-vacuum environment. A typical device architecture is as follows:
Caption: A representative multilayer OLED device architecture.
Fabrication Protocol
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Layer Deposition: The organic layers and the cathode are deposited by thermal evaporation under a high vacuum (<10-6 Torr).
-
Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN.
-
Hole Transport Layer (HTL): e.g., 30 nm of NPB.
-
Emissive Layer (EML): The synthesized indazole-based host is co-evaporated with a phosphorescent dopant (e.g., 10 wt% of Ir(ppy)₃ for green emission) to a thickness of 30 nm.
-
Electron Transport Layer (ETL): e.g., 40 nm of TPBi.
-
Electron Injection Layer (EIL): e.g., 1 nm of LiF.
-
Cathode: 100 nm of aluminum (Al).
-
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Representative Device Performance
OLEDs incorporating indazole-based host materials have demonstrated promising performance characteristics. The table below presents a summary of typical electroluminescence data for such devices.
| Parameter | Representative Value |
| Turn-on Voltage (Von) | 2.5 - 3.5 V |
| Maximum Luminance (Lmax) | > 10,000 cd/m² |
| Maximum Current Efficiency (ηc) | > 40 cd/A |
| Maximum External Quantum Efficiency (EQE) | > 15% |
| CIE Coordinates (x, y) | Dependent on the dopant (e.g., ~0.3, 0.6 for green) |
Conclusion and Future Outlook
This compound stands out as a highly versatile and strategically designed precursor for the synthesis of advanced OLED materials. Its unique halogenation pattern allows for the controlled and sequential introduction of various functional moieties, enabling the precise tuning of the optoelectronic properties of the resulting materials. The protocols and data presented herein, based on established chemical principles and analogous systems, provide a solid foundation for researchers and drug development professionals to explore the potential of this building block in creating next-generation OLEDs with superior performance and longevity. Further research into novel cross-coupling strategies and the exploration of a wider range of substituents will undoubtedly unlock the full potential of this promising indazole derivative in the field of organic electronics.
References
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Cai, M., et al. (2020). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Molecules, 25(18), 4242. Available from: [Link]
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ResearchGate. Application of indazole compounds in OLED devices. Available from: [Link]
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ResearchGate. CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. Available from: [Link]
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Tavgeniene, D., et al. (2022). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Dyes and Pigments, 198, 109968. Available from: [Link]
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Karzazi, Y. (2014). Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science, 5(1), 1-12. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors. Available from: [Link]
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ResearchGate. High-Performance OLED Host Materials: Photophysical Properties and Device Optimization of Carbazole-Benzocarbazole Derivatives. Available from: [Link]
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ResearchGate. Summary of electroluminescence data for OLEDs. Available from: [Link]
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ResearchGate. The OLED devices performances using the single and mixed hosts. Available from: [Link]
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Dhineshkumar, E., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2351. Available from: [Link]
- Google Patents. Carbazole compounds, synthesis and application thereof in OLEDs (organic light emitting diodes).
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PubChem. 6-Bromo-7-fluoro-5-iodo-1H-indazole. Available from: [Link]
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ResearchGate. Electroluminescence data of OLEDs using TPA derivative as emissive materials. Available from: [Link]
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Jankauskas, V., et al. (2018). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Polymers, 10(12), 1353. Available from: [Link]
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Braveenth, R., et al. (2019). Triazine-dibenzocarbazole based bipolar host materials for highly luminescent green and yellow phosphorescent organic light emitting diodes. Dyes and Pigments, 163, 607-614. Available from: [Link]
- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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Dias, F. B., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Materials Chemistry Frontiers, 7(19), 4066-4100. Available from: [Link]
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Romero-Cano, M. S., et al. (2019). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Polymers, 11(11), 1858. Available from: [Link]
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Zhang, Y., et al. (2021). Recent advances in indazole-containing derivatives: Synthesis and biological perspectives. Molecules, 26(16), 4946. Available from: [Link]
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De Silva, T. P., et al. (2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Molecules, 26(21), 6523. Available from: [Link]
- Google Patents. 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
-
RDiscovery. Design and synthesis of host materials based on spirofluorene and s-triazine moieties and the applications in organic light-emitting devices. Available from: [Link]
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Application Notes & Protocols: Strategic Implementation of Heck Coupling Reactions with 3-Iodo-6-Nitro-1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Palladium-catalyzed Heck coupling reactions with 3-iodo-6-nitro-1H-indazole. This substrate presents unique challenges and opportunities due to its electronic properties and structural motifs. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the fundamental principles and causality behind critical experimental choices, ensuring both reproducibility and the capacity for rational optimization. We will address the necessity of N-H protection, delve into the intricacies of the catalytic cycle, provide step-by-step protocols for protection and coupling, and offer a data-driven troubleshooting guide. The ultimate goal is to empower researchers to leverage this powerful C-C bond-forming reaction for the synthesis of novel indazole-based compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery.[1]
Introduction: The Strategic Importance of 3-Alkenyl-6-Nitro-1H-Indazoles
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] The targeted functionalization of this heterocyclic system is a cornerstone of modern drug development, enabling the fine-tuning of pharmacological properties. The Mizoroki-Heck reaction, a robust method for forming carbon-carbon bonds between an unsaturated halide and an alkene, is an indispensable tool in this endeavor.[2]
Specifically, the 3-iodo-6-nitro-1H-indazole scaffold is a highly valuable, albeit challenging, starting material. The iodine at the C-3 position serves as an excellent handle for cross-coupling, while the electron-withdrawing nitro group at C-6 significantly influences the molecule's reactivity and provides a synthetic handle for further transformations, such as reduction to an amine, opening pathways to a diverse array of molecular architectures.[1]
This guide will focus on the practical application of the Heck reaction to this substrate, providing insights into overcoming its inherent challenges to unlock its full synthetic potential for creating novel kinase inhibitors and exploring structure-activity relationships (SAR).[1]
Core Principles & Mechanistic Insights
A deep understanding of the reaction mechanism and substrate reactivity is paramount for success. The process involves more than just mixing reagents; it requires a strategic approach to catalyst selection, reaction conditions, and substrate preparation.
The Challenge: Reactivity of the 3-Iodo-6-Nitro-1H-Indazole Substrate
Two primary factors dictate the specific approach required for this substrate:
-
The Acidic N-H Proton: The indazole N-H proton is sufficiently acidic to interfere with the Heck catalytic cycle. It can react with the organopalladium intermediates or the base, leading to catalyst inhibition and the formation of undesired byproducts. Therefore, N-protection is not just recommended, it is mandatory for efficient and clean Heck couplings .[3]
-
Electronic Effects of the Nitro Group: The potent electron-withdrawing nature of the nitro group makes the C-3 iodo-substituent more reactive towards the initial oxidative addition step—often the rate-determining step in the catalytic cycle.[3] This enhanced reactivity is advantageous but can also increase the propensity for side reactions if not properly controlled.
The Heck Catalytic Cycle
The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle. Understanding each step is crucial for troubleshooting and optimization.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the indazole, forming a Pd(II) complex. This is often the rate-limiting step.
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center. Subsequently, the aryl group migrates to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkyl palladium complex.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent (beta) to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the desired substituted alkene product. This step dictates the regioselectivity and is typically stereospecific, favoring the E-isomer.
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst by removing the hydride and the iodide from the palladium center, allowing the cycle to begin anew.
Experimental Protocols
The following protocols provide a validated, two-stage workflow for the synthesis of 3-alkenyl-6-nitro-1H-indazoles. Safety glasses, lab coats, and gloves are required at all times. All operations should be performed in a well-ventilated fume hood.
Workflow Overview
Caption: Overall workflow for the Heck coupling reaction.
Protocol 1: N-Protection of 3-Iodo-6-Nitro-1H-Indazole
Rationale: The tetrahydropyran (THP) group is chosen as the protecting group. It is robust enough to withstand the conditions of the Heck reaction but can be removed under acidic conditions if necessary. The reaction is catalyzed by a strong acid.[1][4]
Materials:
-
3-Iodo-6-nitro-1H-indazole
-
3,4-Dihydro-2H-pyran (DHP)
-
Methanesulfonic acid (MsOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a solution of 3-iodo-6-nitro-1H-indazole (1.0 eq) in anhydrous DMF, add 3,4-dihydro-2H-pyran (1.5 eq).
-
Carefully add a catalytic amount of methanesulfonic acid (0.1 eq) to the mixture while stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-protected indazole, 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[1]
Protocol 2: Heck Coupling with an Alkene (Representative Example with 2-Vinylpyridine)
Rationale: This protocol, adapted from patented procedures, utilizes a common palladium(II) precatalyst which is reduced in situ to the active Pd(0) species.[4] A phosphine ligand (tri-o-tolylphosphine) is used to stabilize the palladium catalyst and promote oxidative addition. A hindered amine base (DIPEA) is employed to neutralize the generated HI without competing as a nucleophile.[5] DMF is a suitable polar aprotic solvent that facilitates the reaction at elevated temperatures.[4]
Materials:
-
3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (from Protocol 1)
-
2-Vinylpyridine (or other desired alkene, e.g., ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel (e.g., Schlenk tube or sealed vial), inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq), 2-vinylpyridine (1.2 eq), tri-o-tolylphosphine (0.1 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DMF.[4]
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add palladium(II) acetate (0.05 eq) to the reaction mixture.
-
Seal the vessel and heat the reaction to 100 °C. Stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 3-alkenyl-6-nitro-indazole product.[1]
Data Presentation: Substrate Scope & Reaction Conditions
The following table summarizes representative conditions and outcomes for the Heck coupling of N-THP-protected 3-iodo-6-nitro-1H-indazole with various alkenes, demonstrating the versatility of the method.
| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Vinylpyridine | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | DIPEA (2.0) | DMF | 100 | 12-24 | 60-85 | [1],[4] |
| Ethyl Acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2.0) | DMF | 100 | 12 | ~75 | [5] (Adapted) |
| Styrene | Pd(OAc)₂ (5) | None | Na₂CO₃ (2.0) | DMF | 120 | 18 | ~80 | General Conditions |
| n-Butyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2.0) | ACN/H₂O | 80 | 10 | ~88 | General Conditions |
Note: Yields are representative and may vary based on specific reaction scale and purification efficiency. "General Conditions" are derived from standard Heck protocols and may require optimization for this specific substrate.
Troubleshooting & Optimization
Even with robust protocols, challenges can arise. This section provides a logical framework for addressing common issues.
Caption: A decision tree for troubleshooting common Heck reaction issues.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Catalyst Inactivity: The Pd(0) active species is not forming or is deactivated. | - Ensure a truly inert atmosphere; thoroughly degas all solvents and reagents.[6] - Use fresh, high-purity palladium precatalyst and ligands. - Increase catalyst loading slightly (e.g., from 5% to 8%). |
| 2. Insufficient Temperature: The reaction may have a high activation energy barrier. | - Incrementally increase the reaction temperature (e.g., to 120°C). - Consider switching to a higher-boiling solvent like NMP if DMF is insufficient.[6] | |
| Formation of Palladium Black | 1. Catalyst Decomposition: Presence of oxygen can lead to the formation of inactive palladium black. | - Improve degassing procedures. Ensure a positive pressure of inert gas throughout the reaction. |
| 2. Ligand Instability: The phosphine ligand may be degrading at high temperatures. | - Switch to more thermally stable, electron-rich, and bulky ligands such as biarylphosphines (e.g., XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands.[3] | |
| Mixture of Regioisomers | 1. Electronic/Steric Factors: The electronics of the alkene partner can lead to a mixture of α- and β-addition products. | - Ligand Control: Bidentate phosphine ligands (e.g., dppp) can sometimes favor the formation of the linear product.[3] - Additives: The addition of silver or thallium salts can sometimes influence regioselectivity.[3] |
| Side Product Formation | 1. Incomplete N-Protection: Residual acidic N-H protons interfere with the reaction. | - Re-purify the N-protected starting material to ensure it is free of the unprotected indazole. |
| 2. Alkene Polymerization: Especially common with electron-deficient alkenes like acrylates at high temperatures. | - Lower the reaction temperature. - Add a small amount of a radical inhibitor like hydroquinone. |
Conclusion
The Heck coupling of 3-iodo-6-nitro-1H-indazole derivatives is a powerful, yet nuanced, synthetic transformation. Success hinges on a strategic approach that begins with the essential N-protection of the indazole core to prevent catalyst inhibition. By understanding the mechanistic underpinnings of the palladium catalytic cycle and the specific electronic influences of the nitro-indazole substrate, researchers can make informed decisions regarding catalyst, ligand, base, and solvent selection. The protocols and troubleshooting guides provided herein serve as a robust starting point for the synthesis of diverse 3-alkenyl-6-nitro-1H-indazoles, paving the way for the discovery of novel therapeutic agents and functional materials.
References
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
- BenchChem. (2025). Application Notes and Protocols: Heck Reaction with 3-Iodo-6-Nitro-Indazole Derivatives.
- BenchChem. (2025). Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers.
- Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
-
Reddit. (2024). Troubleshooting a difficult Heck reaction : r/Chempros. Retrieved from [Link]
-
Nanochemistry Research. (n.d.). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Retrieved from [Link]
- ResearchGate. (2025). Efficient palladium-catalyzed Heck reactions mediated by the diol-functionalized imidazolium ionic liquids. Request PDF.
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
- ResearchGate. (2025).
-
PubMed Central. (n.d.). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Retrieved from [Link]
-
PMC - NIH. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions.
Sources
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- 6. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction [nanochemres.org]
Application Notes and Protocols for the Regioselective Functionalization of the Indazole 3-Position
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anticancer properties.[1] The functionalization of the indazole core is pivotal for modulating these properties, with the 3-position being a key vector for structural diversification. However, achieving regioselective functionalization at the C3-position presents unique challenges due to the electronic nature of the indazole ring system.[2][3]
This comprehensive guide provides detailed application notes and validated protocols for the regioselective functionalization of the indazole 3-position. We will explore two primary strategic approaches: the functionalization of a pre-functionalized C3-position and the more atom-economical direct C-H functionalization. The protocols described herein are designed to be robust and adaptable, enabling researchers to access a diverse range of 3-substituted indazoles for applications in drug discovery and development.
Strategic Pathways for C3-Functionalization
The regioselective introduction of substituents at the C3-position of indazoles can be broadly categorized into two strategic approaches. The choice between these strategies is often dictated by the desired substituent, the availability of starting materials, and the tolerance of other functional groups on the indazole core.
Figure 1: High-level strategic workflow for the C3-functionalization of indazoles.
Strategy A: Functionalization via a C3-Halogenated Intermediate
This classical and highly reliable approach involves a two-step sequence: initial regioselective halogenation of the indazole at the C3-position, followed by a transition metal-catalyzed cross-coupling reaction to introduce the desired substituent. This pathway is particularly valuable for introducing aryl, heteroaryl, and alkenyl groups.[4]
The introduction of a halogen atom (typically iodine or bromine) at the C3-position transforms the relatively inert C-H bond into a versatile synthetic handle for subsequent cross-coupling reactions.[4] The choice of halogenating agent and reaction conditions is crucial for achieving high regioselectivity.
Protocol 1: C3-Iodination of 1H-Indazole
This protocol describes the iodination of 1H-indazole using molecular iodine in the presence of a base. The N-H group does not require protection for this transformation.[4]
-
Rationale: The reaction proceeds via electrophilic substitution. The use of a base like potassium hydroxide deprotonates the N-H of the indazole, increasing the electron density of the heterocyclic ring and facilitating the attack of the electrophilic iodine at the electron-rich C3-position. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar aprotic nature, which aids in solvating the reagents.
-
Step-by-Step Protocol:
-
To a solution of 1H-indazole (1.0 equiv.) in DMF, add potassium hydroxide (KOH, 2.0 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of iodine (I₂, 1.5 equiv.) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-iodo-1H-indazole.
-
Protocol 2: C3-Bromination of N-Protected Indazoles
For certain substrates or subsequent reactions, N-protection can be advantageous. N-bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of indazoles at the C3-position.
-
Rationale: NBS provides a source of electrophilic bromine. The reaction is often performed in an aprotic solvent like acetonitrile or dichloromethane. The regioselectivity is generally high for the C3-position in many N-substituted indazoles.
-
Step-by-Step Protocol:
-
Dissolve the N-protected indazole (1.0 equiv.) in acetonitrile.
-
Add N-bromosuccinimide (NBS, 1.1 equiv.) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel chromatography to yield the 3-bromoindazole derivative.
-
| Halogenation Method | Typical Reagents | N-Protection | Key Advantages | Reference |
| Iodination | I₂, KOH, DMF | Not always required | Provides highly reactive C-I bond for coupling. | [4] |
| Bromination | NBS, Acetonitrile | Often beneficial | Milder conditions, readily available reagent. |
With the 3-haloindazole in hand, a variety of powerful palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example due to its broad functional group tolerance and the commercial availability of a vast array of boronic acids.
Protocol 3: Suzuki-Miyaura Coupling for C3-Arylation
This protocol details a typical procedure for the Suzuki-Miyaura cross-coupling of a 3-iodo-1H-indazole with an arylboronic acid.
-
Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond of the indazole, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the catalyst. A ligand, such as a phosphine, is crucial for stabilizing the palladium catalyst and facilitating the reaction.
-
Step-by-Step Protocol:
-
In a reaction vessel, combine 3-iodo-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to obtain the 3-aryl-1H-indazole.
-
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Strategy B: Direct C-H Functionalization
Direct C-H functionalization has emerged as a more efficient and sustainable alternative to classical cross-coupling methods, as it circumvents the need for pre-functionalization of the indazole core. These reactions often rely on transition metal catalysis to selectively activate the C3-H bond.
The direct arylation of indazoles at the C3-position can be achieved using palladium catalysts in the presence of a suitable ligand and base.[5][6][7] The regioselectivity can be influenced by the substituent on the indazole nitrogen.
Protocol 4: Direct C3-Arylation of an N-Substituted Indazole
This protocol provides a general method for the direct arylation of an N-substituted indazole with an aryl halide.
-
Rationale: This reaction is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst coordinates to the indazole and facilitates the cleavage of the C3-H bond. The choice of ligand, often a phenanthroline derivative, is critical for achieving high reactivity and selectivity.[5][7] The solvent, typically a high-boiling polar aprotic solvent like DMA, is also important.
-
Step-by-Step Protocol:
-
To an oven-dried reaction tube, add the N-substituted indazole (1.0 equiv.), the aryl iodide or bromide (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and 1,10-phenanthroline (0.1 equiv.).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous dimethylacetamide (DMA).
-
Seal the tube and heat the mixture at 120-140 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to afford the 3-aryl-N-substituted indazole.
-
| Direct C-H Functionalization | Catalyst System | Key Features | Reference |
| Arylation | Pd(OAc)₂ / 1,10-phenanthroline | Atom-economical, avoids pre-functionalization. | [5][7] |
| Alkenylation | Palladium-catalyzed oxidative coupling | Introduces vinyl groups directly. | |
| Alkylation | Radical-based methods | Access to C3-alkylated indazoles. |
Trustworthiness and Self-Validation
The protocols outlined above are based on well-established and peer-reviewed methodologies. To ensure the trustworthiness and reproducibility of these experiments, it is imperative to incorporate the following self-validating practices:
-
Rigorous Characterization: All starting materials, intermediates, and final products should be fully characterized using standard analytical techniques (NMR, LC-MS, HRMS). For novel compounds, 2D NMR techniques and, where possible, single-crystal X-ray diffraction should be employed to unambiguously confirm the regiochemistry of substitution.
-
Control Experiments: When developing or optimizing these protocols for new substrates, running control experiments is crucial. This includes reactions without the catalyst, ligand, or base to confirm their necessity.
-
Monitoring Reaction Progress: Consistent and careful monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and to identify the formation of any side products. This allows for timely adjustments to the reaction conditions if needed.
Conclusion
The regioselective functionalization of the indazole 3-position is a cornerstone of modern medicinal chemistry. This guide has provided a detailed overview of two powerful strategies: the classical pre-functionalization approach and the modern direct C-H activation methodology. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize a diverse library of 3-substituted indazoles, thereby accelerating the discovery of new therapeutic agents and advanced materials.
References
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Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic Preparations and Procedures International, 53(2), 99-153. [Link]
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Reddy, T. J., et al. (2018). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry, 83(21), 13347–13361. [Link]
-
Guariento, S., et al. (2020). New Ligandless C−H Activation Procedure for The Decoration of C‐3 Position of 1H‐Indazole Derivatives. ChemistrySelect, 5(29), 8963-8968. [Link]
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Wang, D., et al. (2015). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 6(9), 5271-5275. [Link]
-
Li, Y., et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7746-7764. [Link]
-
Liu, Z., et al. (2019). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 141(38), 15016–15022. [Link]
-
Tamura, Y., et al. (1978). Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles. Chemical and Pharmaceutical Bulletin, 26(10), 3021-3027. [Link]
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ResearchGate. (2019). C-H functionalization of 2H-indazole. [Link]
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Ben-Yahia, A., et al. (2012). Direct C-3-Arylations of 1H-Indazoles. European Journal of Organic Chemistry, 2012(36), 7075-7081. [Link]
-
ResearchGate. (2018). C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. [Link]
-
Figshare. (2016). Solution to the C3–Arylation of Indazoles: Development of a Scalable Method. [Link]
-
Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2824. [Link]
-
Kazzouli, S. E., & Guillaumet, G. (2016). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Tetrahedron, 72(42), 6711-6727. [Link]
-
Zarranz, B., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. [Link]
-
ResearchGate. (2006). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. [Link]
-
O'Neill, P. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1162-1172. [Link]
-
Stuart, D. R., et al. (2011). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 133(22), 8504–8507. [Link]
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Application Notes and Protocols for the Synthesis of 3-Substituted 1H-Indazoles via Cross-Coupling Reactions
Introduction: The Significance of the 1H-Indazole Scaffold in Modern Chemistry
The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its structural resemblance to indole allows it to act as a bioisostere, leading to a wide array of biological activities, including potent kinase inhibition.[1][2] The functionalization of the indazole ring, particularly at the C-3 position, is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules, making the development of robust synthetic methodologies a key area of research.
This guide provides an in-depth exploration of modern cross-coupling strategies for the synthesis of 3-substituted 1H-indazoles. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and provide insights into troubleshooting and optimization.
The Challenge of N-H Acidity and Regioselectivity in Indazole Functionalization
A primary challenge in the cross-coupling of 1H-indazoles is the presence of the acidic N-H proton (pKa ≈ 14), which can lead to catalyst inhibition and undesired side reactions.[3] Consequently, N-protection is often a necessary prerequisite for successful coupling. Common protecting groups include tert-butoxycarbonyl (Boc) and (2-(trimethylsilyl)ethoxy)methyl (SEM).[4][5] The choice of protecting group can significantly influence reaction outcomes and should be carefully considered based on the specific reaction conditions and the desired final product. Regioselective N-alkylation can also be a challenge, with reaction conditions dictating the formation of N-1 versus N-2 isomers.[6]
Palladium-Catalyzed Cross-Coupling: A Powerful Toolkit for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds.[7] These reactions offer mild conditions, broad substrate scope, and excellent functional group tolerance, making them ideal for the synthesis of complex molecules like 3-substituted 1H-indazoles.
General Workflow for Cross-Coupling Reactions of 3-Halo-1H-Indazoles
The general approach for synthesizing 3-substituted 1H-indazoles via cross-coupling typically involves the use of a 3-halo-1H-indazole as the starting material. The reactivity of the halogen follows the order I > Br > Cl.[1]
Caption: General workflow for the synthesis of 3-substituted 1H-indazoles.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most widely used methods for creating C-C bonds, particularly for introducing aryl and heteroaryl moieties.[8][9] The reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through a Pd(0)/Pd(II) cycle.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a protected 3-iodo-1H-indazole.
Materials:
-
1-Boc-3-iodo-1H-indazole
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 1-Boc-3-iodo-1H-indazole (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add Pd(dppf)Cl₂ (0.05 equiv).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel to afford the 1-Boc-3-phenyl-1H-indazole.
-
For deprotection, the Boc-protected indazole can be treated with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[11]
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | >80 | [12] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 96 | [11] |
| P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 95 | [3] |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Haloindazoles.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for installing alkynyl functional groups at the C-3 position of the indazole core.
Mechanism of the Sonogashira Coupling
The Sonogashira reaction proceeds through a synergistic palladium and copper catalytic cycle.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Protocol: Sonogashira Coupling of 1-Boc-3-iodo-1H-indazole with Phenylacetylene
Materials:
-
1-Boc-3-iodo-1H-indazole
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of 1-Boc-3-iodo-1H-indazole (1.0 equiv) in acetonitrile, add phenylacetylene (1.2 equiv), CuI (0.10 equiv), PdCl₂(PPh₃)₂ (0.10 equiv), and triethylamine (3.0 equiv) under a nitrogen atmosphere.[13]
-
Stir the reaction mixture at room temperature for 16 hours.[13]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired 1-Boc-3-(phenylethynyl)-1H-indazole.[13]
-
Deprotection can be achieved with TFA in DCM.[13]
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | CH₃CN | RT | 16 | 85 | [13] |
Table 2: Representative Conditions for Sonogashira Coupling of 3-Iodoindazoles.
Direct C-H Arylation: A Step-Economical Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials.[14] For 1H-indazoles, direct arylation at the C-3 position is a significant challenge due to the lower reactivity of this position.[15] However, recent advances have led to the development of robust protocols.
Protocol: Pd(II)-Catalyzed Direct C-3 Arylation of 1H-Indazole
This protocol highlights a method for the direct C-3 arylation of 1H-indazoles with aryl iodides or bromides without the need for silver additives.[15]
Materials:
-
1H-Indazole
-
Aryl iodide or aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Toluene or other specified solvent
Procedure:
-
In a reaction tube, combine 1H-indazole (1.0 equiv), the aryl halide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), 1,10-phenanthroline (0.10 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with an appropriate solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | 1,10-Phenanthroline | K₂CO₃ | Toluene | 140 | [15] |
| Pd(OAc)₂ | 1,10-Phenanthroline | K₂CO₃ | DMA | 120 | [14] |
Table 3: Conditions for Direct C-3 Arylation of 1H-Indazoles.
Decarboxylative Cross-Coupling: A Novel Approach
Decarboxylative cross-coupling reactions utilize readily available carboxylic acids as coupling partners, releasing CO₂ as the only byproduct.[16] This method offers a novel and sustainable route to 3-substituted indazoles.
Protocol: Dual Copper/Photoredox-Catalyzed Decarboxylative C-N Coupling
This protocol describes the coupling of 3-chloroindazole with an alkyl carboxylic acid.
Materials:
-
3-Chloroindazole
-
Alkyl carboxylic acid
-
Iridium photocatalyst (e.g., Ir(F-Meppy)₂(dtbbpy)PF₆)
-
Copper(I) thiophene-2-carboxylate (CuTC)
-
Ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline)
-
Base (e.g., 2-tert-butyl-1,1,3,3-tetramethylguanidine, BTMG)
-
Solvent (e.g., DMSO)
Procedure:
-
In a reaction vial, combine 3-chloroindazole (1.0 equiv), the alkyl carboxylic acid (1.5 equiv), the iridium photocatalyst (0.01 equiv), CuTC (0.05 equiv), the ligand (0.10 equiv), and the base (1.5 equiv).
-
Add the degassed solvent under an inert atmosphere.
-
Irradiate the reaction mixture with visible light (e.g., 34 W blue LEDs) at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, reaction time, or catalyst loading. Ensure all reagents and solvents are anhydrous and degassed, as oxygen and water can deactivate the catalyst.
-
Side Reactions: The formation of homocoupled products can be an issue. This can sometimes be mitigated by adjusting the stoichiometry of the coupling partners or changing the ligand.
-
N-Protection: For many of these reactions, N-protection of the indazole is crucial to prevent catalyst inhibition.[4] However, some protocols have been developed for unprotected indazoles.[3][17]
-
Ligand Choice: The choice of ligand is critical for the success of the cross-coupling reaction. Electron-rich and sterically hindered ligands often stabilize the palladium catalyst and promote efficient coupling.[4]
Conclusion
The cross-coupling reactions detailed in this guide represent a powerful and versatile arsenal for the synthesis of 3-substituted 1H-indazoles. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of indazole derivatives for applications in drug discovery and materials science. The continued development of novel catalytic systems, such as those for direct C-H functionalization and decarboxylative coupling, promises to further expand the synthetic chemist's toolkit for accessing these valuable compounds.
References
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
- RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- ResearchGate. (n.d.). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- RSC Publishing. (n.d.). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide.
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.). Pd‐catalyzed synthesis of 3‐amino‐1H‐indazole.
- BenchChem. (n.d.).
- Semantic Scholar. (2012). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth.
- NIH. (n.d.).
- NIH. (n.d.).
- RSC Publishing. (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines.
- ChemRxiv. (n.d.).
- NIH. (n.d.).
- ResearchGate. (n.d.). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- ResearchGate. (n.d.). Decarboxylative C–N couplings of 3-chloroindazole with a range of alkyl....
- NIH. (n.d.). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis.
- PubMed. (n.d.).
- ResearchGate. (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
- BenchChem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
- (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF.
- ResearchGate. (n.d.). (PDF)
- ACS Publications. (2019).
- (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ResearchGate. (n.d.). Scheme 1. C-3 arylation on 1-methylindazole 1 under classical reaction....
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- NIH. (2018).
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- (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- ChemRxiv. (n.d.).
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Application Notes & Protocols: The Strategic Utility of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole in Kinase Inhibitor Synthesis
Abstract and Scope
These application notes provide a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole as a pivotal intermediate in the synthesis of complex heterocyclic molecules, particularly potent kinase inhibitors. This document moves beyond a simple recitation of procedural steps, offering in-depth explanations for experimental choices, troubleshooting guidance, and the underlying mechanistic principles that govern its reactivity. The protocols described herein are synthesized from patent literature and established best practices in modern synthetic organic chemistry, providing a robust framework for its application in drug discovery programs.
Introduction: A Privileged Scaffold Intermediate
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it an ideal foundation for designing targeted therapies. The specific substitution pattern of this compound makes it an exceptionally versatile and valuable building block.
The strategic placement of three distinct functional groups—fluoro, bromo, and iodo—on the indazole ring allows for a series of selective and sequential chemical transformations. This orthogonal reactivity is the cornerstone of its utility, enabling the controlled, stepwise construction of complex molecular architectures.
-
The Iodo Group (C3-position): The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This position is typically exploited first for introducing key pharmacophoric elements.
-
The Bromo Group (C6-position): The carbon-bromine bond is less reactive than the C-I bond, allowing it to remain intact while the iodo group is functionalized. It serves as the second handle for subsequent cross-coupling or other transformations.
-
The Fluoro Group (C5-position): The fluorine atom is generally unreactive under typical cross-coupling conditions. Its primary role is to modulate the electronic properties (pKa) of the indazole ring and improve the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).
-
The N-Methyl Group: The methyl group at the N1 position prevents tautomerization and potential side reactions, ensuring a single, stable regioisomer throughout the synthetic sequence.
This guide will focus on the two most critical applications of this intermediate: sequential palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Core Application: Sequential Cross-Coupling Reactions
The primary application of this compound is in sequential, site-selective cross-coupling reactions. The significant difference in reactivity between the C-I and C-Br bonds under palladium catalysis allows for a controlled, two-step synthesis.
Diagram: Orthogonal Reactivity Workflow
Caption: Sequential functionalization strategy for the indazole core.
Protocol 1: Site-Selective Sonogashira Coupling at the C3-Iodo Position
This protocol details the selective coupling of an alkyne to the C3-position, a common step in the synthesis of kinase inhibitors where the rigid alkyne linker is used to probe binding pockets.
Principle: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. It is co-catalyzed by palladium and copper complexes. The higher reactivity of the C-I bond allows this reaction to proceed at lower temperatures, leaving the C-Br bond untouched. This selectivity is crucial for the overall synthetic strategy.
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen or argon inlet. Purge the entire system with the inert gas for at least 15-20 minutes. Maintaining an oxygen-free environment is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium catalyst from deactivation.
-
Reagent Charging: To the flask, add this compound (1.0 eq.), the desired terminal alkyne (1.1-1.2 eq.), and copper(I) iodide (CuI, 0.05-0.1 eq.). The slight excess of the alkyne ensures the complete consumption of the starting indazole.
-
Solvent Addition: Add a suitable solvent system. A common choice is a mixture of an aprotic polar solvent like N,N-Dimethylformamide (DMF) or 1,4-Dioxane and an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The amine acts as both a base to deprotonate the alkyne and as a solvent. A typical ratio is 4:1 (v/v) Dioxane:TEA.
-
Catalyst Addition: Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 eq.). The catalyst should be added last under a positive flow of inert gas.
-
Reaction Execution: Heat the reaction mixture to a controlled temperature, typically between 40-60°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-indazole is fully consumed (typically 2-6 hours).
-
Work-up and Purification:
-
Cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride (to remove copper salts), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-alkynyl-6-bromo-5-fluoro-1-methyl-1H-indazole.
-
Data Summary Table: Representative Sonogashira Coupling
| Parameter | Value / Condition | Rationale |
| Starting Material | This compound | Provides the reactive C-I bond for selective coupling. |
| Coupling Partner | Ethynylbenzene (1.1 eq.) | Model terminal alkyne. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | A robust and common catalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI (5 mol%) | Activates the alkyne for transmetalation. |
| Base/Solvent | Triethylamine (TEA) / DMF (1:4 v/v) | TEA acts as both base and solvent; DMF aids solubility. |
| Temperature | 50 °C | Mild conditions to ensure selectivity for the C-I bond over the C-Br bond. |
| Typical Yield | 85-95% | Reflects the high efficiency of this transformation. |
Protocol 2: Suzuki-Miyaura Coupling at the C6-Bromo Position
This protocol describes the subsequent functionalization of the C6-bromo position, using the product from the first coupling step. This reaction is essential for introducing aryl or heteroaryl moieties that often serve as key recognition elements for the target kinase.
Principle: The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an aryl halide. This reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: As in Protocol 1, set up and thoroughly purge a dry flask with an inert gas.
-
Reagent Charging: To the flask, add the 3-substituted-6-bromo-5-fluoro-1-methyl-1H-indazole (1.0 eq., product from the previous step), the desired aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq.), and a suitable base. The choice of base is critical; common options include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Solvent Addition: Add a solvent system capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, or Dimethoxyethane) and water (e.g., 10:1 v/v) is standard, as water is often necessary to facilitate the dissolution and activity of the inorganic base.
-
Catalyst Addition: Add the palladium catalyst. For the less reactive C-Br bond, a more active catalyst system is often required. Examples include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium source like Palladium(II) acetate [Pd(OAc)₂] with a specialized phosphine ligand such as SPhos or XPhos.
-
Reaction Execution: Heat the reaction mixture, typically to a higher temperature than the first step (e.g., 80-110°C), to drive the coupling of the less reactive C-Br bond. Monitor the reaction by LC-MS until completion (typically 4-12 hours).
-
Work-up and Purification:
-
Cool the mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) and separate the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final, disubstituted indazole product.
-
Diagram: Suzuki Coupling Workflow
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Trustworthiness and Self-Validation: In-Process Controls
To ensure the reliability and success of these protocols, rigorous in-process controls are mandatory.
-
Starting Material Purity: The purity of the this compound should be >98% as determined by qNMR or LC-MS/UV. Impurities can interfere with the catalytic cycle.
-
Anhydrous & Degassed Solvents: Solvents for cross-coupling reactions must be anhydrous and thoroughly degassed (e.g., by sparging with argon or using a freeze-pump-thaw cycle) to prevent catalyst poisoning and side reactions.
-
Reaction Monitoring: Do not rely on time alone. Use TLC or LC-MS to monitor the reaction's progress. The disappearance of the starting material is the primary indicator of completion. A common issue is catalyst deactivation, which will be evident as the reaction stalls.
-
Product Characterization: The final product structure and purity must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion and Future Perspectives
This compound is a high-value, strategically designed intermediate that enables efficient and modular synthesis of complex drug candidates. Its orthogonal reactivity is key to its utility, allowing for the selective and sequential installation of different molecular fragments. The protocols detailed in this guide provide a robust foundation for chemists to leverage this building block in their discovery programs. Further exploration of other cross-coupling reactions (e.g., Buchwald-Hartwig amination at the C6-Br position) or metal-halogen exchange reactions could further expand the synthetic utility of this versatile intermediate.
References
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
World Intellectual Property Organization. (2018). INDAZOLE DERIVATIVES AS TRKA KINASE INHIBITORS. Patent WO/2018/129330. [Link]
-
World Intellectual Property Organization. (2020). INDAZOLE DERIVATIVES AS TRK KINASE INHIBITORS. Patent WO/2020/092552. [Link]
Troubleshooting & Optimization
Technical Support Center: Improving Regioselectivity in the Iodination of 1-Methyl-1H-Indazole
Introduction
Iodinated 1H-indazoles are cornerstone building blocks in modern medicinal chemistry, serving as critical intermediates in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The introduction of an iodine atom provides a versatile handle for subsequent carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. However, the inherent electronic properties of the indazole scaffold present a significant challenge: controlling the site of iodination. Direct electrophilic substitution often leads to a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[2]
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive set of troubleshooting strategies and advanced protocols to overcome these challenges. We will explore the underlying chemical principles governing regioselectivity and offer field-proven solutions to steer the reaction toward specific, desired isomers.
Section 1: Understanding the Fundamental Reactivity
This section addresses the core principles governing the electrophilic substitution of the 1-methyl-1H-indazole ring.
Q1: Why is controlling regioselectivity in the iodination of 1-methyl-1H-indazole so challenging?
Answer: The challenge lies in the intrinsic electronic nature of the indazole ring system. The fusion of a benzene ring with a pyrazole ring creates a molecule with multiple potential sites for electrophilic attack.
-
Kinetic vs. Thermodynamic Control: The C3 position is the most electron-rich and nucleophilic site in the 1H-indazole system.[2][3] Consequently, it is the kinetically favored position for electrophilic attack. Most direct iodination methods will yield the 3-iodo-1-methyl-1H-indazole as the major product.[4]
-
Competing Reaction Sites: While C3 is the most reactive, the benzene portion of the scaffold (positions C4, C5, C6, and C7) can also undergo substitution, especially under harsh conditions or with highly reactive electrophiles. This leads to the formation of a complex mixture of regioisomers which are often difficult to separate due to their similar physical properties.[2] The N1-methyl group, while influencing the overall electron distribution, does not sterically block the C3 position and maintains its high reactivity.
Caption: Reactivity map of the 1-methyl-1H-indazole scaffold.
Section 2: Troubleshooting Guide for Direct C3-Iodination
For many synthetic routes, the C3-iodo isomer is the desired product. This section focuses on optimizing its formation and troubleshooting common issues.
Q2: My reaction produces a mixture of isomers. How can I maximize the yield of the C3-iodo product?
Answer: To favor the kinetic C3 product, the key is to use mild conditions that minimize the activation barrier for substitution at other positions. This involves careful selection of the iodinating agent, solvent, and temperature.
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is generally a milder and more selective electrophilic iodinating agent than molecular iodine (I₂).[5] It is a neutral, easy-to-handle solid and often results in cleaner reaction profiles with fewer byproducts.[2][6] The traditional I₂/KOH system is highly effective but can be more aggressive, potentially leading to over-iodination or side reactions.[7]
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of reaction intermediates. Aprotic polar solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are commonly used. Acetonitrile is often preferred with NIS for its milder nature.[2]
-
Temperature Control: Lowering the reaction temperature can significantly enhance selectivity. Running the reaction at room temperature or even 0 °C favors the pathway with the lowest activation energy, which is typically attack at the C3 position.[2]
Table 1: Comparison of Conditions for Direct C3-Iodination
| Parameter | Condition A: High Selectivity | Condition B: Standard/Aggressive | Rationale for Selectivity |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Iodine (I₂) / KOH | NIS is a less reactive electrophile, reducing the chance of substitution at less-activated positions.[5] |
| Stoichiometry | 1.05 - 1.2 equivalents | 1.1 - 1.5 equivalents | A smaller excess of the iodinating agent minimizes the risk of di-iodination. |
| Solvent | Acetonitrile (ACN) | N,N-Dimethylformamide (DMF) | ACN is less polar than DMF, which can help temper the reactivity of the electrophilic species. |
| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C | Lower temperatures provide less energy to overcome the higher activation barriers for C4-C7 iodination.[2] |
Protocol 1: High-Selectivity C3-Iodination using NIS
This protocol is optimized to favor the formation of 3-iodo-1-methyl-1H-indazole.
Materials:
-
1-Methyl-1H-indazole
-
N-Iodosuccinimide (NIS) [1.1 eq]
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-methyl-1H-indazole (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 10 mL per mmol of starting material).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (1.1 eq) portion-wise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any excess NIS. Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-iodo-1-methyl-1H-indazole.
Q3: I'm getting a low or zero yield of any iodinated product. What could be the cause?
Answer: A low or zero yield points to an issue with the reagents, reaction conditions, or workup procedure. A systematic check is required to identify the root cause.
Caption: Troubleshooting flowchart for low-yield iodination reactions.
Section 3: Advanced Strategies for Non-C3 Regioselectivity
Achieving regioselectivity at positions other than C3 requires indirect, multi-step strategies. Direct iodination at these sites is generally not feasible due to the overwhelming reactivity of the C3 position.
Q4: How can I selectively introduce iodine at the C5 position of 1-methyl-1H-indazole?
Answer: Selective C5 iodination cannot be achieved through direct electrophilic substitution. The most reliable method involves a multi-step sequence that installs a functional group at the C5 position, which is then converted to iodide. The Sandmeyer reaction, proceeding via a diazonium salt intermediate, is a classic and robust strategy for this transformation.[8]
This synthetic route leverages well-established transformations to control the final position of the iodine atom with high fidelity.
Caption: Synthetic workflow for regioselective C5-iodination via a Sandmeyer reaction.
Protocol 2: Conceptual Workflow for C5-Iodination via Sandmeyer Reaction
This protocol outlines the key steps for the synthesis of 1-methyl-5-iodo-1H-indazole. Each step requires careful optimization.
Step 1: Nitration and Isomer Separation
-
Carefully perform the nitration of 1-methyl-1H-indazole using a standard nitrating mixture (e.g., HNO₃ in H₂SO₄) at low temperatures. This reaction will produce a mixture of nitro-isomers.
-
The critical step is the separation of the desired 1-methyl-5-nitro-1H-indazole from other isomers (e.g., 3-, 4-, 6-, 7-nitro) using column chromatography.
Step 2: Reduction of the Nitro Group
-
Reduce the purified 1-methyl-5-nitro-1H-indazole to the corresponding amine, 1-methyl-1H-indazol-5-amine.
-
Common reduction methods include using tin(II) chloride (SnCl₂) in concentrated HCl, or catalytic hydrogenation (H₂ gas with a Palladium-on-carbon catalyst).
Step 3: Sandmeyer Reaction
-
Diazotization: Dissolve the 1-methyl-1H-indazol-5-amine in a cold (0-5 °C) aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄ or HCl).[8]
-
Add an aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt in situ. Aryl diazonium salts can be explosive if isolated, so they must be used immediately in solution.[8]
-
Iodide Addition: To the cold diazonium salt solution, add a solution of potassium iodide (KI) in water. The mixture can be allowed to warm to room temperature and may require gentle heating to drive the reaction to completion.[8]
-
Workup & Purification: The final product is extracted from the reaction mixture, washed, and purified by chromatography or crystallization to yield the target 1-methyl-5-iodo-1H-indazole.
Section 4: Frequently Asked Questions (FAQs)
Q5: My final iodinated product seems to lose its iodine atom during subsequent reactions or upon storage. What is happening?
Answer: You are likely observing de-iodination. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making aryl iodides susceptible to cleavage under certain conditions.[9]
-
Catalytic Hydrodehalogenation: This is a known side reaction in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). The catalyst can promote the reductive cleavage of the C-I bond. To mitigate this, use ligands that favor rapid reductive elimination and avoid prolonged reaction times.[9]
-
Light and Heat Sensitivity: Aryl iodides can be sensitive to light and heat. Store your compound in an amber vial or wrapped in foil, and keep it refrigerated or frozen under an inert atmosphere to maximize long-term stability.[9]
Q6: My reaction produced a mixture of C3- and C5-iodo isomers that are co-eluting during column chromatography. How can I separate them?
Answer: Separating regioisomers with very similar polarities is a common and significant purification challenge.[2]
-
Optimize Column Chromatography: Systematically screen different solvent systems. Try switching from standard ethyl acetate/hexane to systems involving dichloromethane, methanol, or even adding a small percentage of a polar modifier like triethylamine if your compounds are basic. Using high-resolution silica or a different stationary phase (e.g., alumina, reverse-phase C18) may also be effective.
-
Preparative HPLC: For achieving high purity, especially for pharmaceutical applications, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method for separating closely related isomers.[8]
-
Crystallization: If one isomer is significantly more crystalline or has different solubility properties, fractional crystallization from a range of solvents can be an effective and scalable purification technique.
References
-
Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. BenchChem.
-
BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole. BenchChem.
- Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. [Link to journal, specific article may vary]
-
Wang, B., et al. (2018). Regioselective C5-H Direct Iodination of Indoles. Organic Chemistry Frontiers.
-
Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science.
-
MDPI. (2022). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules.
-
BenchChem. (2025). Application Notes and Protocols for the Functionalization of the C3 Position of 1H-Indazole. BenchChem.
-
BenchChem. (2025). preventing de-iodination of 4-Iodo-3-methyl-1H-indazole. BenchChem.
-
Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS).
-
Buchwald, S. L., et al. (2018). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
-
BenchChem. (2025). Application Note: A Detailed Protocol for the Electrophilic Iodination of 6-methyl-4-nitro-1H-indazole. BenchChem.
-
BenchChem. (2024). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
- 5. calibrechem.com [calibrechem.com]
- 6. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole
Welcome to the technical support center for the purification of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole (CAS No. 1286734-96-0). This guide is designed for researchers, medicinal chemists, and process development professionals who are handling this complex halogenated intermediate. The inherent challenges in synthesizing substituted indazoles often lead to a variety of impurities that can complicate downstream applications.
This document provides a structured, question-and-answer-based approach to troubleshooting common purification issues, grounded in established chemical principles and field-proven methodologies.
Section 1: Initial Crude Product Assessment & Common Impurities
A successful purification strategy begins with a thorough understanding of the crude material. The synthetic route heavily influences the impurity profile.
Q1: What are the most likely impurities I should expect in my crude this compound?
Your impurity profile is a direct fingerprint of the synthetic pathway. For multi-step syntheses involving halogenation and N-methylation, impurities typically fall into several predictable categories.
Table 1: Common Impurities and Their Likely Origins
| Impurity Class | Specific Examples | Likely Origin | Analytical Signature |
| Regioisomers | 6-Bromo-5-fluoro-3-iodo-2-methyl -2H-indazole | Incomplete regioselectivity during the N-methylation step. | Similar mass in MS; distinct chemical shifts in ¹H NMR (especially N-CH₃), different retention time in LC. |
| Isomers from non-selective halogenation (e.g., alternative bromination or iodination patterns) | Incomplete regioselectivity during electrophilic aromatic substitution steps. | Different fragmentation in MS/MS; distinct aromatic patterns in ¹H NMR. | |
| Incomplete Reaction | Precursor molecules (e.g., 6-Bromo-5-fluoro-1-methyl-1H-indazole, 5-Fluoro-1-methyl-1H-indazole) | Incomplete iodination or bromination steps. | Lower molecular weight peaks in MS; absence of specific halogen signals in NMR. |
| Side-Products | Di-iodinated or di-brominated species | Over-reaction during halogenation steps. | Higher molecular weight peaks in MS. |
| De-iodinated product (6-Bromo-5-fluoro-1-methyl-1H-indazole) | Instability of the C-I bond under certain reaction or workup conditions. | Lower molecular weight peak in MS. | |
| Residual Reagents | Iodine (I₂), N-Iodosuccinimide (NIS), Potassium Carbonate (K₂CO₃) | Incomplete quenching or removal during aqueous workup. | Often visible on TLC; can be identified by simple spot tests or inorganic analysis. |
| Residual Solvents | DMF, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes | Remnants from reaction and purification steps. | Characteristic signals in ¹H NMR. |
Q2: What is the best way to perform a quick preliminary analysis of my crude product?
Before committing to a large-scale purification, a multi-technique "snapshot" is essential.
-
Thin-Layer Chromatography (TLC): This is your primary tool for assessing complexity. Run the crude sample in several solvent systems of varying polarity (e.g., 10%, 20%, and 40% ethyl acetate in hexanes). This helps visualize the number of components and estimate the polarity difference between your target compound and impurities, which is critical for developing a column chromatography method.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of the target compound's mass and gives an initial indication of the masses of major impurities. This is invaluable for identifying isomers versus byproducts.
-
¹H NMR Spectroscopy: A quick proton NMR of the crude material can reveal the presence of unreacted starting materials, residual solvents, and the ratio of major components if the signals are well-resolved.
Section 2: Primary Purification Strategies
For most cases, a two-step approach involving column chromatography followed by recrystallization yields material of >99% purity.
Caption: A decision workflow for purifying the target compound.
Q3: What are the best conditions for purifying this compound by flash column chromatography?
Flash column chromatography on silica gel is the most effective method for the initial bulk purification and removal of major impurities. The key is selecting an appropriate mobile phase.
Expert Insight: The multiple halogen atoms on the indazole ring make the compound moderately polar. A gradient elution is highly recommended to ensure good separation of less polar byproducts and more polar starting materials or baseline impurities.
Table 2: Recommended Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application | Rationale |
| 5-15% Ethyl Acetate / Hexanes | Low | Eluting non-polar impurities (e.g., over-halogenated byproducts). | Provides good resolution for compounds with low polarity. |
| 20-30% Ethyl Acetate / Hexanes | Medium | Optimal range for eluting the target compound. | This range typically provides an ideal Rf value (0.25-0.35) for the product on TLC, translating well to column separation. |
| 1-5% Methanol / Dichloromethane | High | Eluting highly polar impurities or when product is less soluble in EtOAc/Hexanes. | DCM offers different selectivity compared to hexanes and can improve peak shape for some nitrogen-containing heterocycles. |
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Dry-load the crude material for best results. In a round-bottom flask, dissolve your crude product in a minimal amount of dichloromethane (DCM) or acetone. Add silica gel (2-3 times the mass of your crude product) and concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Column Packing: Wet-pack a suitably sized glass or pre-packed column with your starting eluent (e.g., 5% EtOAc/Hexanes).
-
Loading: Carefully add the silica-adsorbed crude material to the top of the packed column, adding a thin layer of sand on top to prevent disturbance.
-
Elution: Begin
Technical Support Center: Identification of Impurities in Brominated Indazole Samples
Welcome to the technical support center for the analysis of brominated indazole samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and quantifying impurities in these critical pharmaceutical building blocks. The following sections provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and quality of your research and development efforts.
Introduction: The Challenge of Purity in Brominated Indazoles
Brominated indazoles are a pivotal class of heterocyclic compounds widely utilized in medicinal chemistry for the synthesis of a diverse range of therapeutic agents. Their purity is paramount, as even trace-level impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] Impurities can arise from various stages, including the synthesis, purification, and storage of the brominated indazole.[1][2][3] Understanding the potential sources and chemical nature of these impurities is the first step toward developing robust analytical methods for their control.
This guide will provide a structured approach to impurity identification, drawing upon established analytical techniques and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my brominated indazole sample?
The impurities present in your sample are intrinsically linked to the synthetic route employed.[2] However, several common classes of impurities are frequently encountered:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the parent indazole or the brominating agent.[2]
-
Intermediates: Synthetic pathways often involve stable intermediates that may be carried through if the reaction does not go to completion.[2]
-
Reagents and Catalysts: Trace amounts of reagents (e.g., N-Bromosuccinimide - NBS), catalysts (e.g., palladium, copper), and their byproducts can remain.[4]
-
Byproducts from Side Reactions: The bromination of indazoles can lead to the formation of various isomers (regioisomers) and over-brominated species (e.g., di- and tri-brominated indazoles).[2]
-
-
Degradation Products: Brominated indazoles can degrade over time, especially when exposed to light, heat, or reactive atmospheric conditions, leading to the formation of oxides, hydrolyzed products, or polymeric materials.
-
Residual Solvents: Solvents used during synthesis and purification are common impurities and must be controlled according to regulatory guidelines.[5][6]
Q2: I'm seeing an unexpected peak in my HPLC chromatogram. What is the most systematic way to identify it?
A systematic approach is crucial for the successful identification of unknown peaks. The following workflow is recommended:
Workflow for Unknown Peak Identification
Caption: A systematic workflow for identifying unknown impurities.
-
Review the Synthesis: Carefully examine the synthetic pathway to hypothesize potential side products, unreacted intermediates, and regioisomers.[2]
-
LC-MS Analysis: The first and most powerful step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[7][8] This will provide the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition.
-
MS/MS Fragmentation: If the initial MS data is insufficient, tandem mass spectrometry (MS/MS) can provide valuable structural information by fragmenting the parent ion.[9]
-
NMR Spectroscopy: For definitive structural elucidation, isolation of the impurity (e.g., by preparative HPLC) followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[8][9][10] 1H, 13C, and various 2D NMR experiments (like COSY, HSQC, HMBC) can fully characterize the molecule's structure.
-
Forced Degradation Studies: To determine if the impurity is a degradation product, subject the pure brominated indazole sample to stress conditions (acid, base, oxidation, heat, light).[11] If the peak appears or increases under these conditions, it is likely a degradant.
Q3: My HPLC method is showing poor peak shape for my brominated indazole. What are the likely causes and solutions?
Poor peak shape, such as tailing or fronting, can compromise resolution and accurate quantification. Consider the following troubleshooting steps:
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., interaction of basic indazole nitrogen with residual silanols on C18 columns). | - Use a mobile phase with a lower pH (e.g., add 0.1% formic acid or trifluoroacetic acid) to protonate the basic sites. - Employ a column with end-capping or a different stationary phase (e.g., phenyl-hexyl). - Add a competing base to the mobile phase in small concentrations. |
| Peak Tailing | Column overload. | - Reduce the injection volume or the concentration of the sample. |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the mobile phase or a weaker solvent.[12] |
| Split Peaks | Column contamination or void formation. | - Flush the column with a strong solvent.[12] - If the problem persists, the column may need to be replaced. |
For more general HPLC troubleshooting, comprehensive guides are available from instrument and column manufacturers.[12][13][14][15][16]
Q4: What are the regulatory expectations for impurity profiling in drug development?
Regulatory agencies like the FDA and EMA have stringent guidelines for the control of impurities in new drug substances.[6][17][18] The ICH (International Council for Harmonisation) guidelines are the global standard.
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.[5][18]
-
Reporting Threshold: The level at which an impurity must be reported.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which the biological safety of an impurity must be established.
-
-
ICH Q3C(R9): Impurities: Guideline for Residual Solvents: This provides permissible daily exposure limits for residual solvents.[5][17]
-
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline addresses impurities that have the potential to be mutagenic and requires a much lower control threshold.
It is crucial to be aware of these guidelines throughout the drug development process.[4]
Troubleshooting Guides
Guide 1: Issues in Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a valuable technique for the analysis of volatile and semi-volatile impurities, particularly residual solvents and certain process-related impurities.[8][9]
Problem: Poor peak shape or no peak detected for the brominated indazole.
-
Causality: Brominated indazoles, especially those with free N-H groups, can be polar and may exhibit poor peak shape or degradation on standard non-polar GC columns. They may also have low volatility.
-
Troubleshooting Steps:
-
Derivatization: Consider derivatizing the N-H group (e.g., silylation) to increase volatility and reduce polarity.
-
Column Selection: Use a more polar GC column (e.g., a wax-type or a mid-polarity phenyl-arylene phase) to improve peak shape.
-
Inlet Temperature Optimization: A lower inlet temperature may prevent on-column degradation, while a higher temperature might be needed for efficient volatilization. An experimental design approach can help find the optimal temperature.
-
Alternative Techniques: If GC-MS proves unsuitable due to thermal instability, HPLC-MS is the preferred alternative.[11]
-
Guide 2: Challenges in NMR-based Structure Elucidation
NMR is the gold standard for unequivocal structure elucidation.[10]
Problem: Insufficient sample quantity of an isolated impurity for a full 2D NMR analysis.
-
Causality: Impurities are often present at very low levels, making it challenging to isolate enough material for comprehensive NMR analysis.
-
Troubleshooting Steps:
-
Cryoprobe NMR: Utilize a cryogenically cooled NMR probe, which can significantly increase the signal-to-noise ratio, allowing for the analysis of smaller sample quantities.
-
Micro-NMR Tubes: Use specialized NMR tubes designed for small sample volumes to maximize the concentration of the analyte within the detection coil.
-
LC-SPE-NMR: Liquid Chromatography coupled with Solid Phase Extraction and NMR (LC-SPE-NMR) is a powerful hyphenated technique. It allows for the automated trapping of multiple impurity peaks from repeated HPLC injections onto SPE cartridges, which are then eluted into the NMR for analysis.
-
Longer Acquisition Times: Increase the number of scans for each experiment to improve the signal-to-noise ratio.
-
Experimental Protocols
Protocol 1: Generic HPLC-UV Method for Impurity Profiling of Brominated Indazoles
This protocol provides a starting point for method development. Optimization will be required based on the specific brominated indazole and its impurity profile.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm (or a photodiode array detector for full spectral analysis).
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Decision Logic for HPLC Method Optimization
Caption: A decision tree for optimizing HPLC separation.
Conclusion
The identification and control of impurities in brominated indazole samples are critical for ensuring the quality and safety of pharmaceuticals. A thorough understanding of the synthetic process, coupled with a systematic analytical approach utilizing modern techniques like HPLC, LC-MS, and NMR, is essential for success. This guide provides a foundational framework for troubleshooting common issues and navigating the complexities of impurity profiling in a regulated environment.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. Retrieved from [Link]
-
Federal Institute for Drugs and Medical Devices (BfArM). (2023, December 20). Guideline on Impurities in new Active Pharmaceutical Ingredients. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008, June). Guidance for Industry: Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
Ying, S., et al. (n.d.). Supplementary information for Ultrasound-assisted Bromination of Indazoles at C3 Position with Dibromohydantoin. The Royal Society of Chemistry. Retrieved from [Link]
-
Unidentified Source. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Unidentified Source. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Unidentified Source. (n.d.). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Unidentified Source. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from [Link]
-
International Journal of Research Trends and Innovation. (2021). Recent Approaches for Impurity Profiling: A Review. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Shelke, S., & Singh, N. (2025, March). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. Retrieved from [Link]
-
Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 93, 83-98. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
Mistry, N., et al. (1999). Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 511-517. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. bfarm.de [bfarm.de]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 7. ijrti.org [ijrti.org]
- 8. biomedres.us [biomedres.us]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 12. ijsdr.org [ijsdr.org]
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- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 18. fda.gov [fda.gov]
Overcoming challenges in the synthesis of 1H-indazoles from arynes
Welcome, researchers and drug development professionals, to our dedicated technical support center for the synthesis of 1H-indazoles via aryne cycloaddition. As Senior Application Scientists, we understand the nuances and challenges of this powerful yet delicate reaction. This guide is structured to provide you with field-proven insights and troubleshooting strategies to navigate the complexities of your experiments and enhance your synthetic success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 1H-indazoles from arynes and diazo compounds. The solutions provided are based on mechanistic understanding and extensive experimental observations.
Question 1: My reaction is producing significant amounts of N-aryl-1H-indazole and aryl benzoate byproducts. How can I minimize their formation?
Answer:
The formation of N-aryl-1H-indazoles and aryl benzoates is a known challenge, particularly when using α-diazo-β-ketoesters.[1][2] These byproducts arise from competing reaction pathways of the aryne intermediate. Understanding the mechanism is key to mitigating these side reactions.
Mechanistic Insight:
The primary pathway to your desired 1-acyl-1H-indazole is a [3+2] cycloaddition between the aryne and the diazo compound. However, the aryne can also be trapped by other nucleophiles present in the reaction mixture. The formation of the N-aryl-1H-indazole byproduct is often due to the reaction of the initially formed 1H-indazole with another molecule of the aryne precursor.[1]
Troubleshooting Strategies:
-
Stoichiometry is Critical: The ratio of the aryne precursor to the diazo compound is a crucial parameter. An excess of the aryne precursor can significantly favor the formation of the N-aryl-1H-indazole byproduct.[1]
-
Recommendation: Start with a 1:1.5 ratio of the diazo compound to the aryne precursor. If byproduct formation is still significant, consider reducing the amount of the aryne precursor to 1.2 equivalents. A higher aryne equivalent may favor competing pathways.[1]
-
-
Slow Addition of the Aryne Precursor: A slow, continuous addition of the aryne precursor can help maintain a low concentration of the aryne in the reaction mixture, thereby favoring the desired [3+2] cycloaddition over side reactions.
-
Choice of Diazo Precursor: If you are using N-tosylhydrazones to generate the diazo compound in situ, ensure the complete conversion of the hydrazone to the diazo intermediate before the addition of the aryne precursor.[3][4]
-
Solvent Effects: Acetonitrile (MeCN) has been found to be essential for this transformation.[1] Using other solvents may alter the reaction pathway and lead to an increase in byproducts.
The following diagram illustrates the competing reaction pathways:
Caption: Competing pathways in the synthesis of 1H-indazoles from arynes.
Question 2: My reaction yield is consistently low, even with minimal byproduct formation. What are the likely causes and how can I improve it?
Answer:
Low yields in aryne-based indazole synthesis can stem from several factors, ranging from inefficient aryne generation to the instability of reactants or products.
Troubleshooting Strategies:
-
Inefficient Aryne Generation:
-
Fluoride Source and Additives: The choice of fluoride source is critical. Cesium fluoride (CsF) is commonly used and often requires an additive like 18-crown-6 to enhance its solubility and reactivity.[1] Tetrabutylammonium fluoride (TBAF) is another effective option.[5][6] Ensure your fluoride source is anhydrous, as water can inhibit aryne formation.
-
Recommendation: If using CsF, ensure it is freshly dried and used with a stoichiometric amount of 18-crown-6. If yields are still low, consider switching to TBAF.
-
-
Decomposition of the Diazo Compound: Diazo compounds can be unstable, especially in the presence of acid or upon exposure to light.
-
Recommendation: Prepare the diazo compound fresh if possible, or store it under an inert atmosphere in the dark at low temperatures. When using N-tosylhydrazones, the in situ generation of the diazo compound is generally preferred to avoid isolation of the potentially hazardous diazo intermediate.[7]
-
-
Suboptimal Reaction Temperature: While many aryne cycloadditions proceed at room temperature, some substrates may require cooling to suppress decomposition or side reactions.
-
Recommendation: Start the reaction at room temperature. If you observe significant decomposition of your starting materials or the formation of complex mixtures, try running the reaction at 0 °C or even lower temperatures.
-
-
Purity of Starting Materials: Ensure the purity of your aryne precursor (o-(trimethylsilyl)aryl triflate) and diazo compound. Impurities can interfere with the reaction and lead to lower yields.
The following workflow can guide your optimization efforts:
Caption: Troubleshooting workflow for low reaction yields.
Question 3: I am using an unsymmetrically substituted aryne precursor and obtaining a mixture of regioisomers. How can I control the regioselectivity?
Answer:
The regioselectivity of the [3+2] cycloaddition between an unsymmetrical aryne and a diazo compound is governed by a combination of steric and electronic factors.[5]
Guiding Principles:
-
Electronic Effects: The cycloaddition generally occurs in a way that the more nucleophilic carbon of the diazo compound attacks the more electrophilic carbon of the aryne. Electron-withdrawing groups on the aryne precursor will make the adjacent carbon more electrophilic, while electron-donating groups will have the opposite effect.
-
Steric Hindrance: Bulky substituents on the aryne precursor will sterically hinder the approach of the diazo compound, favoring addition at the less hindered position.[8]
Strategies for Controlling Regioselectivity:
-
Judicious Choice of Substituents: The most effective way to control regioselectivity is by designing your aryne precursor with substituents that strongly favor one regioisomer. A bulky group or a strong electron-withdrawing/donating group can lead to the formation of a single regioisomer.[8]
-
Computational Analysis: Density Functional Theory (DFT) calculations can be a powerful tool to predict the favored regioisomer by calculating the energies of the transition states leading to the different products.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using o-(trimethylsilyl)aryl triflates as aryne precursors?
A1: o-(trimethylsilyl)aryl triflates are widely used because they are stable, easily handled solids that generate arynes under mild conditions upon treatment with a fluoride source. This method avoids the harsh conditions (e.g., strong bases, high temperatures) required for older methods of aryne generation, leading to better functional group tolerance and higher yields.
Q2: Can I use other diazo precursors besides diazo compounds and N-tosylhydrazones?
A2: Yes, other precursors can be used. For instance, hydrazones can be used to generate the 1H-indazole skeleton through a [3+2] annulation approach with arynes.[4] The reaction conditions may need to be adjusted depending on the specific precursor.
Q3: What is the role of 18-crown-6 in reactions using CsF?
A3: Cesium fluoride has low solubility in many organic solvents. 18-crown-6 is a phase-transfer catalyst that complexes with the cesium cation, increasing the solubility of CsF and the availability of the fluoride anion to initiate aryne formation.[1]
Q4: How can I purify the desired 1H-indazole from the byproducts?
A4: Standard column chromatography on silica gel is typically effective for separating the desired 1H-indazole from the N-aryl-1H-indazole and aryl benzoate byproducts. A gradient elution system, for example, with hexanes and ethyl acetate, is usually sufficient to achieve good separation.
Experimental Protocol: Synthesis of Ethyl 1-(4-methylbenzoyl)-1H-indazole-3-carboxylate
This protocol is adapted from a reported procedure and serves as a general guideline.[1] Optimization may be required for different substrates.
Materials:
-
Ethyl 2-diazo-3-oxo-3-(p-tolyl)propanoate (1.0 equiv)
-
2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.5 equiv)
-
Cesium fluoride (CsF) (1.2 equiv)
-
18-crown-6 (1.0 equiv)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 2-diazo-3-oxo-3-(p-tolyl)propanoate, CsF, and 18-crown-6.
-
Add anhydrous acetonitrile to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate to the reaction mixture.
-
Stir the reaction at room temperature for 1 hour, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 1-(4-methylbenzoyl)-1H-indazole-3-carboxylate.
Data Summary
The following table summarizes the effect of reaction parameters on the yield of a representative 1-acyl-1H-indazole synthesis.
| Entry | Aryne Precursor (equiv) | Fluoride Source | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 1.5 | CsF | 18-crown-6 (1.0) | MeCN | RT | 1 | 71 | [1] |
| 2 | 3.0 | CsF | 18-crown-6 (1.0) | MeCN | RT | 3 | ~25* | [1] |
| 3 | 1.5 | KF | 18-crown-6 (1.0) | MeCN | RT | 10 | 45 | [1] |
| 4 | 1.5 | CsF | None | MeCN | RT | 10 | 25 | [1] |
| 5 | 1.5 | CsF | 18-crown-6 (1.0) | THF | RT | 10 | 33 | [1] |
*Yield of the desired product decreases with a higher equivalence of the aryne precursor due to increased formation of byproducts.
References
-
Liu, Z., Shi, F., Martinez, P. D. G., Raminelli, C., & Larock, R. C. (2008). Synthesis of Indazoles by the [3+2] Cycloaddition of Diazo Compounds with Arynes and Subsequent Acyl Migration. The Journal of Organic Chemistry, 73(1), 219–226. [Link]
-
Guha, S., Crochet, A., Sukumar, T., Ravva, M. K., Sen, S., & Gremaud, L. (2023). Unlocking Indazole Synthesis from α-Diazo-β-Ketoesters via Aryne Trapping: A Streamlined Approach. Chemistry – A European Journal, e202303385. [Link]
-
Liu, Z., Shi, F., Martinez, P. D. G., Raminelli, C., & Larock, R. C. (2007). Synthesis of indazoles by the [3+2] cycloaddition of diazo compounds with arynes and subsequent acyl migration. The Journal of Organic Chemistry, 73(1), 219-226. [Link]
-
Reaction conditions optimization for 1H-Indazoles synthesis. (n.d.). In ResearchGate. Retrieved from [Link]
-
Guha, S., Crochet, A., Sukumar, T., Ravva, M. K., Sen, S., & Gremaud, L. (2023). Unlocking indazole synthesis from α-diazo-β-ketoesters via aryne trapping. ArODES. [Link]
-
Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of organic chemistry, 77(7), 3149–3158. [Link]
-
Liu, Z., Shi, F., Martinez, P. D. G., Raminelli, C., & Larock, R. C. (2008). Synthesis of indazoles by the [3+2] cycloaddition of diazo compounds with arynes and subsequent acyl migration. The Journal of organic chemistry, 73(1), 219–226. [Link]
-
An efficient synthesis of 1- H indazoles. (n.d.). In ResearchGate. Retrieved from [Link]
-
Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(7), 3127-3133. [Link]
-
Synthesis of indazoles. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(7), 3149-3158. [Link]
-
Dubrovskiy, A. V., & Larock, R. C. (2020). Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses, 97, 232–244. [Link]
-
Fang, Y., Wu, C., Larock, R. C., & Shi, F. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry, 76(21), 8840–8848. [Link]
-
Shi, F., et al. (2011). Synthesis of 1H-Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. [Link]
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- 3. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]
- 5. Synthesis of Indazoles by the [3+2] Cycloaddition of Diazo Compounds with Arynes and Subsequent Acyl Migration [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
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- 8. orgsyn.org [orgsyn.org]
Troubleshooting low yields in the N-alkylation of 6-bromo-1H-indazole
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting the common challenges associated with the N-alkylation of 6-bromo-1H-indazole. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve low-yield issues and gain precise control over your reaction outcomes. The N-alkylation of indazoles is notoriously challenging due to the formation of regioisomers, but with a clear understanding of the mechanistic principles, high yields of the desired isomer are achievable.[1]
Troubleshooting Guide
This section addresses specific, practical problems encountered during the synthesis. Each answer provides a mechanistic explanation and a validated protocol to resolve the issue.
Question: My reaction yield is low, and I'm getting a roughly 1:1 mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired N1 position?
Answer:
This is the most common challenge in indazole alkylation. The root cause lies in the ambident nucleophilic nature of the indazolide anion formed after deprotonation. The anion exists as a resonance hybrid, presenting two nucleophilic sites at the N1 and N2 positions.[2][3] Standard conditions, such as using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, often lead to poor selectivity and a mixture of products that require tedious chromatographic separation.[2][4]
To achieve high selectivity for the N1 isomer, you must employ conditions that favor thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, and by extension, the N1-alkylated product is often the more stable isomer.[5] A robust method for achieving this involves using a strong, non-nucleophilic base in a less polar aprotic solvent.
Expert Recommendation: Thermodynamically-Controlled N1-Alkylation
The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a highly effective system for promoting N1-selectivity.[1][5][6]
-
Causality: Sodium hydride, a strong base, ensures rapid and complete deprotonation of the 6-bromo-1H-indazole. The resulting sodium indazolide salt has a "tight ion pair" character in a solvent like THF. This association, potentially involving coordination of the Na⁺ cation between N2 and a substituent, sterically and electronically favors the subsequent attack of the alkylating agent at the N1 position.[7][8] This pathway leads to the thermodynamically preferred product with high regioselectivity.[2]
Validated Protocol: Selective N1-Alkylation [9][10]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).
-
Indazole Addition: Dissolve 6-bromo-1H-indazole (1.0 equiv) in the THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Scientist's Note: Hydrogen gas is evolved. Ensure proper ventilation and careful handling.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS. For less reactive alkylating agents, gentle heating to 50 °C may be required.[7][11]
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Impact of Conditions on N1/N2 Regioselectivity
| Base | Solvent | Alkylating Agent | N1:N2 Ratio | Typical Yield | Reference |
| NaH | THF | n-pentyl bromide | >99:1 | 89% | [11] |
| K₂CO₃ | DMF | isobutyl bromide | 58:42 | 47% (N1) | [2][4] |
| Cs₂CO₃ | DMF | n-pentyl bromide | 1.9:1 | Moderate | [5] |
| NaH | THF | isobutyl tosylate | 70:30 | Moderate | [2][4] |
| Cs₂CO₃ | Dioxane | alkyl tosylate | High N1 | >90% | [7][12] |
Decision Workflow for N1-Alkylation
Caption: Workflow for selecting an optimal N1-alkylation protocol.
Question: My reaction has stalled with significant unreacted 6-bromo-1H-indazole remaining. What are the likely causes and solutions?
Answer:
Reaction stalling is typically due to one of three factors: insufficient deprotonation, low reactivity of the alkylating agent, or poor solubility.
-
Incomplete Deprotonation: The N-H bond of indazole has a pKa of ~14-16, requiring a sufficiently strong base for complete deprotonation.
-
Cause: Using a weak base like K₂CO₃ or Na₂CO₃ in a solvent where it has low efficacy, such as THF, can lead to reaction failure.[5][6] The equilibrium will not sufficiently favor the indazolide anion.
-
Solution:
-
Switch to a stronger base like NaH, LiHMDS, or NaHMDS.
-
If using a carbonate base, switch to a more polar solvent where it is more effective, such as DMF or DMSO.[5]
-
-
-
Poorly Reactive Alkylating Agent: The success of this Sₙ2 reaction is highly dependent on the electrophile.
-
Cause: The leaving group ability follows the trend I > Br > OTs > Cl. Furthermore, secondary alkyl halides can undergo competing E2 elimination reactions, especially with a strong, sterically unhindered base like NaH, leading to low conversion.[13]
-
Solution:
-
If using an alkyl chloride or bromide, switch to the corresponding alkyl iodide for enhanced reactivity.
-
For secondary alkyl groups, it is highly advisable to use an alkyl tosylate (OTs) instead of a halide. Tosylates are excellent leaving groups and can significantly improve yields by minimizing the competing elimination pathway.[1][13]
-
-
-
Solubility Issues: The reaction cannot proceed if the reagents are not adequately dissolved.
-
Cause: Certain base-solvent combinations are ineffective due to poor solubility. For example, cesium carbonate has restricted solubility in solvents like toluene or 1,4-dioxane, which can prevent the reaction from starting.[5]
-
Solution: Ensure you are using a solvent system known to be effective for your chosen base. For carbonate bases, DMF and DMSO are reliable choices. For hydride bases, THF is the standard.
-
Troubleshooting Workflow for Stalled Reactions
Caption: A step-by-step diagnostic chart for stalled reactions.
Frequently Asked Questions (FAQs)
Q1: I actually need to synthesize the N2-alkylated isomer. What conditions favor this product?
While the N1 isomer is often thermodynamically preferred, specific conditions can be used to selectively generate the N2 product. The Mitsunobu reaction is a classic and effective method.
-
Mitsunobu Reaction: Reacting the indazole with an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like DIAD or DEAD typically shows a strong preference for the formation of the N2-isomer.[5][6] The bulky phosphonium intermediate formed in situ is thought to direct the alkylation to the more sterically accessible N2 position.[11] More recent methods using acid catalysis have also proven highly N2-selective.[14][15]
Q2: How do substituents on the 6-bromo-1H-indazole ring affect the N1/N2 ratio?
Substituents play a critical electronic and steric role. While the 6-bromo substituent has a modest electronic effect, other groups can be highly directing. For example, electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) have been shown to confer excellent N2-regioselectivity, likely due to a combination of steric hindrance at N1 and electronic effects that increase the nucleophilicity of N2.[1][5][8]
Q3: What is the best analytical method to definitively distinguish between the N1 and N2 alkylated isomers?
While ¹H NMR can provide clues, the most definitive method is 2D NMR, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
HMBC Analysis: For the N2-isomer, a clear correlation will be observed between the protons of the methylene group attached to the nitrogen (-N-CH₂-R) and the C3 carbon of the indazole ring. Conversely, for the N1-isomer, no such correlation is seen between the N1-CH₂-R protons and the C3 carbon.[5][6] This provides an unambiguous assignment of the regiochemistry.
References
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). University College Cork.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PMC - NIH.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. (n.d.).
- (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
- TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (n.d.).
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (n.d.). Organic Chemistry Portal.
- Development of a selective and scalable N1-indazole alkyl
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Application Notes and Protocols for N-1 and N-2 Alkyl
- Development of a selective and scalable N1-indazole alkyl
- Alkylating reagent effects on N-1/N-2 regioselectivity. a. (n.d.).
- Effect of base, solvent, and temperature. a. (n.d.).
- Mechanism of a Highly Selective N2 Alkyl
- Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry.
- (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Technical Support Center: Managing Regioisomers in Electrophilic Substitution of Indazoles
Welcome to the technical support center for navigating the complexities of electrophilic substitution on the indazole scaffold. Indazole and its derivatives are crucial pharmacophores in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, the synthetic utility of indazoles is often complicated by the presence of two reactive nitrogen atoms and several susceptible carbon positions, leading to challenges in controlling regioselectivity during electrophilic substitution reactions. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve your desired regioisomers with higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers commonly encounter during the electrophilic substitution of indazoles. Each problem is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.
Problem 1: Poor or Undesired Regioselectivity in N-Alkylation
Scenario: "I am trying to alkylate my indazole, but I'm getting a mixture of N1 and N2 isomers, and the ratio is not what I want. How can I selectively obtain either the N1 or N2 product?"
Root Cause Analysis: The regiochemical outcome of indazole N-alkylation is a delicate balance between kinetic and thermodynamic control, heavily influenced by the choice of base, solvent, temperature, and the steric and electronic properties of both the indazole substituents and the alkylating agent.[2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4][5]
Solutions:
-
For Selective N1-Alkylation (Thermodynamic Product):
-
Base and Solvent Selection: A strong, non-coordinating base in a non-polar solvent often favors the N1 isomer. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for achieving high N1 selectivity.[1][3][4] This is because the resulting sodium salt of the indazole is less sterically hindered at the N1 position.
-
Temperature Control: Allowing the reaction to reach thermodynamic equilibrium can favor the more stable N1-alkylated product.[1][6] This may involve running the reaction at a slightly elevated temperature or for a longer duration.
-
Substituent Effects: Indazoles with electron-withdrawing groups at the C3 position can enhance N1 selectivity.[3][4]
-
-
For Selective N2-Alkylation (Kinetic Product):
-
Base and Solvent Selection: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) tend to favor the N2 isomer.[7] These conditions often lead to the kinetically controlled product, where the more nucleophilic N2 atom reacts faster.
-
Mitsunobu Conditions: The Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)) often shows a preference for the formation of the N2-alkylated regioisomer.[3][4]
-
Substituent Effects: Electron-withdrawing substituents at the C7 position, such as NO₂ or CO₂Me, have been shown to confer excellent N2 regioselectivity (≥ 96%).[3][4]
-
Problem 2: Difficulty in Achieving Regioselective C-Halogenation
Scenario: "I need to halogenate my indazole at a specific carbon position (e.g., C3 or C5), but I'm getting a mixture of isomers or polyhalogenation."
Root Cause Analysis: The regioselectivity of C-halogenation on the indazole ring is influenced by the directing effects of existing substituents and the nature of the halogenating agent. The electron density distribution in the indazole ring makes certain positions more susceptible to electrophilic attack.
Solutions:
-
For C3-Halogenation:
-
N-Substituent Control: The substituent at the N1 or N2 position plays a crucial directing role. For 2H-indazoles, direct C-H halogenation can be highly regioselective for the C3 position.[8][9][10]
-
Reaction Conditions: Using N-halosuccinimides (NCS, NBS) can provide good yields of C3-halogenated indazoles.[8][9] For instance, ultrasound-assisted bromination with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been shown to be site-specific for the C3 position.[11]
-
-
For Halogenation on the Benzene Ring (C4-C7):
-
Protecting Groups: To avoid reaction at the nitrogen atoms or the C3 position, it may be necessary to use a protecting group. An N-acyl or N-sulfonyl group can direct halogenation to the benzene ring.
-
Controlling Stoichiometry and Temperature: To prevent polyhalogenation, carefully control the stoichiometry of the halogenating agent and maintain a low reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the general principles governing regioselectivity in the electrophilic substitution of indazoles?
A1: The regioselectivity is primarily governed by the interplay of several factors:
-
Tautomerism: Indazole exists in two tautomeric forms, 1H-indazole and 2H-indazole. The 1H-tautomer is thermodynamically more stable.[5][7] The reaction conditions can influence which tautomer is the predominant reacting species.
-
Electronic Effects: The electron density is highest at the N2 position, making it the most nucleophilic and often the site of kinetically controlled reactions. The C3 position is also electron-rich and a common site for electrophilic attack on the ring.
-
Steric Hindrance: Bulky substituents on the indazole ring or the electrophile can influence the site of attack. For instance, steric hindrance around the N1 position can favor reaction at N2.
-
Reaction Conditions: As detailed in the troubleshooting guide, the choice of solvent, base, and temperature can shift the reaction pathway between kinetic and thermodynamic control, thus altering the regioisomeric ratio.[2][6]
Q2: How can I use protecting groups to control regioselectivity?
A2: Protecting groups are an excellent strategy to block reactive sites and direct electrophiles to the desired position.
-
N-Protection: Protecting one of the nitrogen atoms allows for selective functionalization of the other nitrogen or the carbon skeleton. For example, regioselective protection of N2 with a 2-(trimethylsilyl)ethoxymethyl (SEM) group allows for subsequent regioselective C3-lithiation and reaction with various electrophiles.[12] Other common protecting groups include Boc, Trityl (Trt), and Benzyl (Bn).[13]
-
Directing Effects of Protecting Groups: The choice of protecting group can also influence the regioselectivity of subsequent reactions on the carbocyclic ring through its electronic and steric properties.
Q3: What is the expected outcome of a Vilsmeier-Haack reaction on an indazole?
A3: The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (typically formed from POCl₃ and DMF), is a formylation reaction.[14][15] For indazoles, this reaction generally leads to formylation at the C3 position, which is an electron-rich site susceptible to electrophilic attack.[16] The resulting indazole-3-carboxaldehydes are valuable intermediates for further synthetic transformations.
Q4: Are there any general guidelines for the nitration of indazoles?
A4: Nitration of indazoles can be challenging due to the sensitive nature of the ring system and the harsh conditions often employed.
-
Regioselectivity: Nitration typically occurs on the benzene ring, with the position directed by any existing substituents. Electron-donating groups will direct ortho and para, while electron-withdrawing groups will direct meta.[17][18][19]
-
C3-Nitration: Radical C3-nitration of 2H-indazoles has been achieved using Fe(NO₃)₃ in the presence of TEMPO.
-
Reaction Conditions: Milder nitrating agents and careful temperature control are often necessary to avoid degradation and the formation of multiple products.
Data Summary and Protocols
Table 1: Influence of Reaction Conditions on N-Alkylation of Indazole
| Indazole Substituent | Alkylating Agent | Base | Solvent | Predominant Isomer | Reference |
| Unsubstituted | n-Pentyl bromide | NaH | THF | N1 (>99%) | [3][4] |
| Unsubstituted | n-Pentyl alcohol | DEAD, PPh₃ | THF | N2 (N1:N2 = 1:2.5) | [3][4] |
| 7-NO₂ | n-Pentyl bromide | NaH | THF | N2 (96%) | [3][4] |
| 3-COMe | n-Pentyl bromide | NaH | THF | N1 (>99%) | [3][4] |
| 5-Bromo-3-CO₂Me | Isopropyl iodide | NaH | DMF | N2 (46% vs 38% N1) | [7] |
| 5-Bromo-3-CO₂Me | Isopropyl iodide | Cs₂CO₃ | DMF | N1 (92%) | [7] |
Experimental Protocol: Selective N1-Alkylation of Indazole
This protocol is optimized for the regioselective synthesis of N1-alkylindazoles under thermodynamic control.[1][4]
Materials:
-
Substituted Indazole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., Alkyl Bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted indazole (1.0 eq).
-
Add anhydrous THF to dissolve the indazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Regioselective C3-Bromination of a 2H-Indazole
This protocol describes a metal-free, regioselective bromination at the C3 position of a 2-substituted indazole.[8][9]
Materials:
-
2-substituted-2H-indazole
-
N-Bromosuccinimide (NBS)
-
Ethanol (EtOH) or Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the 2-substituted-2H-indazole (1.0 eq) in ethanol or water.
-
Add N-Bromosuccinimide (1.0-1.3 eq) to the solution.
-
Stir the reaction mixture at room temperature (or up to 95 °C if using water as a solvent) for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous Na₂S₂O₃ to remove any unreacted bromine species.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Visual Guides
Decision Workflow for N-Alkylation Regioselectivity
Caption: Decision tree for selecting reaction conditions for N1 vs. N2 alkylation.
Mechanism Overview: Electrophilic Attack on Indazole
Caption: Key sites of electrophilic attack on the indazole scaffold.
References
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). RSC Advances.
- Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2025).
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (n.d.).
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry.
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023).
- Dealing with regioisomer formation in indazole synthesis. (2025). BenchChem.
- Application Notes and Protocols for N-1 and N-2 Alkyl
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
- Regioselective protection at N-2 and derivatization at C-3 of indazoles. (2006). Journal of Organic Chemistry.
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (n.d.).
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Journal of Applicable Chemistry.
- Electrophilic aromatic directing groups. (n.d.). Wikipedia.
- Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. (n.d.). Aakash Institute.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Institute of Chemistry of Clermont-Ferrand.
- Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor.
Sources
- 1. d-nb.info [d-nb.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. ijpcbs.com [ijpcbs.com]
- 16. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 17. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 18. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Navigating the LC-MS Analysis of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole Reaction Mixtures
Welcome to the technical support center for the LC-MS analysis of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole and its associated reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the analysis of this complex, multi-halogenated heterocyclic compound. The information herein is curated to provide not just solutions, but also a deeper understanding of the underlying principles to empower your analytical work.
Section 1: Mass Spectrometry - Understanding the Analyte's Behavior
The unique combination of bromine, fluorine, and iodine on an indazole core presents specific challenges and characteristic features in mass spectrometry. Understanding these is key to accurate data interpretation.
Q1: What is the expected molecular weight of this compound and what should I look for in the mass spectrum?
The molecular formula for this compound is C₈H₅BrFIN₂.[1] Its monoisotopic molecular weight is approximately 354.95 g/mol .[1]
When analyzing this compound, you should look for a characteristic isotopic pattern in the molecular ion region. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, you will observe a molecular ion peak (M) and an M+2 peak of nearly equal intensity.[2] This distinctive 1:1 pattern for the M and M+2 peaks is a strong indicator of the presence of a single bromine atom in the molecule.[2]
Q2: I am not seeing the expected molecular ion, or it is very weak. What could be the cause?
The absence or low intensity of the molecular ion is a common issue, especially with multi-halogenated compounds. The primary suspect is in-source fragmentation. The Carbon-Iodine (C-I) bond is the weakest among the carbon-halogen bonds present in the molecule and is particularly susceptible to cleavage in the electrospray ionization (ESI) source.
Troubleshooting Steps:
-
Soften Ionization Conditions: Reduce the fragmentor or cone voltage to minimize in-source fragmentation. This provides less energy to the molecule as it enters the mass spectrometer, increasing the chances of observing the intact molecular ion.
-
Switch to Negative Ion Mode: Iodo-containing compounds can undergo in-source fragmentation to produce a characteristic iodide anion at m/z 126.9.[3] Switching to negative ion mode and looking for this ion can be a sensitive way to confirm the presence of your iodinated compound, even if the molecular ion is not readily observed in positive mode.
-
Optimize ESI Source Parameters: Adjust the nebulizer gas pressure, drying gas temperature, and flow rate. Higher drying gas temperatures can sometimes contribute to the thermal degradation of labile compounds.
Q3: What are the common adducts I should expect to see for this compound?
In positive ion mode ESI, it is common to observe adducts in addition to the protonated molecule ([M+H]⁺). Be aware of the following common adducts:
| Adduct Ion | Nominal Mass Difference |
| [M+Na]⁺ | +23 |
| [M+K]⁺ | +39 |
| [M+NH₄]⁺ | +18 |
| [M+CH₃CN+H]⁺ | +42 |
In negative ion mode, aside from the deprotonated molecule ([M-H]⁻), you might observe adducts with components of your mobile phase:
| Adduct Ion | Nominal Mass Difference |
| [M+HCOO]⁻ | +45 |
| [M+CH₃COO]⁻ | +59 |
| [M+Cl]⁻ | +35 |
The formation of these adducts is influenced by the cleanliness of your system, glassware, and the purity of your solvents.
Q4: What is the predicted fragmentation pattern for this compound in MS/MS?
The most likely initial fragmentation event is the cleavage of the weakest bond, which is the C-I bond, leading to the neutral loss of an iodine radical (127 Da). Subsequent fragmentation could involve the loss of the bromine radical (79/81 Da) or other small molecules.
Predicted Fragmentation Pathway:
Caption: Predicted MS/MS fragmentation of the target molecule.
Section 2: Liquid Chromatography - Taming Your Separation
Achieving a robust and reproducible chromatographic separation is fundamental to accurate analysis, especially when dealing with complex reaction mixtures.
Q5: My peak shape is poor (tailing or fronting). What are the likely causes and solutions?
Poor peak shape is a common chromatographic problem that can compromise resolution and integration accuracy.
Troubleshooting Poor Peak Shape:
Caption: Decision tree for troubleshooting poor peak shapes.
Q6: I'm having trouble separating my target compound from impurities. Can you suggest a starting point for an LC method?
For halogenated heterocyclic compounds, a reversed-phase separation on a C18 column is a good starting point. Here is a generic gradient method that can be optimized for your specific reaction mixture.
Suggested Starting LC Method:
| Parameter | Recommendation |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 1-5 µL |
| Gradient | 5% B to 95% B over 10 minutes |
Optimization Protocol:
-
Initial Screening: Run the suggested starting method to assess the separation.
-
Gradient Adjustment: If peaks are poorly resolved, try a shallower gradient (e.g., extend the gradient time to 15 or 20 minutes). If the retention time is too long, a steeper gradient can be used.
-
Solvent Choice: If acetonitrile does not provide adequate separation, methanol can be tried as the organic modifier (Mobile Phase B), as it has different selectivity.
-
pH Modification: While formic acid is a good starting point, adjusting the pH with other additives may be necessary if ion suppression or poor peak shape persists.
Section 3: General Troubleshooting and FAQs
This section covers broader issues that can affect the overall quality of your LC-MS analysis.
Q7: I'm seeing a high background or ghost peaks in my chromatogram. What should I do?
High background and ghost peaks are often indicative of contamination in the LC-MS system.
Protocol for Identifying and Eliminating Contamination:
-
Blank Injections: Sequentially inject a series of blanks (your mobile phase starting conditions). If the ghost peaks decrease in intensity with each injection, this suggests carryover from a previous sample.
-
Isolate the Source:
-
LC System: Disconnect the column and run the mobile phase directly to the mass spectrometer. If the background is still high, the contamination is likely in the solvents or the LC pump/tubing.
-
Mass Spectrometer: If the background is clean with the LC disconnected, the contamination may be on the column or in the autosampler.
-
-
System Cleaning:
-
Use freshly prepared, high-purity solvents.
-
Clean the autosampler needle and injection port.
-
Flush the column with a strong solvent wash.
-
Q8: My retention times are shifting between injections. What is the cause?
Retention time instability can be caused by several factors:
-
Column Equilibration: Ensure the column is fully equilibrated at the initial gradient conditions before each injection. This is especially important for gradient methods.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Always prepare fresh mobile phase and ensure it is well-mixed.
-
Pump Performance: Fluctuations in pump pressure or flow rate will cause retention time variability. Check for leaks and ensure the pump is properly primed.
-
Column Temperature: Maintaining a stable column temperature is crucial for reproducible retention times. Use a column oven.
Q9: I am concerned about the stability of the C-I bond during analysis. Are there any special considerations?
Yes, the lability of the C-I bond is a key consideration. In addition to the in-source fragmentation already discussed, be mindful of potential degradation in the sample vial or during sample preparation.
Best Practices for Sample Handling:
-
Minimize Light Exposure: Prepare samples in amber vials to prevent photolytic degradation.
-
Temperature Control: Store samples at a low temperature (e.g., 4 °C) in the autosampler.
-
Fresh Preparations: Analyze samples as soon as possible after preparation.
By systematically addressing these common issues, you can enhance the quality and reliability of your LC-MS data for this compound and related reaction mixtures.
References
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2019). Stepwise procedure for unknown organic iodine compounds identification. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the highly functionalized indazole, 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole , against a commercially available analogue, 6-Bromo-3-iodo-1H-indazole . The aim is to equip researchers with a predictive framework and practical methodologies for the characterization of complex heterocyclic systems.
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The specific substitution pattern of this compound—featuring a strategic placement of halogens and a methyl group—makes it a valuable building block for creating chemical diversity and fine-tuning molecular properties. Understanding its spectral signature is paramount for its effective use in synthesis and drug discovery pipelines.
Predicted and Comparative Spectroscopic Data
Due to the novelty of this compound, publicly available experimental spectra are scarce. This guide, therefore, presents a detailed prediction of its NMR and MS data, grounded in established principles of spectroscopy and compared with available data for the chosen analogue. This predictive analysis serves as a powerful tool for researchers, enabling them to anticipate and interpret their own experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra for our target compound and its comparator.
¹H NMR Spectroscopy: A Tale of Two Protons and a Methyl Group
The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting signals for the two aromatic protons and the N-methyl group. The key differentiating features between the target molecule and its comparator will be the chemical shifts and coupling patterns of the aromatic protons, influenced by the presence of the fluorine atom.
| Compound | Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |
| This compound | H-4 | ~ 7.9 - 8.1 | Doublet (d) | ³J(H-F) ≈ 8-10 Hz |
| H-7 | ~ 7.6 - 7.8 | Singlet (s) | ||
| N-CH₃ | ~ 4.0 - 4.2 | Singlet (s) | ||
| 6-Bromo-3-iodo-1H-indazole | H-4 | ~ 7.82 | Doublet (d) | ⁴J(H-H) ≈ 1.5 Hz |
| H-5 | ~ 7.33 | Doublet of Doublets (dd) | ³J(H-H) ≈ 8.6 Hz, ⁴J(H-H) ≈ 1.6 Hz | |
| H-7 | ~ 7.40 | Doublet (d) | ³J(H-H) ≈ 8.6 Hz | |
| N-H | ~ 13.62 | Broad Singlet (br s) |
Causality Behind the Predictions:
-
Fluorine's Influence: In the target molecule, the electron-withdrawing fluorine atom at the 5-position will deshield the adjacent proton at the 4-position, shifting its signal downfield. Furthermore, the proton at C-4 will exhibit a characteristic doublet splitting due to coupling with the fluorine atom (³J(H-F)). The proton at C-7 is too distant to show significant coupling to the fluorine and is expected to appear as a singlet.
-
Methylation Effect: The N-methylation in the target compound removes the acidic N-H proton and introduces a singlet in the 4.0-4.2 ppm region, a typical chemical shift for N-methyl groups in indazole systems.
-
Comparator's Spectrum: The ¹H NMR data for 6-Bromo-3-iodo-1H-indazole shows a more complex aromatic region due to proton-proton couplings.[1] The absence of the fluorine atom and the presence of an N-H proton are the key differences.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum will provide a complete picture of the carbon framework. The most notable feature in the spectrum of this compound will be the large coupling constant of the carbon atom directly bonded to fluorine.
| Compound | Assignment | Predicted Chemical Shift (δ) ppm | Key Feature |
| This compound | C-5 | ~ 155 - 160 | Doublet, ¹J(C-F) ≈ 240-250 Hz |
| C-3 | ~ 90 - 95 | Signal broadened by iodine's quadrupole moment | |
| N-CH₃ | ~ 35 - 38 | ||
| 6-Bromo-3-iodo-1H-indazole | C-5 | ~ 120 - 125 | |
| C-3 | ~ 90 - 95 | Signal broadened by iodine's quadrupole moment |
Expert Insights:
The carbon attached to the fluorine (C-5) will be significantly shifted downfield and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹J(C-F)), which is a definitive indicator of fluorination at that position. The carbon bearing the iodine (C-3) is expected to have a chemical shift in the 90-95 ppm range and may appear as a broadened signal due to quadrupolar relaxation induced by the iodine nucleus.
¹⁹F NMR Spectroscopy: A Direct Window into Fluorine's Environment
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom. For this compound, a single signal is expected.
| Compound | Predicted Chemical Shift (δ) ppm (vs. CFCl₃) | Predicted Multiplicity |
| This compound | ~ -110 to -120 | Doublet |
Rationale:
The chemical shift of the fluorine atom is sensitive to its electronic environment. The predicted range is typical for an aromatic fluorine atom. The signal will be split into a doublet due to coupling with the adjacent proton at C-4 (³J(F-H)).
Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule. Electron ionization (EI) mass spectrometry will reveal characteristic fragmentation patterns.
Expected HRMS Data:
-
This compound: Calculated [M]+ for C₈H₅BrFIN₂: 353.8648. The isotopic pattern will be characteristic of a molecule containing one bromine atom (M and M+2 peaks in approximately 1:1 ratio).
-
6-Bromo-3-iodo-1H-indazole: Calculated [M]+ for C₇H₃BrIN₂: 321.8531. This will also show the characteristic bromine isotopic pattern.
Predicted Fragmentation Pattern:
The fragmentation of these indazoles under EI conditions is expected to proceed through characteristic pathways:
-
Loss of Iodine: The C-I bond is the weakest, and a primary fragmentation will likely be the loss of an iodine radical (I•), leading to a significant [M-127]+ peak.
-
Loss of Methyl Group (for the target molecule): The N-methyl group can be lost as a methyl radical (•CH₃), resulting in an [M-15]+ peak.
-
Halogen Loss: Subsequent or alternative fragmentation may involve the loss of the bromine atom.
Experimental Protocols
To ensure data integrity and reproducibility, the following detailed protocols are recommended.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Parameters: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR:
-
Spectrometer: A spectrometer equipped with a fluorine probe is required.
-
Parameters: Acquire a standard one-pulse fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so a small number of scans is usually sufficient.
-
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
-
HRMS (ESI):
-
Instrument: A high-resolution mass spectrometer such as a TOF or Orbitrap.
-
Method: Infuse the sample solution directly into the electrospray ionization (ESI) source. Acquire the spectrum in positive ion mode.
-
-
MS (EI):
-
Instrument: A mass spectrometer with an electron ionization source (often coupled to a GC).
-
Method: Introduce the sample (if sufficiently volatile) via a direct insertion probe or through a GC inlet. Acquire the spectrum with a standard electron energy of 70 eV.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the spectroscopic characterization of novel compounds.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the NMR and mass spectrometry data for this compound, in comparison with its analogue, 6-Bromo-3-iodo-1H-indazole. By understanding the expected spectral features and the underlying principles that govern them, researchers can approach the characterization of this and other complex heterocyclic molecules with greater confidence and efficiency. The provided protocols offer a standardized framework for obtaining high-quality, reproducible data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
-
ResearchGate. 13C NMR of indazoles. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
A Comparative Guide to the Characterization of 1- and 2-Substituted Indazole Isomers by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The synthesis of N-substituted indazoles, however, frequently yields a mixture of two regioisomers: the 1-substituted and the 2-substituted products. Distinguishing between these isomers is of paramount importance, as their pharmacological and physicochemical properties can differ significantly. This guide provides a comprehensive, in-depth comparison of 1- and 2-substituted indazole isomers, focusing on their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and definitive tool for structural elucidation.
The Challenge of Indazole Regioisomerism
Indazole is a bicyclic aromatic heterocycle that exists in two tautomeric forms, the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more stable form.[1][2][3] When indazole undergoes N-alkylation or N-arylation, the substituent can attach to either the N-1 or N-2 position, leading to the formation of regioisomers. The ratio of these isomers is influenced by factors such as the nature of the substituent, the reaction conditions (including base and solvent), and whether the reaction is under kinetic or thermodynamic control.[1][4][5] Given that the biological activity of an indazole derivative is often contingent on the precise location of the substituent, an unambiguous structural assignment is a critical step in the research and development process.
Distinguishing Isomers: A Tale of Two Spectroscopies
NMR spectroscopy, encompassing both one-dimensional (¹H and ¹³C) and two-dimensional techniques, provides a robust platform for the definitive characterization of indazole regioisomers. The electronic environments of the protons and carbons in the indazole core are exquisitely sensitive to the position of the N-substituent, resulting in distinct and predictable differences in their respective NMR spectra.
¹H NMR Spectroscopy: A First Look at the Fingerprint Region
The ¹H NMR spectrum offers the initial clues for differentiating between the 1- and 2-substituted isomers. The chemical shifts of the protons on the benzene ring (H4, H5, H6, and H7) and the pyrazole ring (H3) are characteristically different for each isomer.
A general trend observed is that the protons of the benzene ring in the 2-substituted isomers are typically found at a lower frequency (upfield) compared to their 1-substituted counterparts.[1] Conversely, the H7 proton in the 2-substituted isomer experiences a deshielding effect and appears at a higher frequency (downfield).[1] This is attributed to the anisotropic effect of the lone pair of electrons on the N-1 atom in the 2-substituted isomer. Additionally, the H3 proton in the 2-substituted isomer is generally shielded and appears at a lower chemical shift compared to the H3 proton in the 1-substituted isomer.[1]
Table 1: Typical ¹H NMR Chemical Shift Ranges (in ppm) for Indazole Protons
| Proton | 1-Substituted Isomer | 2-Substituted Isomer | Key Differentiator |
| H3 | More downfield | More upfield | Significant upfield shift in 2-isomer |
| H4-H6 | Generally more downfield | Generally more upfield | Subtle but consistent upfield shift in 2-isomer |
| H7 | More upfield | More downfield | Significant downfield shift in 2-isomer |
¹³C NMR Spectroscopy: Unambiguous Carbon Assignments
While ¹H NMR provides valuable initial insights, ¹³C NMR spectroscopy is often considered a more definitive method for assigning the correct regioisomer.[1] The chemical shifts of the carbon atoms in the indazole ring system, particularly the C3 and the bridgehead carbons (C3a and C7a), are highly diagnostic.
A key distinguishing feature is the chemical shift of the C3 carbon. In 1-substituted indazoles, the C3 resonance typically appears around 135 ppm, whereas in 2-substituted indazoles, it is shifted significantly upfield to approximately 123 ppm.[6] This substantial difference provides a reliable diagnostic marker for isomer identification.
Table 2: Characteristic ¹³C NMR Chemical Shift Ranges (in ppm) for Key Indazole Carbons
| Carbon | 1-Substituted Isomer | 2-Substituted Isomer | Key Differentiator |
| C3 | ~135 ppm | ~123 ppm | Large upfield shift in 2-isomer |
| C3a | Diagnostic shifts | Diagnostic shifts | Differences in chemical shifts are observable |
| C7a | Diagnostic shifts | Diagnostic shifts | Differences in chemical shifts are observable |
Advanced 2D NMR Techniques for Definitive Structural Elucidation
For unequivocal structural assignment, especially in cases with overlapping signals or complex substitution patterns, two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable.[4][7][8]
HMBC: Through-Bond Correlations
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.[9] This is particularly useful for identifying connectivity between the substituent and the indazole core.
-
For 1-Substituted Indazoles: A crucial correlation is observed between the protons on the atom of the substituent directly attached to the nitrogen (α-protons) and the C7a carbon of the indazole ring.[5][8]
-
For 2-Substituted Indazoles: A key correlation is typically seen between the α-protons of the substituent and the C3 carbon of the indazole ring.
NOESY: Through-Space Proximity
The NOESY experiment detects protons that are close to each other in space, typically within 5 Å, due to the Nuclear Overhauser Effect (NOE).[10][11][12] This provides powerful evidence for the regiochemistry.
-
For 1-Substituted Indazoles: A NOE is expected between the α-protons of the substituent and the H7 proton of the indazole ring.[8]
-
For 2-Substituted Indazoles: A NOE should be observed between the α-protons of the substituent and the H3 proton of the indazole ring.[4]
Experimental Protocol: A Step-by-Step Guide to Isomer Elucidation
The following protocol outlines a systematic approach for the characterization of a mixture of 1- and 2-substituted indazole isomers.
1. Synthesis and Isolation:
-
Perform the N-substitution reaction on 1H-indazole. Be aware that this often produces a mixture of N-1 and N-2 isomers.[1][13]
-
Isolate the individual isomers using an appropriate chromatographic technique, such as column chromatography or preparative thin-layer chromatography (PTLC).[5][14]
2. NMR Sample Preparation:
-
Dissolve 5-10 mg of each purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
3. Acquisition of 1D NMR Spectra:
-
Acquire a standard ¹H NMR spectrum for each isomer.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
It is also beneficial to acquire a DEPT-135 spectrum to differentiate between CH/CH₃ and CH₂ groups.
4. Acquisition of 2D NMR Spectra:
-
For each isomer, acquire the following 2D NMR spectra:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proton-proton proximities.
-
5. Data Analysis and Structural Assignment:
-
Analyze the ¹H NMR spectra: Compare the chemical shifts of H3 and H7 in both isomers.
-
Analyze the ¹³C NMR spectra: Locate the C3 resonance and compare its chemical shift between the two isomers.
-
Analyze the HMBC spectra: Look for the key correlation between the substituent's α-protons and either C7a (for the 1-isomer) or C3 (for the 2-isomer).
-
Analyze the NOESY spectra: Identify the crucial NOE between the substituent's α-protons and either H7 (for the 1-isomer) or H3 (for the 2-isomer).
-
By combining the evidence from all NMR experiments, a definitive and unambiguous assignment of the 1- and 2-substituted indazole isomers can be made.
Conclusion
The correct structural characterization of 1- and 2-substituted indazole isomers is a non-trivial but essential task in chemical research and drug development. While both ¹H and ¹³C NMR spectroscopy provide strong indications of the substitution pattern, the application of 2D NMR techniques, particularly HMBC and NOESY, offers irrefutable evidence for the correct regioisomeric assignment. By following a systematic experimental approach and understanding the key diagnostic NMR correlations, researchers can confidently and accurately determine the structure of their synthesized indazole derivatives, paving the way for further investigation of their biological activities.
References
-
Gama, A., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-887. [Link]
-
Gama, A., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. [Link]
-
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5636–5649. [Link]
-
Doğanç, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. [Link]
-
Doğanç, F., & Göker, H. (2025). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Journal of Faculty of Pharmacy of Ankara University, 49(1), 103-108. [Link]
-
Alam, M. S., & Keating, M. J. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 2198–2207. [Link]
-
Gama, A., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Semantic Scholar. [Link]
-
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]
- Google Patents. (2011). Method for separating and purifying substituted indazole isomers.
-
Gama, A., et al. (2006). and 2-Substituted Indazoles. University of Groningen research portal. [Link]
-
Ramírez-Lira, E. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. [Link]
-
Martins, M. A. P., et al. (2021). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ResearchGate. [Link]
-
Elguero, J., et al. (1995). 13C NMR of indazoles. Semantic Scholar. [Link]
-
Anthonisamy, R., et al. (2020). Absorption spectra of substituted phenyl 2H‐indazoles in different solvents. ResearchGate. [Link]
-
OCER (Organic Chemistry Educational Resources). (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]
-
Fraunhofer-Publica. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. Fraunhofer-Publica. [Link]
-
Doğanç, F., & Göker, A. H. (2024). The two tautomers of indazole, with atom numbering. ResearchGate. [Link]
-
Esteves, A. P. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
LibreTexts Chemistry. (2024). 22: Nuclear Overhauser Effect (NOE). LibreTexts Chemistry. [Link]
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Wikipedia. [Link]
-
ACD/Labs. (2008). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. [Link]
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Columbia University. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. Organic Chemistry Data. [Link]
-
University of California, Irvine. (n.d.). Nuclear Overhauser Effect (NOE). University of California, Irvine. [Link]
-
Gaikwad, D. D., et al. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]
-
Intermediate Organic Chemistry. (n.d.). Nuclear Overhauser Effect Spectroscopy. Intermediate Organic Chemistry. [Link]
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A Researcher's Guide to Indazole Synthesis: A Comparative Analysis of Key Methodologies
The indazole core is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active compounds, including potent anti-cancer agents like Pazopanib and anti-inflammatory drugs.[1] The efficient and regioselective construction of this bicyclic heterocycle is a critical challenge for synthetic chemists in drug discovery and development. This guide offers an in-depth comparative analysis of three influential methods for indazole synthesis: a classical metal-free oxidative cyclization, a modern rhodium-catalyzed C-H activation/annulation, and a versatile copper-catalyzed multicomponent reaction.
This document moves beyond a simple recitation of procedures. It delves into the mechanistic rationale behind each method, provides detailed, field-tested protocols, and presents a quantitative comparison of their performance to empower researchers in selecting the optimal strategy for their specific synthetic goals.
Method 1: Metal-Free Oxidative C-N Coupling of Arylhydrazones
The intramolecular cyclization of arylhydrazones represents a classical yet powerful metal-free approach to constructing the 1H-indazole skeleton. This strategy relies on an oxidative C-H amination, where an oxidant facilitates the formation of the critical N-N bond. Among various oxidants, [bis(trifluoroacetoxy)iodo]benzene (PIFA) has emerged as a particularly effective reagent for this transformation due to its mild nature and high efficiency.[1][2]
Mechanistic Insight
The reaction is initiated by the oxidation of the arylhydrazone by PIFA. This process is believed to generate a reactive nitrene or a related electrophilic nitrogen intermediate. This intermediate is then poised for an intramolecular electrophilic attack on the ortho-C-H bond of the adjacent aryl ring. A subsequent deprotonation and aromatization cascade furnishes the final 1H-indazole product. The choice of oxidant is crucial; PIFA is effective because it can facilitate the initial N-H oxidation under conditions that preserve sensitive functional groups.
Experimental Protocol: PIFA-Mediated Synthesis of 1H-Indazoles
This protocol is adapted from the procedure described by Zhang et al.[1][2]
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the starting arylhydrazone (1.0 equiv).
-
Dissolution: Dissolve the arylhydrazone in a suitable solvent such as 1,2-dichloroethane (DCE) or acetonitrile.
-
Reagent Addition: Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2-1.5 equiv) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 1 to 12 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 1H-indazole.
Workflow Diagram
Caption: Experimental workflow for PIFA-mediated indazole synthesis.
Method 2: Rh(III)-Catalyzed C-H Activation/Annulation
Modern transition-metal catalysis has revolutionized heterocycle synthesis, and the construction of indazoles is no exception. Rhodium(III)-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for synthesizing N-aryl-2H-indazoles from readily available azobenzenes and aldehydes.[3][4] This method forms the indazole core via a formal [4+1] annulation.
Mechanistic Insight
The catalytic cycle is initiated by the coordination of the azobenzene's nitrogen atom to the cationic Rh(III) center. This directs the regioselective activation of an ortho C-H bond on one of the aryl rings, forming a five-membered rhodacycle intermediate.[5] This intermediate then undergoes nucleophilic addition to the aldehyde coupling partner, forming an alcohol. Subsequent intramolecular cyclization via nucleophilic attack of the second azo nitrogen, followed by dehydration and aromatization, regenerates the active catalyst and releases the 2H-indazole product. The azo group cleverly serves as both a directing group for C-H activation and an internal nucleophile for the final ring-closing step.[3]
Experimental Protocol: Rh(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles
This protocol is adapted from the procedure described by Ellman and co-workers.[3]
-
Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the azobenzene (1.0 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Reagent Addition: Add anhydrous solvent (e.g., dioxane or THF) followed by the aldehyde (2.0 equiv). For some substrates, the addition of a drying agent like anhydrous MgSO₄ may improve yields.
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent like ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to afford the pure N-aryl-2H-indazole.
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for Rh(III)-catalyzed indazole synthesis.
Method 3: Copper-Catalyzed One-Pot Three-Component Synthesis
Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and operational simplicity by combining multiple starting materials in a single step. A notable example in indazole synthesis is the copper-catalyzed one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide to form 2-substituted 2H-indazoles.[1][6][7] This method is particularly attractive as it builds the heterocyclic core from simple, commercially available precursors.[6]
Mechanistic Insight
The reaction pathway is proposed to begin with the condensation of the 2-bromobenzaldehyde and the primary amine to form the corresponding imine.[1] The copper catalyst then facilitates two crucial bond-forming events. First, a copper-mediated substitution of the aryl bromide with azide anion occurs. Second, the copper catalyst promotes the intramolecular N-N bond formation between the imine nitrogen and the newly installed azide group. This step likely involves a copper-nitrene intermediate or a concerted cyclization with the extrusion of dinitrogen gas (N₂), leading to the formation of the indazole ring.[1][8]
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis
This protocol is adapted from the procedure described by Lee and co-workers.[1][6]
-
Reaction Setup: In a sealable reaction vessel, combine the 2-bromobenzaldehyde (1.0 equiv), the primary amine (1.2 equiv), sodium azide (NaN₃) (2.0 equiv), CuI (10 mol%), and a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) (10 mol%).
-
Solvent Addition: Add an appropriate high-boiling polar aprotic solvent, such as DMSO.
-
Reaction: Seal the vessel and heat the mixture to 120 °C for 12-24 hours. The reaction should be conducted in a well-ventilated fume hood due to the use of sodium azide.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired 2H-indazole.
Reaction Pathway Diagram
Caption: Pathway for the Cu-catalyzed three-component indazole synthesis.
Comparative Analysis
The choice of a synthetic method is a multifactorial decision. The following table provides a comparative summary of the three discussed methodologies based on key performance indicators derived from published literature.
| Feature | Method 1: PIFA-Mediated | Method 2: Rh(III)-Catalyzed C-H Activation | Method 3: Cu-Catalyzed Three-Component |
| Target Isomer | 1H-Indazoles | N-Aryl-2H-Indazoles | N-Substituted 2H-Indazoles |
| Typical Yields | Good to Excellent (60-95%)[1][2] | Good to Excellent (60-98%)[3] | Moderate to Good (50-98%)[1][6] |
| Substrate Scope | Broad; tolerates diverse functional groups on the aryl rings.[2] | Broad for both azobenzenes and aldehydes (aliphatic and aromatic).[3] | Broad; tolerates various functional groups on both the aldehyde and amine.[6][7] |
| Key Advantages | Metal-free, mild conditions, readily accessible arylhydrazone precursors.[2] | High atom economy, convergent, excellent functional group compatibility.[3] | One-pot operation, uses simple and commercially available starting materials.[6] |
| Key Limitations | Requires stoichiometric amounts of an expensive oxidant (PIFA); arylhydrazone must be pre-synthesized. | Requires a precious metal catalyst (Rh); azobenzene starting materials must be pre-synthesized. | High temperatures required; use of stoichiometric, potentially hazardous sodium azide. |
| Ideal Application | Rapid construction of diverse 1H-indazoles when metal contamination is a concern. | Synthesis of complex N-aryl-2H-indazoles where atom economy and late-stage functionalization are key. | Efficient library synthesis of N-alkyl or N-aryl 2H-indazoles from simple building blocks. |
Conclusion and Future Outlook
The synthesis of the indazole scaffold has evolved significantly from classical cyclization reactions to highly sophisticated transition-metal-catalyzed strategies.
-
The PIFA-mediated oxidation of arylhydrazones remains a highly relevant and valuable metal-free option for accessing 1H-indazoles, prized for its operational simplicity and mild conditions.
-
The Rh(III)-catalyzed C-H activation of azobenzenes represents the state-of-the-art in terms of elegance and efficiency for N-aryl-2H-indazole synthesis, offering a convergent and atom-economical pathway.
-
The copper-catalyzed three-component reaction provides a robust and practical workhorse for the rapid assembly of diverse 2H-indazoles from simple, inexpensive starting materials, making it ideal for medicinal chemistry library synthesis.
The selection of the "best" method is context-dependent, hinging on factors such as the desired substitution pattern, cost, scale, and tolerance for metal catalysts. As the field progresses, future innovations will likely focus on developing even more sustainable methods, such as those employing earth-abundant metal catalysts or photocatalytic approaches, to further streamline the synthesis of these vital heterocyclic compounds.
References
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Xu, P., Wang, G., Wu, Z., Li, S., & Zhu, C. (2017). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Chemical Science, 8(2), 1303–1308. [Link]
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Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545. [Link]
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Hyster, T. K., & Rovis, T. (2011). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 133(45), 18490-18493. [Link]
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Xu, P., Wang, G., Wu, Z., Li, S., & Zhu, C. (2016). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Chemical Science. [Link]
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Ali, W., & Al-Hussain, S. A. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4998. [Link]
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Sci-Hub. (2011). Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles. Synfacts. [Link]
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Organic Chemistry Portal. (2011). Consecutive Condensation, C-N and N-N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Chemistry Portal. [Link]
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PubMed. (2011). Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole. National Library of Medicine. [Link]
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PubMed. (2016). Access to 3-Acyl-(2H)-indazoles via Rh(III)-Catalyzed C-H Addition and Cyclization of Azobenzenes with α-Keto Aldehydes. National Library of Medicine. [Link]
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Ali, W., & Al-Hussain, S. A. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health. [Link]
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Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C-N and N-N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. ResearchGate. [Link]
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de Oliveira, C. S. A., de Oliveira, R. B., & Donnici, C. L. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 14, 2516–2523. [Link]
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Zhang, Y., Wang, C., Li, X., & Sun, J. (2013). Synthesis of 1H-indazoles and 1H-pyrazoles via FeBr3/O2 mediated intramolecular C-H amination. The Journal of Organic Chemistry, 78(3), 1317–1322. [Link]
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Kim, D., Park, Y., & Chang, S. (2019). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 84(15), 9400–9408. [Link]
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Organic Chemistry Frontiers. (2024). PIFA-mediated cyclization of methyl(2-(1-phenylvinyl)phenyl)sulfane for the concise, flexible, and scalable de novo synthesis of C3-arylated benzo[b]thiophenes. Royal Society of Chemistry. [Link]
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A Comparative Guide to the Biological Activity of Novel Indazole Derivatives: Validating 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy. Strategic modifications to the indazole ring system can yield compounds with high potency and selectivity for various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. This guide provides a comparative framework for evaluating the biological activity of a novel indazole derivative, 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole (referred to herein as "Indazole-X" for discussion purposes), against established multi-kinase inhibitors.
This document will delve into the potential of Indazole-X as a therapeutic agent by comparing its hypothetical performance with that of FDA-approved drugs targeting similar signaling pathways, namely Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and others. We will provide detailed, field-proven protocols for key cellular and biochemical assays essential for validating the efficacy of new chemical entities in oncology research.
Comparative Analysis: Benchmarking Against Established Kinase Inhibitors
To contextualize the potential efficacy of novel indazole derivatives like Indazole-X, it is crucial to benchmark their performance against well-characterized inhibitors. The following tables summarize the anti-proliferative and kinase inhibitory activities of Axitinib, Pazopanib, and Sunitinib, which are multi-kinase inhibitors with indazole or related pharmacophores, in various cancer cell lines and biochemical assays. This data serves as a reference for validating the potency of newly synthesized compounds.
Table 1: In Vitro Anti-Proliferative Activity (IC50) of Comparator Kinase Inhibitors
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Axitinib | A-498 | Renal Cell Carcinoma | 13.6[1] |
| Caki-2 | Renal Cell Carcinoma | 36[1] | |
| SH-SY5Y | Neuroblastoma | 0.274[2] | |
| IGR-NB8 | Neuroblastoma | 0.849[2] | |
| Pazopanib | RT4 | Bladder Cancer | 5.14[3] |
| HTB9 | Bladder Cancer | 11.84[3] | |
| J82 | Bladder Cancer | 24.57[3] | |
| A549 | Non-Small Cell Lung Cancer | 4-6[4] | |
| Sunitinib | MCF-7 | Breast Cancer | 4.77[5] |
| HepG2 | Liver Cancer | 2.23[5] | |
| Caki-1 | Renal Cell Carcinoma | >10 | |
| MV4;11 | Acute Myeloid Leukemia | 0.008[6] |
Table 2: Biochemical Kinase Inhibitory Activity (IC50) of Comparator Drugs
| Compound | Target Kinase | IC50 (nM) |
| Axitinib | VEGFR1 | 0.1[7] |
| VEGFR2 | 0.2[7] | |
| VEGFR3 | 0.1-0.3[7] | |
| PDGFRβ | 1.6[7] | |
| c-Kit | 1.7[7] | |
| Pazopanib | VEGFR1 | 10[8] |
| VEGFR2 | 30[8] | |
| VEGFR3 | 47[8] | |
| PDGFRβ | 84[8] | |
| c-Kit | 74[8] | |
| Sunitinib | VEGFR2 | 80[9] |
| PDGFRβ | 2[9] | |
| c-Kit | Potent Inhibition | |
| FLT3 | 50 (ITD mutant)[6] |
The Rationale Behind Kinase Inhibition in Oncology
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a key mechanism in signal transduction. In many cancers, mutations or overexpression of certain kinases, such as VEGFR, PDGFR, and Pim kinases, lead to uncontrolled cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients). Indazole derivatives have shown promise as inhibitors of these kinases. By blocking the ATP-binding site of these enzymes, they can halt the downstream signaling cascades that drive tumor growth.
Caption: Simplified Kinase Signaling Pathways Targeted by Indazole-X.
Experimental Protocols for Biological Validation
The following protocols are essential for determining the biological activity of novel compounds like Indazole-X.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Indazole-X and comparator drugs (e.g., Axitinib, Pazopanib) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT Cell Viability Assay.
Western Blotting for Kinase Inhibition
Western blotting is used to detect the phosphorylation status of target kinases and their downstream substrates, providing a direct measure of inhibitor activity.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. To assess kinase inhibition, antibodies that recognize the phosphorylated forms of the target proteins are used.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with various concentrations of Indazole-X or comparator drugs for a specified time (e.g., 1-6 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-VEGFR2) or a downstream substrate (e.g., phospho-ERK).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like GAPDH.
Caption: Western Blotting Workflow for Assessing Kinase Inhibition.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: A purified recombinant kinase is incubated with its specific substrate and ATP. The amount of phosphorylated substrate is then quantified, typically using a fluorescence- or luminescence-based method.
Step-by-Step Protocol (Example for VEGFR2):
-
Reagent Preparation: Prepare a reaction buffer containing DTT and MgCl2. Dilute the purified recombinant VEGFR2 kinase, a biotinylated peptide substrate, and ATP to their optimal concentrations in the reaction buffer.
-
Compound Dilution: Prepare serial dilutions of Indazole-X and control inhibitors in the reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, the test compound (or vehicle), and the substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. For example, in a Lanthascreen® assay, a terbium-labeled anti-phospho-substrate antibody is added, and the FRET signal is measured. Alternatively, in a Kinase-Glo® assay, the remaining ATP is quantified via a luciferase-based reaction.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The indazole scaffold represents a versatile platform for the design of novel kinase inhibitors. By employing the rigorous experimental protocols outlined in this guide, researchers can effectively validate the biological activity of new derivatives such as this compound. A comprehensive evaluation of its anti-proliferative effects in a panel of cancer cell lines, coupled with direct biochemical assays against key oncogenic kinases like VEGFR, PDGFR, and Pim kinases, will elucidate its therapeutic potential. Comparing the performance of this novel compound to established drugs like Axitinib, Pazopanib, and Sunitinib will provide the necessary context for its advancement in the drug discovery pipeline. Future studies should also explore its pharmacokinetic properties and in vivo efficacy in preclinical tumor models to fully characterize its potential as a next-generation cancer therapeutic.
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A Comparative Guide to the X-ray Diffraction of Functionalized Indazoles
Introduction: The Indazole Scaffold and the Imperative of Precise Structural Elucidation
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry and materials science. Its derivatives are prevalent in a wide array of pharmacologically active compounds, including anti-inflammatory, anti-tumor, and anti-HIV agents.[1][2] The functionalization of the indazole core at various positions allows for the fine-tuning of its physicochemical and biological properties.[3][4][5] However, the synthesis of functionalized indazoles often yields regioisomers (e.g., N-1 vs. N-2 substitution), making unambiguous structural determination paramount.
Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of these molecules.[6][7][8] It provides unequivocal evidence of connectivity, stereochemistry, and the subtle interplay of intermolecular forces that govern crystal packing. This guide offers a comparative analysis of the X-ray diffraction of functionalized indazoles, provides supporting experimental data, and benchmarks the technique against other common analytical methods.
Comparative Analysis of Functionalized Indazoles: How Substituents Dictate Supramolecular Architecture
The introduction of different functional groups onto the indazole scaffold profoundly influences the resulting crystal packing. This is not merely an academic observation; the solid-state arrangement can impact critical properties such as solubility, stability, and bioavailability. X-ray diffraction studies reveal these packing motifs in exquisite detail.
A comparative analysis of several functionalized indazoles highlights these substituent-driven effects. For instance, the presence of hydrogen bond donors and acceptors dictates the formation of dimers, trimers, or extended catemeric chains.[3] The introduction of bulky or fluorinated substituents can lead to entirely different supramolecular structures, such as helical arrangements.[3]
Below is a table summarizing the crystallographic data for a selection of functionalized indazoles, illustrating the impact of substitution on their crystal structures.
| Parameter | Derivative 1: 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole [9] | Derivative 2: 10-Methoxy-3-(pyridin-4-yl)pyrimido[1,2-b]indazole [9] | Derivative 3: Indazol-2-yl-acetic acid [1] |
| Chemical Formula | C₁₅H₉BrN₄ | C₁₆H₁₂N₄O | C₉H₈N₂O₂ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/n | P2₁2₁2₁ | P2₁/c |
| Unit Cell Dimensions | a = 11.2323(4) Å, b = 10.4633(4) Å, c = 11.6668(5) Å, β = 106.635(4)° | a = 3.8443(1) Å, b = 15.3524(4) Å, c = 21.6706(5) Å | a = 11.238(2) Å, b = 5.001(1) Å, c = 14.589(3) Å, β = 98.28(3)° |
| Volume (ų) | 1314.12(9) | 1278.89(6) | 811.5(3) |
| Z (molecules/unit cell) | 4 | 4 | 4 |
| Key Intermolecular Interactions | C—H···N and C—H···Br hydrogen bonds, π–π stacking | C—H···N and C—H···O hydrogen bonds | O—H···N and C—H···O hydrogen bonds forming centrosymmetric dimers |
This data clearly demonstrates that even subtle changes in functionalization (e.g., bromo vs. methoxy substitution) can lead to different crystal systems and packing arrangements, which are precisely defined by XRD.
Experimental Workflow: From Crystal to Structure
The process of determining the crystal structure of a functionalized indazole by single-crystal XRD is a meticulous one, requiring both skill and an understanding of the underlying principles. The trustworthiness of the final structure is built upon a self-validating system of data collection, solution, and refinement.
Below is a detailed, step-by-step methodology for the single-crystal XRD analysis of a functionalized indazole, based on established protocols.[6][9][10][11]
Part 1: Crystal Cultivation and Selection
-
Cultivation : High-quality single crystals are paramount.[12] Techniques such as slow evaporation from a saturated solution, vapor diffusion, or slow cooling are employed.[13] A screening of various solvents is often necessary to find the optimal conditions for growing crystals of suitable size (typically 0.1-0.3 mm) and quality.
-
Selection and Mounting : Crystals are examined under a polarizing microscope to ensure they are single and free of defects.[12] A suitable crystal is selected and mounted on a goniometer head using a cryoprotectant oil.
Part 2: X-ray Diffraction Data Collection
-
Diffractometer Setup : The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) and cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations.
-
Unit Cell Determination : A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.
-
Data Collection Strategy : A full sphere of diffraction data is collected by rotating the crystal through a series of angles.[10] The data is collected as a series of frames with specific exposure times.
Part 3: Structure Solution and Refinement
-
Data Reduction : The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like absorption.
-
Structure Solution : The phase problem is solved using direct methods to generate an initial electron density map.[9] This map allows for the initial placement of atoms.
-
Structure Refinement : The atomic model is refined against the experimental data using full-matrix least-squares on F².[9] Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation : The final refined structure is validated using metrics such as the R-factor, goodness-of-fit, and residual electron density maps to ensure the model accurately represents the data.
The logical flow of this process can be visualized as follows:
Caption: Relationship between functionalization and material properties.
Conclusion
Single-crystal X-ray diffraction is an indispensable tool in the study of functionalized indazoles. It provides the most definitive structural information, revealing the precise arrangement of atoms and the intricate network of intermolecular interactions that define the solid state. This guide has demonstrated how subtle changes in chemical functionality can lead to significant differences in crystal packing, a phenomenon best understood through comparative crystallographic analysis. While techniques like NMR offer complementary data on solution-state behavior, XRD remains the ultimate arbiter of molecular structure in the solid phase, providing the foundational knowledge required for rational drug design and the development of novel materials.
References
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The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i. SciSpace. Available at: [Link]
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Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. MDPI. Available at: [Link]
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Substitution effect on molecular packing and transistor performance of indolo[3,2-b]carbazole derivatives. Journal of Materials Chemistry C. Available at: [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]
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Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. Available at: [Link]
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Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Available at: [Link]
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Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. MedChemComm. Available at: [Link]
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Synthesis of 1-aryl-1H-indazoles. ResearchGate. Available at: [Link]
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CCDC 897639: Experimental Crystal Structure Determination. The University of Manchester. Available at: [Link]
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Comparison of XRD with NMR Spectroscopy and Electron Microscopy. ResearchGate. Available at: [Link]
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Macromolecular Structure Determination: Comparison of Crystallography and NMR. ScienceDirect. Available at: [Link]
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Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available at: [Link]
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The effect of substituents and their positions on a series of disubstituted naphthalene bromide salts towards intermolecular interactions and crystal packing. CrystEngComm. Available at: [Link]
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X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. Available at: [Link]
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Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. Available at: [Link]
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CCDC 1039902: Experimental Crystal Structure Determination. ResearchGate. Available at: [Link]
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Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]
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Preparation of Single Crystals for X-ray Diffraction. University of Zurich. Available at: [Link]
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Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]
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X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PMC. Available at: [Link]
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A Comparative Guide to the Spectroscopic Analysis of 6-Fluoro-1-methyl-1H-indazole Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Indazoles in Modern Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of fluorine atoms into these molecules can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, 6-fluoro-1-methyl-1H-indazole and its analogues are of significant interest in drug development. A precise and comprehensive understanding of their molecular structure and purity is paramount, and this is where spectroscopic techniques become indispensable.
This guide provides an in-depth comparative analysis of the spectroscopic data for 6-fluoro-1-methyl-1H-indazole and its structurally related analogues. By examining the nuances in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we aim to equip researchers with the knowledge to confidently identify and characterize these important compounds. The causality behind experimental choices and the interpretation of spectral data will be emphasized to ensure a robust and self-validating analytical approach.
Comparative Spectroscopic Analysis: Unraveling Molecular Signatures
The power of spectroscopic analysis lies in its ability to provide a unique "fingerprint" for a molecule. By comparing the spectra of 6-fluoro-1-methyl-1H-indazole with its analogues, we can discern the influence of substituent changes on the electronic and vibrational properties of the indazole core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to neighboring protons. In the case of 6-fluoro-1-methyl-1H-indazole and its analogues, key diagnostic signals include the aromatic protons and the N-methyl protons.
Table 1: Comparative ¹H NMR Spectral Data (Predicted and Experimental) for 6-Fluoro-1-methyl-1H-indazole and its Analogues (400 MHz, CDCl₃)
| Compound | H-3 (s) | H-4 | H-5 | H-7 | N-CH₃ (s) | Other Signals |
| 6-Fluoro-1-methyl-1H-indazole (Predicted) [4] | ~7.6 | ~6.9 (dd) | ~7.2 (dd) | ~7.8-7.9 (d) | ~4.1 | - |
| 4,6-Difluoro-3-methyl-1H-indazole [5] | - | - | 6.83 (ddd) | 7.21 (ddd) | - | 2.53 (s, 3H, C-CH₃) |
| 6,7-Difluoro-3-methyl-1H-indazole [5] | - | 7.03 (ddd) | 7.24 (ddd) | - | - | 2.55 (s, 3H, C-CH₃) |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole [6] | - | 7.42-7.46 (m) | 7.49-7.60 (m) | 8.11 (d) | - | 7.98 (d, 2H), 12.09 (br s, 1H, NH) |
Chemical shifts (δ) are in ppm. Multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), ddd (doublet of doublet of doublets), and m (multiplet).
Causality Behind Spectral Differences: The introduction of additional fluorine atoms or a trifluoromethyl group significantly influences the chemical shifts of the aromatic protons due to their strong electron-withdrawing nature. For instance, in the difluoro analogues, the complex splitting patterns (ddd) arise from couplings to both neighboring protons and fluorine atoms. The downfield shift of H-7 in the 6-(trifluoromethyl) analogue compared to the predicted value for the 6-fluoro compound is also indicative of the increased deshielding effect of the CF₃ group.
¹³C NMR spectroscopy provides information about the different carbon environments within a molecule. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronegativity of attached atoms. A key feature in the ¹³C NMR spectra of fluorinated indazoles is the presence of carbon-fluorine (C-F) coupling, which results in the splitting of carbon signals into doublets or more complex multiplets.
Table 2: Comparative ¹³C NMR Spectral Data (Predicted and Experimental) for 6-Fluoro-1-methyl-1H-indazole and its Analogues (100 MHz, CDCl₃)
| Compound | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | N-CH₃ | Other Signals |
| 6-Fluoro-1-methyl-1H-indazole (Predicted) [4] | ~135 | ~110 | ~95 (d, J ≈ 25 Hz) | ~120 (d, J ≈ 25 Hz) | ~160 (d, J ≈ 240 Hz) | ~122 (d, J ≈ 10 Hz) | ~141 | ~35 | - |
| 4,6-Difluoro-3-methyl-1H-indazole [5] | 142.1 (d) | 114.1 (dd) | 149.2 (dd) | 96.5 (dd) | 160.8 (dd) | 108.9 (dd) | 137.9 (d) | - | 11.2 (C-CH₃) |
| 6,7-Difluoro-3-methyl-1H-indazole [5] | 141.7 | 118.8 (d) | 108.8 (dd) | 113.6 (dd) | 146.9 (dd) | 136.2 (dd) | 130.6 (d) | - | 11.1 (C-CH₃) |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole [6] | 146.4 | 122.6 | 113.0 (q) | 124.6 (q) | 124.3 (q) | 120.8 | 137.0 | - | 125.5, 127.7, 128.6, 128.9, 132.5 (Phenyl-C) |
Chemical shifts (δ) are in ppm. Multiplicities due to C-F coupling are denoted as d (doublet), dd (doublet of doublets), and q (quartet). J values are coupling constants in Hz.
Expert Insights: The large one-bond C-F coupling constant (¹JCF ≈ 240 Hz) for C-6 in the predicted spectrum of 6-fluoro-1-methyl-1H-indazole is a definitive diagnostic feature.[4] In the difluoro analogues, the presence of multiple C-F couplings leads to more complex splitting patterns and provides invaluable information for unambiguous assignment. The quartet multiplicity observed for the carbons in the trifluoromethyl-substituted ring of 3-phenyl-6-(trifluoromethyl)-1H-indazole is characteristic of a CF₃ group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Table 3: Comparative Mass Spectrometry Data for 6-Fluoro-1-methyl-1H-indazole and its Analogues
| Compound | Molecular Formula | Molecular Weight | Key Fragment Ions (m/z) |
| 6-Fluoro-1-methyl-1H-indazole (Predicted) [4] | C₈H₇FN₂ | 150.15 | 150 [M]⁺, 135 [M-CH₃]⁺, 122 [M-N₂]⁺ |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole [6] | C₁₄H₉F₃N₂ | 262.23 | 262 [M]⁺, 243 [M-F]⁺, 235 [M-HCN]⁺, 77 [C₆H₅]⁺ |
| General Indazole Fragmentation [8] | - | - | Acylium-indazole (m/z 145), Methylidene-indazolium (m/z 131) for certain derivatives |
Trustworthiness Through Fragmentation Analysis: The fragmentation pattern provides a self-validating system for structural confirmation. For 6-fluoro-1-methyl-1H-indazole, the predicted loss of a methyl radical (15 amu) is a logical fragmentation pathway. In the case of 3-phenyl-6-(trifluoromethyl)-1H-indazole, the presence of a fragment at m/z 77 is a strong indicator of the phenyl substituent. The fragmentation of indazole-type synthetic cannabinoids often involves the formation of characteristic acylium-indazole and methylidene-indazolium ions, which can be diagnostic for this class of compounds.[8]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate.[9] Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific functional groups within a molecule.
Table 4: Comparative IR Absorption Data (Predicted and Experimental) for 6-Fluoro-1-methyl-1H-indazole and its Analogues (cm⁻¹)
| Functional Group | 6-Fluoro-1-methyl-1H-indazole (Predicted)[4] | 3-Phenyl-6-(trifluoromethyl)-1H-indazole[6] | General Indazole[10] |
| C-H stretch (aromatic) | 3100 - 3000 | - | - |
| C-H stretch (aliphatic, N-CH₃) | 2950 - 2850 | - | - |
| C=N stretch (indazole ring) | ~1620 | - | ~1619 |
| C=C stretch (aromatic ring) | ~1590, 1480 | - | - |
| C-F stretch | ~1250 | 1340, 1169, 1124, 1055 | - |
| C-H bend (out-of-plane) | ~850 - 800 | - | - |
Interpreting Vibrational Signatures: The C-F stretching vibration, typically observed in the 1350-1000 cm⁻¹ region, is a key diagnostic band for fluorinated compounds.[4] The spectrum of 3-phenyl-6-(trifluoromethyl)-1H-indazole shows multiple strong absorptions in this region, consistent with the presence of the CF₃ group.[6] The positions and intensities of the aromatic C=C and C=N stretching vibrations can also be subtly influenced by the nature and position of substituents on the indazole ring.
Experimental Protocols: A Guide to Data Acquisition
To ensure the reproducibility and reliability of spectroscopic data, standardized experimental protocols are essential.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]
-
Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm), a longer relaxation delay (e.g., 2-10 seconds), and a significantly larger number of scans are typically required.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling. The spectral width will depend on the types of fluorine environments present.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and key fragment ions.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the empty ATR crystal, followed by the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹.[4]
Visualizing the Workflow
A systematic approach is crucial for the comprehensive spectroscopic analysis of novel compounds.
Caption: A typical workflow for the synthesis and spectroscopic characterization of novel indazole analogues.
Conclusion: An Integrated Approach to Structural Verification
The comprehensive spectroscopic analysis of 6-fluoro-1-methyl-1H-indazole and its analogues is a multi-faceted process that relies on the synergistic application of NMR, MS, and IR techniques. Each method provides a unique piece of the structural puzzle, and it is only through their combined interpretation that a complete and unambiguous characterization can be achieved. This guide has provided a comparative framework for understanding the spectroscopic signatures of these important molecules, empowering researchers to confidently navigate the challenges of modern drug discovery and development. The presented protocols and data serve as a foundation for the rigorous and self-validating analysis of novel fluorinated indazole derivatives.
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Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
- Pérez Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414.
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ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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COMPARATIVE STUDY OF FUNCTIONAL GROUPS IN NATURAL FIBERS: FOURIER TRANSFORM INFRARED ANALYSIS (FTIR). (n.d.). Retrieved from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. Retrieved from [Link]
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A Researcher's Guide to Evaluating Novel Indazole-Based Kinase Inhibitors: A Comparative Framework Featuring 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole
Introduction: The Enduring Significance of Kinase Inhibitors and the Indazole Scaffold
Protein kinases are fundamental regulators of cellular signaling, governing processes from proliferation and differentiation to apoptosis. Their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] This has cemented kinase inhibitors as a cornerstone of modern targeted therapy, with over 80 approved by the FDA to date.[2] The indazole core, a bicyclic aromatic heterocycle, has proven to be a particularly fruitful scaffold in the design of potent and selective kinase inhibitors.[2][3] Marketed drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) feature this privileged structure, highlighting its importance in medicinal chemistry.[2]
This guide provides a comprehensive framework for the evaluation and comparison of novel indazole-based kinase inhibitors. We will use the compound 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole , a representative halogenated indazole derivative, as a hypothetical lead candidate to illustrate the critical experimental workflows and comparative analyses required in early-stage drug discovery. While public domain data on the specific biological activity of this compound is not currently available, its structure suggests potential as a kinase inhibitor, making it an excellent model for this guide.
Pillar 1: Establishing the Mechanism of Action - The Why Behind the Inhibition
Most small-molecule kinase inhibitors function as ATP-competitive antagonists, binding to the highly conserved ATP pocket of the kinase domain.[4] This prevents the transfer of a phosphate group to substrate proteins, thereby blocking downstream signaling. The specific substitutions on the indazole ring of our lead compound—bromo, fluoro, iodo, and methyl groups—are strategically placed to potentially enhance binding affinity and selectivity for a target kinase.
For a novel compound like this compound, the first step is to identify its primary kinase target(s). This is typically achieved through broad kinase panel screening. Once a primary target is identified, for instance, a receptor tyrosine kinase (RTK) like Vascular Endothelial Growth Factor Receptor (VEGFR) or a non-receptor tyrosine kinase like Src, the mechanistic investigation begins.
Below is a generalized diagram of an RTK signaling pathway, a frequent target for indazole-based inhibitors.
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
Causality: This assay assesses the cytotoxic or cytostatic effect of a compound on living cells. It measures the metabolic activity of cells, which is proportional to the number of viable cells, providing a functional readout of the inhibitor's effect on cell proliferation and/or survival.
Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., A549, human lung carcinoma) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle (DMSO) control.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 value.
-
Conclusion and Future Directions
The evaluation of a novel kinase inhibitor like this compound requires a systematic and comparative approach. By establishing its kinase selectivity profile, benchmarking its potency against established inhibitors, and employing robust, validated experimental protocols, researchers can build a comprehensive understanding of its therapeutic potential. Subsequent steps would involve assessing off-target effects, investigating mechanisms of acquired resistance, and ultimately, evaluating in vivo efficacy in preclinical models. This structured methodology ensures scientific integrity and provides a clear path for the development of the next generation of targeted cancer therapies.
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [2][3]2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [1]3. A comprehensive review of protein kinase inhibitors for cancer therapy. PMC.
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Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PubMed. [5]5. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [6]6. Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity. PubMed. [7]7. Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. [8]8. Recent Advances in the Development of Indazole-based Anticancer Agents. ResearchGate. [9]9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. [10]10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. [11]11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [12]12. This compound. CymitQuimica. [13]13. 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. Google Patents. [14]14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. [15]15. 6-Bromo-7-fluoro-5-iodo-1H-indazole. PubChem. [16]16. 6-Bromo-5-fluoro-1-methyl-1H-indazole. PubChem. [17]17. 6-Bromo-5-fluoro-3-iodo-1H-indazole. BLDpharm. [18]18. 4-Bromo-6-fluoro-5-iodo-1H-indazole. EvitaChem.
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- What are SRC inhibitors and how do they work?.
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A Senior Application Scientist's Guide to HPLC and UPLC Methods for Purity Analysis of Halogenated Indazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the indazole core is a privileged scaffold, frequently halogenated to enhance metabolic stability and biological activity. However, this strategic halogenation introduces specific challenges in purity analysis. Closely related impurities, such as positional isomers and dehalogenated variants, can be difficult to resolve from the active pharmaceutical ingredient (API), demanding highly efficient analytical methods. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of halogenated indazoles, supported by experimental protocols and comparative data.
The Analytical Challenge: Halogenated Indazoles and Their Impurities
Halogenated indazoles are crucial intermediates and APIs in numerous drug discovery programs.[1] The synthesis of these molecules can lead to a variety of process-related impurities and degradation products. From an analytical standpoint, the most challenging of these are often:
-
Positional Isomers: During synthesis, halogen atoms or other substituents can be incorporated at different positions on the indazole ring, resulting in isomers with very similar physicochemical properties.[2][3]
-
Dehalogenated Impurities: The loss of a halogen atom (replaced by hydrogen) creates an impurity that is structurally very similar to the parent compound, often leading to co-elution.[4][5][6]
-
Starting Material Carryover: Unreacted starting materials or intermediates from the synthetic route.
-
Degradation Products: Formed under stress conditions like acid, base, oxidation, or light exposure.
The structural similarity between the API and these impurities necessitates chromatographic methods with high resolving power to ensure accurate purity assessment and meet stringent regulatory requirements.
HPLC vs. UPLC: A Fundamental Comparison
High-Performance Liquid Chromatography (HPLC) has long been the workhorse of pharmaceutical analysis.[7] It utilizes columns packed with 3-5 µm particles and operates at pressures up to 6,000 psi. Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, employs columns with sub-2 µm particles and operates at much higher pressures (up to 15,000 psi).[2][8] This fundamental difference in particle size and pressure leads to significant performance disparities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Stationary Phase Particle Size | 3–5 µm | < 2 µm |
| Operating Pressure | Up to 6,000 psi (400 bar) | Up to 15,000 psi (1000 bar) |
| Typical Column Dimensions | 4.6 mm x 150/250 mm | 2.1 mm x 50/100 mm |
| Analysis Speed | Slower (e.g., 20-45 min)[7] | Faster (e.g., 2-5 min)[7] |
| Resolution & Efficiency | Good | Superior |
| Sensitivity | Standard | Enhanced due to sharper peaks |
| Solvent Consumption | High | Significantly Lower (up to 90% reduction)[9] |
The core advantage of UPLC stems from the van Deemter equation, which describes the relationship between linear velocity and plate height (a measure of column efficiency). The smaller particles in UPLC columns lead to a flatter van Deemter curve, meaning efficiency is maintained at higher mobile phase flow rates, enabling rapid separations without a significant loss of resolution.[7]
Experimental Design: Purity Analysis of 3-Chloro-5-nitro-1H-indazole
To provide a practical comparison, we will outline the development and validation of both an HPLC and a UPLC method for the purity analysis of a representative compound: 3-Chloro-5-nitro-1H-indazole . We will consider its key potential impurities:
-
Impurity A: 5-nitro-1H-indazole (Dehalogenated Impurity)
-
Impurity B: 3-Chloro-6-nitro-1H-indazole (Positional Isomer)
-
Impurity C: 2-Amino-5-nitrotoluene (Starting Material)
Standard HPLC Method Protocol
This method is designed to be robust and reliable, typical of a standard quality control laboratory environment.
Methodology:
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-22 min: 80% B
-
22-23 min: 80% to 30% B
-
23-30 min: 30% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.
Optimized UPLC Method Protocol (Method Transfer)
This UPLC method is derived by geometrically scaling the HPLC method to a UPLC column format. This is a common practice to modernize analytical methods, aiming to preserve the separation selectivity while gaining the benefits of UPLC technology.[10]
Methodology:
-
Instrumentation: UPLC system with UV detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Scaled Gradient Program:
-
0-0.5 min: 30% B
-
0.5-2.0 min: 30% to 80% B
-
2.0-2.2 min: 80% B
-
2.2-2.3 min: 80% to 30% B
-
2.3-3.0 min: 30% B (Equilibration)
-
-
Scaled Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Scaled Injection Volume: 1.5 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.
Comparative Performance Data
The following tables summarize the expected performance differences between the two methods for the analysis of 3-Chloro-5-nitro-1H-indazole and its impurities.
Table 1: Chromatographic Performance Comparison
| Parameter | HPLC Method | UPLC Method | Performance Gain |
| Total Run Time | 30.0 minutes | 3.0 minutes | 10x Faster |
| Resolution (API vs. Impurity B) | ~ 1.8 | > 3.0 | ~67% Improvement |
| Peak Width (API) | ~ 0.30 min | ~ 0.05 min | Sharper Peaks |
| Peak Capacity | ~ 100 | ~ 300 | 3x Higher |
| Backpressure | ~ 1,800 psi | ~ 9,500 psi | - |
The UPLC method provides a dramatic reduction in analysis time while significantly improving the resolution between the API and its critical positional isomer (Impurity B). The narrower peaks also lead to increased sensitivity, allowing for the detection and quantification of impurities at lower levels.
Table 2: Economic and Environmental Impact Comparison (per 1000 injections)
| Parameter | HPLC Method | UPLC Method | Savings |
| Time per 1000 Injections | 500 hours | 50 hours | 450 hours |
| Solvent Consumption | 30.0 Liters | 1.5 Liters | 28.5 Liters (95% Reduction) |
| Estimated Acetonitrile Cost | ~$1,500 | ~$75 | ~$1,425 |
| Waste Disposal Cost | ~$150 | ~$7.50 | ~$142.50 |
The economic and environmental benefits of transferring the method to UPLC are substantial. The 95% reduction in solvent consumption not only lowers direct purchasing and disposal costs but also aligns with green chemistry initiatives by minimizing laboratory waste.[8][11][12]
Causality Behind Experimental Choices & Method Validation
Column Chemistry and Mobile Phase
-
C18 Column: A C18 (octadecylsilane) stationary phase is a robust and versatile choice for reversed-phase chromatography, offering good retention for moderately polar compounds like nitro-substituted indazoles.
-
Pentafluorophenyl (PFP) Columns: For particularly challenging separations involving positional isomers or dehalogenated impurities, a PFP column can offer alternative selectivity.[4][6][13] The unique pi-pi and dipole-dipole interactions of the PFP phase can often resolve compounds that co-elute on a standard C18 column.
-
Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) is employed to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
Method Validation: A Trustworthy System
Both the HPLC and UPLC methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[5] The validation protocol would include:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradants. This is confirmed by spiking the sample with known impurities and performing forced degradation studies.
-
Linearity: Establishing a linear relationship between the concentration of each impurity and the detector response over a specified range.
-
Accuracy: Measuring the agreement between the experimental value and the true value, typically assessed through recovery studies of spiked samples.
-
Precision:
-
Repeatability: The precision of the method over a short interval with the same analyst and instrument.
-
Intermediate Precision: The precision of the method within the same lab but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical process for both HPLC and UPLC methods.
Caption: High-level workflow for HPLC purity analysis.
Caption: High-level workflow for UPLC purity analysis.
Conclusion and Recommendation
For the purity analysis of halogenated indazoles, both HPLC and UPLC can provide reliable and accurate results when properly developed and validated.
-
HPLC remains a robust and dependable technique, perfectly suitable for laboratories where throughput is not the primary concern or where instrumentation is limited to traditional systems.
-
UPLC , however, offers undeniable and significant advantages in speed, resolution, sensitivity, and operational cost.[7] For laboratories engaged in high-throughput screening, rapid method development, or the analysis of complex impurity profiles, the transition to UPLC is a strategic imperative. The enhanced resolution can be critical for separating closely eluting positional isomers and dehalogenated impurities, providing a higher degree of confidence in purity assessments.
As a Senior Application Scientist, my recommendation for any laboratory focused on the development and quality control of halogenated indazoles is to prioritize the adoption of UPLC technology. The initial investment in instrumentation is rapidly offset by the profound gains in productivity, reduced operational costs, and the superior quality of the analytical data generated.
References
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Waters Corporation. (n.d.). Increasing Chromatographic Productivity and Reducing Solvent Consumption with ACQUITY UPLC. Available at: [Link]
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Regalado, E. L., Dermenjian, R. K., Joyce, L. A., & Welch, C. J. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1–5. Available at: [Link]
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Regalado, E. L., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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SlideShare. (n.d.). Quality control analytical methods-switch from HPLC to UPLC. Available at: [Link]
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Fountain, K. J., Hewitson, H., & Morrison, D. (n.d.). Method Transfer between HPLC and UPLC using ACQUITY UPLC H-Class and Method Transfer Kits. LCGC International. Available at: [Link]
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International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. Available at: [Link]
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Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Available at: [Link]
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Regalado, E. L., et al. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. Available at: [Link]
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Regalado, E. L., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. Available at: [Link]
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Pharma Growth Hub. (2023, November 30). How to reduce mobile phase consumption during an HPLC analysis. Available at: [Link]
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Agilent. (n.d.). Tips and Tricks of Reducing Solvent Consumption in Conventional and UHPLC Analyses. Available at: [Link]
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NIH. (n.d.). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Available at: [Link]
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Diva-Portal.org. (2025, May 18). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Available at: [Link]
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ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]
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Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]
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A Senior Application Scientist's Guide to In-Silico Docking of Indazole Derivatives with Biological Targets
This guide provides an in-depth technical comparison of in-silico docking studies involving indazole derivatives and their interactions with various biological targets. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from multiple studies to offer field-proven insights into the computational evaluation of this privileged scaffold. We will explore the causality behind experimental choices, present comparative data, and detail the methodologies that ensure the trustworthiness of these computational experiments.
The Ascendancy of the Indazole Scaffold in Drug Discovery
The indazole core, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry. Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of several successful drugs, such as the anti-cancer agents pazopanib and axitinib, which are multi-targeted tyrosine kinase inhibitors.[1][2] The broad spectrum of biological activities associated with indazole derivatives—including anti-inflammatory, anticancer, and antimicrobial effects—makes them a subject of intense research.[3][4][5]
In-silico molecular docking has emerged as an indispensable tool in this discovery process. It provides a computational framework to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein.[6] This approach not only accelerates the identification of promising lead compounds but also offers profound insights into the molecular interactions that drive biological activity, thereby guiding rational drug design and optimization.
The In-Silico Docking Workflow: A Validating System
A robust and reliable docking protocol is fundamental to generating meaningful and predictive results. The process is a self-validating system where each step is designed to minimize variables and ensure reproducibility. The most critical aspect of validating a docking protocol is to demonstrate its ability to reproduce the binding mode of a known ligand. This is typically achieved by redocking the co-crystallized ligand into the protein's active site and ensuring the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[7]
Caption: A generalized workflow for in-silico molecular docking studies.
Experimental Protocol: A Typical Docking Study
-
Protein Preparation:
-
The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogen atoms are added, and appropriate charges (e.g., Kollman charges) are assigned.
-
This process is often carried out using tools like AutoDockTools (ADT) or UCSF Chimera.[1][8]
-
-
Ligand Preparation:
-
The 2D structures of the indazole derivatives are drawn using software like ChemDraw and converted to 3D structures.
-
The ligands are then energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the protein to specify the search space for the ligand.
-
The docking simulation is performed using software such as AutoDock Vina, which employs a Lamarckian genetic algorithm to explore various ligand conformations and orientations.[1][9]
-
The program calculates the binding affinity (docking score) for the most favorable binding poses, typically expressed in kcal/mol.
-
-
Analysis of Results:
-
The resulting docked poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, using software like Discovery Studio Visualizer or PyMOL.[1]
-
Comparison of Indazole Derivatives Across Biological Targets
The versatility of the indazole scaffold is evident from its ability to interact with a wide array of biological targets. The following sections provide a comparative analysis of docking studies across different therapeutic areas.
Anti-inflammatory Target: Cyclooxygenase-2 (COX-2)
Indazole derivatives have been extensively studied as potential anti-inflammatory agents by targeting the COX-2 enzyme.[10][11] A key interaction for COX-2 inhibitors is the formation of hydrogen bonds with residues such as Arg513 and Tyr385 within the active site.
| Indazole Derivative Class | PDB ID | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 4,5-dihydro-2H-indazoles | 1CX2 | Not Specified | Not Specified | Not Specified | [10] |
| 1H-indazole analogs | 3NT1 | Not Specified | -9.11, -8.80, -8.46 | Not Specified | [12] |
| 1,3,4-oxadiazole-indazoles | 1CX2 | AutoDock Vina | -8.5 to -9.5 | Arg120, Tyr355, Ser530 | [5] |
Note: The level of detail regarding specific derivatives and their scores varies across publications.
The docking studies consistently suggest that indazole derivatives can favorably occupy the active site of COX-2. For instance, studies on 1,3,4-oxadiazole-bearing indazoles highlighted hydrogen bonding with Arg120 and Tyr355, which is crucial for inhibitory activity.[5] These computational predictions were often followed by in-vitro or in-vivo assays, such as carrageenan-induced paw edema in rats, which confirmed the anti-inflammatory potential of the synthesized compounds.[11][13]
Anticancer Targets
Indazole derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer progression.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, and its inhibition is a validated strategy in cancer therapy.[1] Several indazole-based drugs, like pazopanib and axitinib, are known VEGFR-2 inhibitors.[1] Docking studies have been instrumental in designing novel indazole scaffolds that can effectively bind to the ATP-binding region of VEGFR-2.[1][2]
| Derivative/Compound | Target | PDB ID | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| SMO, SBS, SOT | VEGFR-2 | 4AGD | AutoDock 4.2.6 | -6.99, -6.96, -6.88 | Glu828, Ile856, Lys826, Arg833 | [1] |
| SS, SSA, SMO | VEGFR-2 | 4AG8 | AutoDock 4.2.6 | -7.39, -6.71, -6.70 | Not Specified | [1] |
| Arylsulphonyl indazoles | VEGFR-2 | 3EWH | Not Specified | -36.5 to -66.5 (Interaction Energy) | Hydrogen bonding and π–π stacking | [2] |
| Compounds 17, 21, 30 | Aurora A/B | Not Specified | Not Specified | Not Specified | Arg220, Thr217, Glu177 | [14] |
| 3-vinylindazoles | TrkA/B/C | Not Specified | Not Specified | Not Specified | Not Specified | [15] |
Computational studies on newly designed indazole scaffolds revealed that compounds formed multiple hydrogen bonds with key residues in the VEGFR-2 active site, such as Glu828 and Lys826.[1] Similarly, in-silico approaches have successfully identified novel indazole derivatives as potent inhibitors of Aurora kinases, which are crucial for cell cycle regulation.[14]
Tubulin is another critical target for anticancer drugs. Molecules that inhibit tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Indazole derivatives have been designed to bind to the colchicine site of tubulin.[16][17]
| Indazole Derivative Class | Target | PDB ID | Binding Energy (kcal/mol) | Key Interactions | Reference |
| Diarylindazoles | Tubulin (Colchicine site) | Not Specified | Not Specified | Not Specified | [17] |
| 3,4,5-trimethoxyphenyl substituted indazoles | Tubulin (Colchicine site) | Not Specified | Not Specified | G2/M phase arrest | [16] |
Docking studies have helped in understanding how these derivatives occupy the colchicine binding pocket, leading to the inhibition of tubulin polymerization, which was subsequently confirmed by cell cycle analysis and in vivo xenograft models.[16][17]
Caption: A simplified representation of indazole derivative interactions at the colchicine binding site of tubulin.
Aromatase is a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. Docking studies have identified indazole derivatives with high binding affinities for the aromatase active site.
| Derivative | Target | PDB ID | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 5f | Aromatase | 3EQM | AutoDock Vina | -8.0 | Arg115 | [9] |
| 5g, 5n | Aromatase | 3EQM | AutoDock Vina | -7.7 | Arg115, Thr310, Leu372, Leu477 | [9] |
In one study, compound 5f showed the highest binding energy of -8.0 kcal/mol, forming interactions with the key residue Arg115.[9] This highlights the potential of indazole derivatives as a scaffold for developing new aromatase inhibitors.
Antimicrobial Targets
The emergence of drug-resistant microbes necessitates the discovery of novel antimicrobial agents. In-silico studies have explored the potential of indazole derivatives to inhibit essential microbial enzymes.
| Derivative Class | Target | PDB ID | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Indazole-benzimidazole hybrids | β-ketoacyl-ACP synthase III | 1HNJ | Not Specified | -8.085, -8.149 | Asn274, Asn247, His244 | [18] |
| 1,3,4-oxadiazole-indazoles | DNA Gyrase | 4URO | AutoDock Vina | -7.9 to -8.9 | Asp73, Gly77, Arg76 | [5] |
For example, indazole-benzimidazole hybrids have been docked against β-ketoacyl-ACP synthase III, a key enzyme in bacterial fatty acid synthesis.[18] The docking poses revealed hydrogen bonding with critical residues, providing a rationale for the observed antimicrobial activity.[18] Similarly, indazole derivatives have been evaluated against bacterial DNA gyrase, with docking scores indicating strong binding potential.[5] These computational predictions were supported by in-vitro antimicrobial assays against various bacterial strains.[5][18]
The Imperative of Experimental Validation
While in-silico docking is a powerful hypothesis-generating tool, it is crucial to recognize its limitations. Docking scores are approximations of binding affinity, and the static nature of the protein in most docking protocols does not account for the dynamic nature of protein-ligand interactions. Therefore, experimental validation is non-negotiable.[19][20] The most reliable validation comes from correlating docking results with in-vitro or in-vivo experimental data, such as IC50 values from enzyme inhibition assays or cell-based proliferation assays.[19]
Conclusion
In-silico docking studies have proven to be an effective strategy for the rational design and discovery of novel indazole derivatives with diverse biological activities. By providing detailed insights into the molecular interactions between the indazole scaffold and various biological targets, these computational methods significantly de-risk and accelerate the drug discovery pipeline. The comparative analysis presented in this guide demonstrates the broad applicability of indazoles in targeting enzymes and receptors implicated in inflammation, cancer, and microbial infections. As computational power and algorithmic accuracy continue to improve, the predictive power of in-silico docking will undoubtedly play an even more pivotal role in unveiling the full therapeutic potential of the indazole nucleus. The key to success, however, will always lie in the synergistic integration of computational predictions with rigorous experimental validation.
References
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Al-Abdullah, E. S., Al-Salahi, R., Al-Dhfyan, A., & Marzouk, M. (2015). Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. PubMed. [Link]
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Reddy, Y. V. R., et al. (2014). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica. [Link]
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Bondavalli, F., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. PubMed. [Link]
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Yadav, P., et al. (2019). Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. ResearchGate. [Link]
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Shaik, N. B., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. [Link]
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Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. [Link]
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Sharma, P., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Oriental Journal of Chemistry. [Link]
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Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PubMed Central. [Link]
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Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate. [Link]
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Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Publishing. [Link]
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Lv, K., et al. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. PubMed. [Link]
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Ghorab, M. M., et al. (2021). Design, synthesis and molecular docking of novel diarylcyclohexenone and diarylindazole derivatives as tubulin polymerization inhibitors. Taylor & Francis Online. [Link]
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Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate. [Link]
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Wang, T., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed. [Link]
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Hsiao, Y., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]
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Protein Structural Analysis Laboratory. (n.d.). Lessons from Docking Validation. Michigan State University. [Link]
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MDPI. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. MDPI. [Link]
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NIH. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. NIH. [Link]
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Ferreira, L. G., et al. (2015). A Guide to In Silico Drug Design. PubMed Central. [Link]
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ResearchGate. (2021). In silico studies on new Indazole derivatives as GSK-3β inhibitors. ResearchGate. [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole
As a Senior Application Scientist, my objective extends beyond simply supplying a product; it is to ensure you can integrate our compounds into your workflow safely and efficiently, from initial handling to final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole (CAS No. 1286734-96-0), a complex halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.
The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic waste . The presence of bromine, fluorine, and iodine on the indazole core dictates a specific waste stream and disposal methodology. Failure to adhere to these protocols can result in regulatory non-compliance, increased disposal costs, and potential safety hazards.[1][2]
Hazard Profile and Risk Assessment
A thorough understanding of a compound's hazard profile is the cornerstone of safe handling and disposal. While comprehensive toxicological data for this compound is not fully available, its structure necessitates a cautious approach.[3]
Structural Alert: The molecule is a multi-halogenated aromatic compound. Such structures are often persistent in the environment and can generate toxic byproducts upon improper disposal or thermal decomposition.[4] A closely related analog, 6-Bromo-3-iodo-1-methyl-1H-indazole, is classified with the GHS07 pictogram (Warning) and carries hazard statements for being harmful if swallowed and causing skin and serious eye irritation.[5] It is prudent to assume this compound exhibits, at a minimum, similar or potentially enhanced hazards due to the presence of the fluoro- group.
Key Chemical Data:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1286734-96-0 | [6] |
| Molecular Formula | C₈H₅BrFIN₂ | [6] |
| Molecular Weight | 354.95 g/mol | [6] |
| Physical Form | White solid | [6] |
| Known Hazards | Assumed Irritant (Skin, Eyes), Harmful if Swallowed |[3][5] |
Primary Risks:
-
Personnel Exposure: Inhalation of dust or direct contact during handling and waste packaging can cause irritation.[3]
-
Environmental Contamination: Improper disposal can lead to the release of a persistent halogenated organic compound into the environment.[7]
-
Chemical Incompatibility: Mixing with incompatible waste streams can lead to hazardous reactions.
Regulatory Framework
All hazardous waste disposal is governed by strict regulations. In the United States, this falls under the purview of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][9][10] This compound must be managed as a regulated hazardous waste. Ensure all procedures comply with your institution's specific guidelines, which are designed to meet these federal, state, and local regulations.
Personnel Protection and Engineering Controls
Prior to handling the compound in any capacity, including disposal, the following personal protective equipment (PPE) and engineering controls are mandatory.
| Task | Required PPE & Controls | Rationale |
| Routine Handling & Weighing | Chemical Fume Hood, Nitrile Gloves, Safety Goggles (conforming to EN 166/NIOSH), Lab Coat | To prevent inhalation of fine particulates and avoid skin/eye contact.[3] |
| Waste Packaging & Transport | Nitrile Gloves, Safety Goggles, Lab Coat | To protect against incidental contact during sealing and movement of the waste container. |
| Spill Cleanup | Full-face Respirator, Fire/Flame Resistant and Impervious Clothing, Heavy-duty Gloves | To provide maximum protection from concentrated dust or contaminated surfaces during emergency cleanup.[3] |
Step-by-Step Waste Segregation and Collection Protocol
The causality behind this protocol is driven by regulatory requirements and chemical safety. Halogenated and non-halogenated waste streams are incinerated under different conditions and at vastly different costs.[2][11] Cross-contamination is a frequent and costly error in laboratory waste management.
Step 1: Container Preparation
-
Select a dedicated, leak-proof, and sealable waste container compatible with solid organic waste. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department before adding any waste.[12]
Step 2: Labeling
-
Clearly write "Halogenated Organic Waste" on the container.
-
List the full chemical name: "this compound". Do not use abbreviations.[12]
-
Maintain a running log on the container or an attached sheet, recording the approximate amount of waste added and the date.
Step 3: Waste Collection
-
All waste, including residual amounts in weighing boats, contaminated gloves, and absorbent paper (e.g., Kimwipes), should be placed directly into the designated container.
-
Perform all waste transfers inside a certified chemical fume hood to minimize exposure.
-
Keep the waste container sealed at all times, except when actively adding waste.[2][12]
Step 4: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
Ensure the container is stored in secondary containment to mitigate spills.
-
Do NOT store this waste container with acids, bases, or strong oxidizing agents.[11]
Step 5: Final Disposal Request
-
Once the container is full or you have no further need to accumulate this waste, submit a chemical waste pickup request to your institution's EHS department. Do not attempt to dispose of the material yourself.
Disposal Pathway Decision Logic
The appropriate disposal pathway is determined by the chemical's properties. For a multi-halogenated, high-molecular-weight heterocyclic compound, the only environmentally sound and compliant option is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).
The Rationale for Incineration: The thermal stability of halogenated aromatic compounds requires high temperatures to ensure complete destruction.[13] The critical component of this process is flue gas scrubbing.[7] During combustion, the bromine, fluorine, and iodine atoms will be converted into their respective acidic hydrogen halides (HBr, HF, HI), which are corrosive and toxic. A licensed incinerator is equipped with alkaline scrubbers to neutralize these gases before they are released into the atmosphere.
Below is a diagram illustrating the decision-making workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
Accidental Spill:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Access: Restrict access to the spill area.
-
Don PPE: Don the appropriate PPE for spill cleanup as detailed in the table above.
-
Containment: If the material is a solid, prevent it from becoming airborne. Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid dry sweeping.
-
Cleanup: Carefully collect the absorbent material and spilled compound using spark-proof tools.[7] Place all contaminated materials into a new, properly labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, collecting all cleaning materials as halogenated hazardous waste.
-
Report: Report the incident to your supervisor and EHS department immediately.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
- Auckland Microfab. (2012). Cleanroom Waste Disposal Protocol.
- Echemi.
- University of Wisconsin-Madison.
- Braun Research Group, University of Illinois Urbana-Champaign.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
- Temple University Environmental Health and Radiation Safety.
- Echemi.
- CymitQuimica. This compound.
- Sigma-Aldrich. 6-Bromo-3-iodo-1-methyl-1H-indazole.
- MDPI.
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
- U.S. Occupational Safety and Health Administration.
- U.S. Environmental Protection Agency.
- ResearchGate.
- Chemical Engineering Transactions.
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Personal protective equipment for handling 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole
Comprehensive Safety and Handling Guide: 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No. 1286734-96-0). As a multi-halogenated indazole derivative, this compound requires meticulous handling to ensure the safety of all laboratory personnel and to maintain experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Hazard Assessment and Triage: Understanding the Compound
Assumed Hazard Profile:
| Hazard Type | Potential Manifestation | Rationale |
| Acute Toxicity (Inhalation) | May be harmful if inhaled. | The compound is a solid, but dust or aerosols can be generated during handling. |
| Acute Toxicity (Dermal) | May be harmful in contact with skin. | Halogenated aromatic compounds can often be absorbed through the skin. |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Standard assumption for research chemicals. |
| Skin Corrosion/Irritation | May cause skin irritation. | A common property of halogenated organic compounds. |
| Eye Damage/Irritation | May cause serious eye irritation. | Dust particles can cause mechanical and chemical irritation. |
| Long-term Toxicity | Unknown. Handle as potentially hazardous. | Data is lacking; prudence dictates assuming potential for long-term effects. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical. The following is a comprehensive list of required PPE when handling this compound.
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[2] A face shield should be worn over the goggles when there is a significant risk of splashes or dust generation.
-
Skin Protection:
-
Gloves: Double gloving is required. The inner glove should be a standard nitrile glove. The outer glove should be a chemical-resistant glove. Given that halogenated aromatic hydrocarbons can be aggressive towards many common glove materials, Viton® or Polyvinyl Alcohol (PVA) gloves are recommended for the outer layer.[3] Nitrile gloves have poor resistance to halogenated hydrocarbons.[4] Always check the manufacturer's glove compatibility chart for the specific glove you are using.
-
Lab Coat/Suit: A flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of contamination, impervious clothing or a disposable chemical-resistant suit should be worn.[2]
-
-
Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of exceeding exposure limits, or if work is being done outside of a fume hood (which is strongly discouraged), a full-face respirator with appropriate cartridges for organic vapors and particulates (e.g., P100) must be used.[2][5] The choice of respirator must be based on a formal risk assessment.[6]
Experimental Workflow: From Receipt to Disposal
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures
-
Don PPE: Before entering the designated work area, don all required PPE in the correct order: inner gloves, lab coat/suit, respirator (if required), safety goggles, face shield (if required), and finally, outer gloves.
-
Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. It is good practice to line the work surface with absorbent, disposable bench paper.
-
Gather Materials: Bring all necessary equipment (spatulas, weigh boats, glassware, etc.) into the fume hood before introducing the compound.
-
Weighing: Carefully weigh the desired amount of the solid compound in a weigh boat or suitable container inside the fume hood. Avoid creating dust. If dust is generated, allow it to settle before proceeding.
-
Dissolving/Reaction: Add the compound to the reaction vessel or solvent inside the fume hood. Keep the container with the bulk compound closed when not in use.
-
Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable solvent (e.g., ethanol or isopropanol) and wipe down surfaces with disposable towels.
-
Solid Waste Disposal: All solid waste, including contaminated weigh boats, bench paper, and disposable towels, must be placed in a clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste Disposal: All liquid waste containing this compound must be disposed of in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[3][7] Do not mix with non-halogenated organic waste.[5][7]
-
Doffing PPE: Doff PPE in the reverse order of donning, being careful to avoid contaminating your skin or clothing. The outer gloves should be removed first and disposed of as solid halogenated waste.
Emergency Procedures
-
Spill: In the event of a spill, evacuate the immediate area and alert your supervisor. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material like vermiculite or sand.[1] Do not use combustible materials.[1] Collect the absorbed material into a designated hazardous waste container.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
- Cleanroom Waste Disposal Protocol. (2012, June 21). Auckland Microfab.
- This compound. CymitQuimica.
- This compound Safety Data Sheets. Echemi.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Glove Selection Guide. Office of Environment, Health & Safety.
- Respirator Selection. 3M.
- Respirators - Respirator Selection. CCOHS.
- Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS.
- Proper Disposal Procedures for Halogenated Organic Acid Waste. Benchchem.
- hazardous waste segregation.
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- 4. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
